Propionic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2, Array, CH3CH2COOH | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | propionic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propionic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
557-28-8 (zinc salt) | |
| Record name | Propionic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8025961, DTXSID001015846 | |
| Record name | Propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C3-24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999), Liquid; Other Solid, Colourless or slightly yellowish, oily liquid with a slightly pungent odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH], Liquid, OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., oily liquid/slightly pungent, rancid odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor., Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.] | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PROPIONIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | PROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/687 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
285.3 °F at 760 mmHg (NTP, 1992), 141.1 °C, 141 °C, 286 °F | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/687 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
130 °F (NTP, 1992), 52 °C, 126 °F (52 °C) (Closed cup), 54 °C c.c., 57 °C o.c., 126 °F | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/687 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page., Sol in alcohol, ether, chloroform., Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform, In water, 1.0X10+6 mg/L at 25 °C /miscible/, 1000.0 mg/mL, Solubility in water: very good, miscible with water, alcohol, organic solvents, Miscible | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Propionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.993 g/cu cm at 20 °C, DENSITY OF SATURATED AIR: 1.02 (AIR= 1), Critical density: 0.315 g/ml, Relative density (water = 1): 0.99, 0.993-0.997 (20°/20°), 0.99 | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | PROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/687 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propionic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.6, 2.56 | |
| Record name | PROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7573 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPIONIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/687 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992), 3.53 [mmHg], Vapor pressure: 3.3 mm Hg at 27.6 °C, Vapor pressure: 20 mmHg at 125 °F, 3.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 390, 3 mmHg | |
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Color/Form |
Colorless, oily liquid [Note: A solid below 5 degrees F], Clear, colorless liquid | |
CAS No. |
79-09-4, 68937-68-8, 68990-37-4 | |
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Melting Point |
-6.7 °F (NTP, 1992), -21.5 °C, -20.7 °C, -21 °C, -6.7 °F, 5 °F | |
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Foundational & Exploratory
The Dual Role of Propionic Acid in Metabolic Homeostasis: A Technical Guide for Researchers
Abstract
Propionic acid, a short-chain fatty acid (SCFA) predominantly produced by the gut microbiota from dietary fiber, has emerged as a critical signaling molecule in the regulation of host metabolism. Its role in metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) is complex and multifaceted, exhibiting both therapeutic potential and, under certain conditions, a capacity to disrupt metabolic homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's metabolic functions, intended for researchers, scientists, and drug development professionals. We consolidate quantitative data from key studies, detail experimental protocols for in vitro and ex vivo research, and present visualized signaling pathways to elucidate the molecular mechanisms at play.
Introduction
The escalating prevalence of metabolic diseases worldwide necessitates a deeper understanding of the intricate interplay between diet, the gut microbiome, and host physiology. This compound, a key microbial metabolite, has garnered significant attention for its pleiotropic effects on energy metabolism. It exerts its influence through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2/GPR43) and Free Fatty Acid Receptor 3 (FFAR3/GPR41), and by serving as a substrate for metabolic pathways.[1] This guide synthesizes the current body of research to provide a comprehensive technical resource on the role of this compound in metabolic health and disease.
Data Presentation: Quantitative Effects of this compound on Metabolic Parameters
The following tables summarize the quantitative effects of this compound on key metabolic processes as documented in various in vitro and ex vivo studies. These data provide a comparative overview of its impact across different experimental models and conditions.
Table 1: Effects of this compound on Adipocyte Metabolism
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Isoproterenol-stimulated lipolysis | Primary rat adipocytes | 10 mM | Significant inhibition | [2] |
| Adenosine (B11128) deaminase-stimulated lipolysis | Primary rat adipocytes | 3 mM | Significant inhibition | [2] |
| Basal de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |
| Insulin-stimulated de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |
| Insulin-stimulated glucose uptake | Primary rat adipocytes | Not specified | Increased | [2] |
| Insulin-stimulated glucose uptake | 3T3-L1 adipocytes | 300 µM | 85.1% increase | [3] |
| Basal glucose uptake | C2C12 myotubes | 300 µM | 12.4% increase | [3] |
Table 2: Effects of this compound on Hepatic Gluconeogenesis
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Glucose production | Bovine hepatocytes | 1.25, 2.50, 3.75, 5.00 mM | Significantly increased compared to control | [4][5][6] |
| PEPCK1 activity | Bovine hepatocytes | 3.75 mM | Increased | [4][5] |
| G6PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |
| PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |
| Palmitate-enhanced glucose production | Human HepG2 hepatocytes | Physiologically-relevant concentration | Suppressed | [7] |
| PEPCK gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |
| G6Pase gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |
Table 3: Effects of this compound on Inflammation in Adipose Tissue
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |
| TNF-α production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |
| CCL5 production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols cited in the literature for studying the effects of this compound.
Primary Rat Adipocyte Isolation and Culture
This protocol is adapted from studies investigating the effects of SCFAs on adipocyte metabolism.[2]
-
Isolation:
-
Epididymal fat pads are excised from male Wistar rats.
-
The tissue is minced and digested in a Krebs-Ringer bicarbonate buffer (KRBH) containing collagenase at 37°C with gentle shaking.
-
The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
Adipocytes are washed by repeated suspension in KRBH buffer and centrifugation, allowing the floating adipocytes to be collected.
-
-
Culture and Treatment:
-
Isolated adipocytes are incubated in KRBH buffer supplemented with bovine serum albumin (BSA).
-
For lipolysis assays, adipocytes are stimulated with agents like isoproterenol (B85558) or adenosine deaminase in the presence or absence of various concentrations of this compound (e.g., 1-10 mM) for a defined period (e.g., 90 minutes).[2]
-
For de novo lipogenesis assays, [³H]₂O is added to the incubation medium, and the incorporation of tritium (B154650) into lipids is measured after a set time.
-
For glucose uptake assays, 2-deoxy-[³H]glucose is used to measure insulin-stimulated glucose transport.
-
Human Adipose Tissue Explant Culture
This method allows for the study of this compound's effects in a system that retains the cellular heterogeneity of adipose tissue.[8]
-
Tissue Preparation:
-
Human omental adipose tissue is obtained from consenting overweight donors undergoing surgery.
-
The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (e.g., 2-3 mm³).
-
-
Culture and Treatment:
-
Explants are placed in culture wells containing a suitable medium, such as DMEM/F12, supplemented with antibiotics.
-
This compound is added to the culture medium at desired concentrations.
-
The explants are incubated for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Analysis:
-
The culture medium can be collected to measure the secretion of cytokines and chemokines using techniques like multiplex-ELISA.
-
The tissue explants can be harvested for RNA extraction and gene expression analysis by RT-PCR to assess changes in metabolic and inflammatory markers.
-
HepG2 Cell Culture and Gluconeogenesis Assay
HepG2 cells are a widely used human hepatoma cell line for studying hepatic metabolism.[7]
-
Cell Culture:
-
HepG2 cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C and 5% CO₂.
-
-
Gluconeogenesis Assay:
-
Cells are seeded in culture plates and grown to confluence.
-
To induce gluconeogenesis, the culture medium is replaced with a glucose-free medium containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Cells are treated with or without this compound at physiologically relevant concentrations.
-
After an incubation period, the glucose concentration in the medium is measured using a glucose oxidase assay.
-
Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like AMPK, or for RT-PCR to measure the expression of gluconeogenic genes such as PEPCK and G6Pase.
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse metabolic effects through intricate signaling networks. The following diagrams, rendered in DOT language, illustrate these key pathways.
This compound Signaling in Adipocytes
// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2_3 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4"]; HSL [label="HSL", shape=ellipse, fillcolor="#F1F3F4"]; Lipolysis [label="Lipolysis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC [label="ACC", shape=ellipse, fillcolor="#F1F3F4"]; ACC_P [label="p-ACC (Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Insulin-Stimulated\nGlucose Uptake", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2_3; FFAR2_3 -> G_protein [label="Activation"]; G_protein -> AC [label="Inhibition", arrowhead=tee]; AC -> cAMP [arrowhead=none, style=dashed]; cAMP -> PKA [label="Activation"]; PKA -> HSL [label="Phosphorylation\n(Activation)"]; HSL -> Lipolysis; G_protein -> ACC [label="Leads to", style=dashed]; ACC -> ACC_P [label="Phosphorylation"]; ACC_P -> Lipogenesis [label="Inhibition", arrowhead=tee]; G_protein -> GLUT4 [label="Promotes", style=dashed]; GLUT4 -> Glucose_Uptake; } this compound signaling in adipocytes.
This compound Regulation of Hepatic Gluconeogenesis
// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2 (GPR43)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; Ca2 [label="[Ca2+]i", shape=ellipse, fillcolor="#F1F3F4"]; CaMKKb [label="CaMKKβ", shape=ellipse, fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, fillcolor="#F1F3F4"]; AMPK_P [label="p-AMPK (Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPCK [label="PEPCK Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G6Pase [label="G6Pase Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", shape=ellipse, fillcolor="#F1F3F4"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4"]; Gluconeogenesis_Substrate [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2; FFAR2 -> Gq [label="Activation"]; Gq -> PLC [label="Activation"]; PLC -> IP3; IP3 -> Ca2 [label="Increase"]; Ca2 -> CaMKKb [label="Activation"]; CaMKKb -> AMPK [label="Phosphorylation"]; AMPK -> AMPK_P; AMPK_P -> PEPCK [label="Inhibition", arrowhead=tee]; AMPK_P -> G6Pase [label="Inhibition", arrowhead=tee]; PEPCK -> Gluconeogenesis [arrowhead=none, style=dashed]; G6Pase -> Gluconeogenesis [arrowhead=none, style=dashed]; PropionicAcid -> PropionylCoA; PropionylCoA -> TCA [label="Anaplerosis"]; TCA -> Gluconeogenesis_Substrate [label="Provides Substrate"]; } this compound's dual role in hepatic gluconeogenesis.
This compound's Anti-inflammatory Action in Adipose Tissue Macrophages
// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, CCL5)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2; FFAR2 -> Gi [label="Activation"]; Gi -> NFkB_pathway [label="Inhibition", arrowhead=tee, style=dashed]; LPS -> TLR4 [label="Activation"]; TLR4 -> NFkB_pathway [label="Activation"]; NFkB_pathway -> NFkB [label="Activation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Induces"]; } this compound inhibits inflammation.
Discussion
The collected evidence paints a complex picture of this compound's role in metabolic diseases. In adipose tissue, this compound demonstrates beneficial effects by inhibiting lipolysis and de novo lipogenesis, while promoting insulin-stimulated glucose uptake.[2] These actions are primarily mediated through the activation of FFAR2 and FFAR3, leading to the inhibition of cAMP/PKA signaling and the modulation of key metabolic enzymes like acetyl-CoA carboxylase (ACC).[2] Furthermore, this compound exhibits anti-inflammatory properties in adipose tissue by down-regulating the production of pro-inflammatory cytokines, an effect at least partially mediated by its action on adipose tissue macrophages.[8]
In the liver, the role of this compound is more nuanced. While some studies in bovine hepatocytes show that propionate (B1217596) can serve as a substrate for gluconeogenesis and increase the expression and activity of key gluconeogenic enzymes like PEPCK and G6Pase[4][5][6], other research in human HepG2 cells demonstrates that propionate can suppress palmitate-induced glucose production by activating AMPK, which in turn down-regulates the expression of these same enzymes.[7] This suggests that the net effect of this compound on hepatic glucose output may be context-dependent, influenced by the underlying metabolic state and the model system being studied.
It is also important to consider the potential for this compound to act as a metabolic disruptor. Some research indicates that oral consumption of this compound can lead to an inappropriate activation of the insulin (B600854) counter-regulatory hormonal network, including increased glucagon (B607659) and norepinephrine, which could potentially contribute to insulin resistance.
The signaling pathways initiated by this compound are intricate. In adipocytes, FFAR2/3 activation leads to Gi/o-mediated inhibition of adenylate cyclase, reducing cAMP levels and subsequent PKA activity.[2] In hepatocytes, propionate can activate FFAR2 (GPR43), leading to a Gq-mediated increase in intracellular calcium, activation of CaMKKβ, and subsequent phosphorylation and activation of AMPK.[7] The anti-inflammatory effects in macrophages are thought to involve the inhibition of the NF-κB signaling pathway.[9] Additionally, this compound has been shown to stimulate the secretion of the gut hormones PYY and GLP-1, which play roles in satiety and glucose homeostasis, primarily through FFAR2.[10][11]
Conclusion and Future Directions
This compound stands as a pivotal signaling molecule at the interface of the gut microbiome and host metabolism. Its ability to modulate lipolysis, lipogenesis, glucose uptake, and inflammation underscores its therapeutic potential for metabolic diseases. However, the conflicting reports on its effects on hepatic gluconeogenesis and its potential to disrupt hormonal balance highlight the need for further research.
Future investigations should focus on elucidating the tissue-specific and context-dependent effects of this compound. Understanding the factors that dictate whether this compound acts as a beneficial metabolic regulator or a disruptor is paramount for the development of safe and effective therapeutic strategies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and execute studies that will further unravel the complexities of this compound's role in metabolic health and disease. This knowledge will be instrumental for drug development professionals seeking to harness the therapeutic potential of this microbially-derived metabolite.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. This compound and butyric acid inhibit lipolysis and de novo lipogenesis and increase insulin-stimulated glucose uptake in primary rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]
- 4. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes -Animal Bioscience | Korea Science [koreascience.kr]
- 5. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionic Acid Signaling in Host-Microbe Interactions: A Technical Guide
Executive Summary
Propionic acid, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber, has emerged as a critical signaling molecule in host-microbe interactions. Beyond its role as an energy source, propionate (B1217596) modulates a complex network of signaling pathways that influence immune responses, metabolic homeostasis, and gut-brain communication. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of propionate's interaction with its key receptors, G-protein coupled receptors 41 (GPR41/FFAR3) and 43 (GPR43/FFAR2), and its function as a histone deacetylase (HDAC) inhibitor. This guide presents quantitative data on the effects of propionate, detailed experimental protocols for studying its signaling cascades, and visual diagrams of the key pathways to facilitate a deeper understanding of its multifaceted role in health and disease.
Introduction
The symbiotic relationship between the host and its gut microbiota is fundamental to physiological homeostasis. Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), are the main metabolites produced by bacterial fermentation of dietary fibers in the colon[1]. Among these, propionate has garnered significant attention for its diverse signaling functions that extend beyond the gut. It acts as a crucial messenger, mediating communication between the microbiota and various host systems, including the immune, metabolic, and nervous systems[2][3][4]. Understanding the intricate signaling pathways governed by propionate is paramount for developing novel therapeutic strategies for a range of conditions, including inflammatory diseases, metabolic disorders, and neurological conditions[2][3].
Core Signaling Pathways of this compound
This compound exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors and inhibition of histone deacetylases.
G-Protein Coupled Receptor (GPCR) Signaling
Propionate is a potent agonist for two orphan GPCRs: GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2)[5]. These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes, enabling propionate to elicit diverse physiological responses[2][5].
GPR43 couples to both Gq and Gi/o G-proteins, leading to the activation of distinct downstream signaling cascades[6].
-
Gq Pathway: Activation of the Gq pathway by propionate stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC)[7][8]. This pathway is implicated in the regulation of inflammatory responses and the secretion of hormones like glucagon-like peptide-1 (GLP-1)[4][6].
-
Gi/o Pathway: The Gi/o pathway activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels[7][8]. This arm of GPR43 signaling is involved in modulating immune cell function and energy homeostasis[9].
GPR41 primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels[10]. This receptor is highly expressed in adipose tissue and the peripheral nervous system[11][12]. Activation of GPR41 by propionate has been shown to stimulate the secretion of leptin from adipocytes and modulate sympathetic nervous system activity, thereby influencing energy homeostasis[10][11][12].
Histone Deacetylase (HDAC) Inhibition
Propionate can also act as an inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression[13][14]. By inhibiting HDACs, propionate promotes histone hyperacetylation, which results in a more open chromatin structure and facilitates gene expression[13][15]. This epigenetic modification is a key mechanism through which propionate regulates the expression of genes involved in inflammation, cell cycle, and apoptosis[4][13]. Specifically, propionate has been shown to inhibit class I HDACs, including HDACs 2 and 8[14].
Downstream Effects and Integrated Pathways
The activation of GPCRs and inhibition of HDACs by propionate trigger a cascade of downstream signaling events that have profound effects on host physiology.
Immunomodulation
Propionate plays a significant role in regulating both innate and adaptive immunity.
-
Anti-inflammatory Effects: Propionate can suppress pro-inflammatory signaling pathways. It has been shown to blunt the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[16][17]. Furthermore, propionate can reduce the phosphorylation of STAT1 and STAT3, critical regulators of T helper 1 (TH1) and TH17 cell differentiation, respectively, thereby dampening inflammatory T-cell responses[16][18].
-
Regulatory T-cell (Treg) Differentiation: Through its HDAC inhibitory activity, propionate can promote the differentiation of anti-inflammatory regulatory T-cells (Tregs)[19].
Metabolic Regulation
Propionate is a key regulator of host metabolism, influencing glucose and lipid homeostasis.
-
Hepatic Gluconeogenesis: In the liver, propionate, acting through GPR43, can activate AMP-activated protein kinase (AMPK)[1]. This activation is mediated by an increase in intracellular calcium and subsequent activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ)[1]. Activated AMPK then suppresses the expression of key gluconeogenic enzymes, leading to reduced hepatic glucose production.
-
Intestinal Lipolysis: Propionate has also been shown to promote intestinal lipolysis via the AMPK/LSD1 pathway, contributing to the prevention of diet-induced obesity[20].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in the literature.
Table 1: Effects of this compound on Cytokine Secretion
| Cell Type | Stimulus | Propionate Concentration | Effect on IL-6 | Effect on TNF-α | Reference |
| CD4+ T cells | T-cell receptor activation | 5 mM | Decreased secretion | Not specified | [2] |
| Bovine Mammary Epithelial Cells | LPS (1 µg/mL) | 1 mM | No significant decrease | Not specified | [15] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | 10 mM | Not specified | Inhibited expression | [17] |
Table 2: Effects of this compound on Signaling Molecules
| Cell Type | Propionate Concentration | Target Molecule | Effect | Reference |
| CD4+ T cells | 5 mM | p-STAT1 | Reduced phosphorylation | [16] |
| CD4+ T cells | 5 mM | p-STAT3 | Reduced phosphorylation | [16] |
| HepG2 cells | Physiologically-relevant concentration | p-AMPK | Increased phosphorylation | |
| Bovine Mammary Epithelial Cells | 0-5 mM | HDACs 2 and 8 | Inhibited activity | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound signaling pathways.
Western Blotting for Phosphorylated Proteins (e.g., p-AMPK, p-STAT1/3)
This protocol is adapted for the detection of changes in protein phosphorylation in response to propionate treatment.
dot
Workflow for Western Blotting of Phosphorylated Proteins.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with sodium propionate at the desired concentrations and time points. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[21].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[21].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane[21].
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can interfere with the assay[21][22].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPKα (Thr172)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation[21].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[21].
-
Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system[21].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal from a parallel blot or after stripping and re-probing the same membrane.
HDAC Activity Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure the inhibitory effect of propionate on HDAC activity.
dot
Workflow for Colorimetric HDAC Activity Assay.
-
Prepare Nuclear Extracts: Isolate nuclear extracts from cells treated with or without propionate.
-
Sample Preparation: In a 96-well plate, dilute 50-200 µg of nuclear extract in ddH₂O to a final volume of 85 µL. Include a positive control (e.g., HeLa nuclear extract) and a negative control with a known HDAC inhibitor (e.g., Trichostatin A)[2][23].
-
Assay Buffer: Add 10 µL of 10X HDAC Assay Buffer to each well[2][23].
-
Substrate Addition: Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly[2][23].
-
Incubation: Incubate the plate at 37°C for 1 hour or longer[23].
-
Developer Addition: Stop the reaction by adding 10 µL of Lysine Developer and mix well[2][23].
-
Second Incubation: Incubate the plate at 37°C for 30 minutes[2][23].
-
Read Absorbance: Measure the absorbance at 400 or 405 nm using a microplate reader[2][24].
-
Data Analysis: Express HDAC activity as the relative optical density (O.D.) value per µg of protein sample.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol details the steps to assess changes in histone acetylation at specific gene promoters following propionate treatment.
dot
Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
-
Cell Culture and Crosslinking: Treat cells with propionate. Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature. Quench the reaction with glycine[25].
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average length of 200-1000 bp by sonication. Optimization of sonication conditions is crucial[5][25].
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3)[5]. Include a no-antibody or IgG control.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using Protein A/G magnetic or agarose (B213101) beads[5][25].
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin[25].
-
Elution: Elute the protein-DNA complexes from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating the samples.
-
DNA Purification: Purify the DNA using a DNA purification kit[25].
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific gene promoters of interest using quantitative PCR (qPCR).
Conclusion
This compound is a pleiotropic signaling molecule that plays a pivotal role in the intricate communication network between the gut microbiota and the host. Its ability to activate GPR41 and GPR43, as well as inhibit HDACs, allows it to orchestrate a wide array of physiological responses, from modulating inflammation and metabolism to influencing the gut-brain axis. The signaling pathways and experimental methodologies detailed in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of targeting propionate signaling. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative strategies to harness the power of this microbial metabolite for the prevention and treatment of a multitude of human diseases.
References
- 1. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. epigentek.com [epigentek.com]
- 4. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]
- 12. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]
- 13. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Propionate reduces the cytokine-induced VCAM-1 and ICAM-1 expression by inhibiting nuclear factor-kappa B (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propionate functions as a feeding state-dependent regulatory metabolite to counter proinflammatory signaling linked to nutrient load and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Propionate promotes intestinal lipolysis and metabolic benefits via AMPK/LSD1 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. abcam.co.jp [abcam.co.jp]
- 24. sciencellonline.com [sciencellonline.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
An In-depth Technical Guide to Propionic Acid Production by Propionibacterium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying propionic acid production by bacteria of the genus Propionibacterium. It details the primary metabolic pathway, presents quantitative data on fermentation yields, outlines experimental protocols for analysis, and visualizes the key biochemical processes.
Core Metabolic Pathway: The Wood-Werkman Cycle
The principal mechanism for this compound formation in Propionibacterium is the Wood-Werkman cycle.[1] This cyclic pathway is energetically efficient and enables the conversion of various carbon sources, such as glucose, glycerol (B35011), and lactate, into this compound.[1][2][3] The cycle's key feature is a transcarboxylation reaction that does not involve free carbon dioxide.[4]
The process begins with the conversion of a substrate like glucose into phosphoenolpyruvate (B93156) (PEP) via glycolysis. Pyruvate formed from PEP can then enter two main routes:
-
To Acetate: Pyruvate is oxidatively decarboxylated to form acetyl-CoA, which is then converted to acetate, generating ATP.
-
To Propionate (B1217596) (via Wood-Werkman Cycle): Pyruvate accepts a carboxyl group from methylmalonyl-CoA in a reaction catalyzed by the biotin-dependent enzyme methylmalonyl-CoA carboxyltransferase.[4] This forms oxaloacetate and propionyl-CoA.[4]
The oxaloacetate then undergoes a series of reductions to regenerate the intermediates of the cycle. The key steps are:
-
Oxaloacetate is reduced to malate.
-
Malate is dehydrated to fumarate.
-
Fumarate is reduced to succinate.[2]
-
Succinate is activated to succinyl-CoA.
-
Succinyl-CoA is then isomerized to methylmalonyl-CoA, which completes the cycle by donating its carboxyl group to a new molecule of pyruvate.[2][5]
Finally, the propionyl-CoA generated from the transcarboxylation step is converted to this compound, which is secreted by the cell. This pathway is energetically favorable, yielding a net gain of ATP.[1] The overall stoichiometry results in a higher theoretical yield of propionate compared to acetate.[1]
Visualization of the Wood-Werkman Cycle
The following diagram illustrates the flow of metabolites through the Wood-Werkman cycle, starting from pyruvate.
Caption: The Wood-Werkman cycle for this compound synthesis.
Quantitative Data on this compound Fermentation
The yield and productivity of this compound fermentation are highly dependent on the Propionibacterium strain, carbon source, and fermentation conditions such as pH and temperature.[3][6] Glycerol, a byproduct of biodiesel production, has emerged as a particularly effective substrate due to its more reduced state, which favors propionate formation over acetate.[7][8]
| Strain | Carbon Source(s) | Temp (°C) | pH | Yield (g/g) | Productivity (g/L·h) | Final Titer (g/L) | Reference |
| P. acidipropionici ACK-Tet | Glucose | 32 | 6.5 | 0.54 | 0.41 | 97 | [3] |
| P. acidipropionici ACK-Tet | Glycerol | - | - | 0.54-0.71 | - | ~106 | [7] |
| P. freudenreichii shermanii | Glucose | - | - | ~0.39 | 0.19 | - | [8] |
| P. freudenreichii shermanii | Glycerol | - | - | ~0.65 | 0.11 | - | [8] |
| P. freudenreichii shermanii | Glucose/Glycerol | - | - | 0.54-0.65 | 0.18-0.23 | - | [8] |
| P. freudenreichii shermanii | Whey Lactose/Pure Glycerol | - | - | 0.63 | 0.20 | 24.37 | [9] |
| P. freudenreichii shermanii | Whey Lactose/Crude Glycerol | - | - | 0.60 | 0.05 | 24.80 | [9] |
| P. acidipropionici | Glucose/Glycerol (4:1) | - | 7.0 | 0.52 | 0.39 | 51.75 | [10] |
Experimental Protocols
4.1. Fermentation Protocol
This protocol provides a general framework for batch or fed-batch fermentation of Propionibacterium for this compound production.
Caption: General workflow for Propionibacterium fermentation.
Methodology Details:
-
Inoculum Preparation: Propionibacterium strains (e.g., P. acidipropionici, P. freudenreichii) are cultured anaerobically in a suitable broth (e.g., TSB supplemented with glucose) for approximately 48 hours at their optimal growth temperature (typically 30-37°C).[6]
-
Fermentation Medium: A basal medium containing a carbon source (e.g., glucose, glycerol, lactate, or a mixture), yeast extract, and essential salts is prepared and sterilized.[10][11]
-
Bioreactor Setup: The fermentation is conducted in a bioreactor under anaerobic conditions. The pH is a critical parameter and is typically controlled between 6.0 and 7.0 using automated addition of a base like NH₃·H₂O.[10] Temperature is maintained at the optimal level for the specific strain.
-
Fed-Batch Strategy: For high-titer production, a fed-batch strategy is often employed. A concentrated solution of the carbon source is added intermittently to the bioreactor to maintain the substrate concentration above a certain level (e.g., 10 g/L), thus avoiding substrate limitation and product inhibition.[10]
-
Sampling: Samples are withdrawn from the bioreactor at regular intervals for analysis.
4.2. Analytical Protocol: HPLC for Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying organic acids (propionic, acetic, succinic) and residual carbon sources (glucose, glycerol) in the fermentation broth.
-
Sample Preparation: Fermentation broth samples are centrifuged to remove bacterial cells. The resulting supernatant is filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.[9] Samples are then appropriately diluted.[9]
-
HPLC System: A typical system consists of a pump, autosampler, a column suitable for organic acid analysis (e.g., Aminex HPX-87H), and a refractive index (RI) detector.[9]
-
Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄, is commonly used as the mobile phase.
-
Operating Conditions:
-
Quantification: External standards of known concentrations for each analyte (this compound, acetic acid, succinic acid, glucose, glycerol) are used to generate a calibration curve. The concentration of each compound in the samples is then determined by comparing its peak area to the calibration curve.
Factors Influencing Production
Several factors significantly impact the efficiency and product distribution of this compound fermentation:
-
Carbon Source: As shown in the data table, the choice of carbon source dramatically affects yield and the ratio of propionic to acetic acid.[3] More reduced substrates like glycerol lead to a higher propionate-to-acetate ratio.[7]
-
pH Control: Maintaining the pH within the optimal range (typically 6.0-7.0) is crucial for both cell growth and acid production.[3][6] Deviations can lead to reduced productivity and cell death.
-
Product Inhibition: High concentrations of this compound can be inhibitory to Propionibacterium.[12] Fed-batch fermentation and cell immobilization techniques have been developed to overcome this limitation and achieve higher final product titers.[13]
-
CO₂ Tension: The concentration of dissolved CO₂ can influence the propionic-to-acetic acid ratio by affecting the carboxylation and decarboxylation reactions within the metabolic network.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Growth characterization of Propionibacterium and this compound production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound production in glycerol/glucose co-fermentation by Propionibacterium freudenreichii subsp. shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. acervodigital.ufpr.br [acervodigital.ufpr.br]
- 12. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 13. Engineering Propionibacterium acidipropionici for enhanced this compound tolerance and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. microbiologyresearch.org [microbiologyresearch.org]
Propionic Acid: A Technical Guide to a Core Short-Chain Fatty Acid in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a pivotal metabolite primarily produced by the gut microbiota through the fermentation of dietary fibers. Once considered a mere metabolic byproduct, this compound is now recognized as a critical signaling molecule with pleiotropic effects on host physiology. It plays a significant role in energy homeostasis, immune modulation, and epithelial barrier integrity. Its mechanisms of action are multifaceted, involving the activation of G-protein coupled receptors, specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3), and the epigenetic modulation of gene expression through the inhibition of histone deacetylases (HDACs). Dysregulation of this compound levels has been implicated in a range of pathologies, including metabolic disorders, inflammatory bowel disease, and neurological conditions. This technical guide provides an in-depth overview of the core biology of this compound, detailing its production, metabolism, and physiological functions. It further presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that are produced in the colon by bacterial fermentation of undigested carbohydrates.[1] The most abundant of these are acetate, propionate (B1217596), and butyrate (B1204436), which are present in the colon in a molar ratio of approximately 60:20:20.[2] While all SCFAs share certain metabolic fates, this compound possesses unique physiological properties that distinguish it as a molecule of significant interest in health and disease. This guide focuses specifically on this compound, offering a detailed exploration of its fundamental biology and methodologies for its investigation.
Production and Metabolism of this compound
Microbial Production in the Gut
The primary source of this compound in the human body is the anaerobic fermentation of dietary fibers by the gut microbiota.[3] Several bacterial pathways contribute to its synthesis, with the most prominent being the succinate (B1194679) and acrylate (B77674) pathways.[1]
-
Succinate Pathway: Utilized by bacteria such as Bacteroides, this pathway involves the conversion of succinate to propionyl-CoA, which is then hydrolyzed to this compound.
-
Acrylate Pathway: Employed by bacteria like Lachnospiraceae, this pathway uses lactate (B86563) as a precursor, which is converted to acrylyl-CoA and then reduced to propionyl-CoA.
-
Propanediol Pathway: This pathway is used by bacteria such as Roseburia inulinivorans to metabolize deoxy sugars like fucose and rhamnose into propionate.[3]
The production of this compound is highly dependent on the composition of the gut microbiota and the availability of fermentable substrates from the diet. Diets rich in fiber are associated with higher colonic concentrations of this compound.
Absorption and Systemic Distribution
Once produced in the colon, this compound is rapidly absorbed by colonocytes. A significant portion is metabolized by these cells, but a substantial amount enters the portal circulation and is transported to the liver. The liver is the primary site of this compound metabolism, where it is converted to propionyl-CoA and can enter central metabolic pathways, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.[3] Consequently, peripheral blood concentrations of this compound are considerably lower than those in the portal vein.
Quantitative Data: this compound Concentrations
The concentration of this compound varies significantly throughout the gastrointestinal tract and in systemic circulation. The following tables summarize typical concentrations reported in human studies.
| Location | Concentration Range | Reference(s) |
| Cecum | 131 ± 9 mmol/kg | [4] |
| Descending Colon | 80 ± 11 mmol/kg | [4] |
| Feces | 6.282 ± 1.077 mg/g | [2] |
Table 1. This compound Concentrations in the Human Gut. This table illustrates the gradient of this compound concentration along the colon.
| Blood Vessel | Concentration Range (Fasting) | Concentration Range (Non-fasting/Post-lactulose) | Reference(s) |
| Portal Vein | 34.4 ± 23.3 µmol/L | ~100 µmol/L; Peak: 39.0 ± 17.8 µmol/L | [3][5][6] |
| Peripheral Vein | 3.7 ± 1.2 µmol/L | 6 µmol/L | [3][5][6] |
Table 2. This compound Concentrations in Human Blood. This table highlights the significant hepatic uptake of this compound, resulting in lower peripheral concentrations.
Key Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: activation of cell surface G-protein coupled receptors and intracellular inhibition of histone deacetylases.
G-Protein Coupled Receptor (GPCR) Signaling
This compound is a ligand for two related GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[7]
FFAR2 is coupled to both Gq/11 and Gi/o G-proteins.[3][8] The downstream signaling cascade is therefore context-dependent.
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as inflammation and insulin (B600854) secretion.[8][9]
-
Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular processes, including hormone secretion and immune cell function.[10]
FFAR3 primarily couples to Gi/o G-proteins.[11][12] Activation of FFAR3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The dissociated Gβγ subunits can also activate downstream signaling pathways, including the PLC-IP3-Ca2+ axis and the MAPK/ERK pathway.[11][12]
Histone Deacetylase (HDAC) Inhibition
This compound can diffuse across cell membranes and act as an inhibitor of histone deacetylases (HDACs), particularly class I HDACs such as HDAC2 and HDAC8.[7][13] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and altered gene expression.[13] This epigenetic modification can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, this compound has been shown to increase the acetylation of histone H3 at lysines 9 and 14 (H3K9/14ac) and lysine (B10760008) 18 (H3K18ac).[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
In Vitro Studies
This protocol assesses the effect of this compound on the viability of the human colon cancer cell line HCT116.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 1 M in sterile water, pH adjusted)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 mM to 50 mM.
-
Remove the old medium and treat the cells with the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This protocol measures the effect of this compound on the integrity of an in vitro intestinal barrier model using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size)
-
This compound
-
EVOM (Epithelial Volt-Ohm Meter) with STX2 electrodes
Procedure:
-
Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Measure the initial Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically >300 Ω·cm²).[14]
-
Treat the cells with various concentrations of this compound (e.g., 0.5 mM to 5 mM) added to the apical and/or basolateral compartments.[10]
-
Incubate for a specified period (e.g., 24 hours).
-
Measure the TEER at different time points to assess changes in barrier function.
-
Optionally, at the end of the experiment, cell lysates can be collected for Western blot analysis of tight junction proteins (e.g., ZO-1, occludin, claudin-1).
In Vivo Studies
This protocol describes the acute administration of this compound to mice via oral gavage.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound solution (e.g., 150 mM in sterile water, pH adjusted)[6]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Fast the mice for 4-6 hours before gavage to ensure an empty stomach.
-
Prepare the this compound solution. A typical dose is 10 mL/kg body weight.[15]
-
Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it into the stomach.
-
Slowly administer the this compound solution.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Collect tissues or blood at desired time points post-administration for analysis.
This protocol outlines the chronic administration of this compound through the diet.
Materials:
-
FVB/N-Tg(GFAPGFP)14Mes/J mice (or other appropriate strain)[1]
-
Powdered standard rodent chow
-
Sodium propionate
Procedure:
-
Prepare the this compound-rich diet by thoroughly mixing sodium propionate into the powdered chow. A common concentration is 5000 ppm (5g/kg of food).[16]
-
Provide the mice with ad libitum access to the experimental diet or a control diet (without added propionate).
-
House the mice under standard conditions for the duration of the study (e.g., 4 weeks).[1]
-
Monitor food and water intake, as well as body weight, regularly.
-
At the end of the study, collect tissues of interest (e.g., colon, liver, brain) for downstream analysis.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the effects of this compound.
Conclusion
This compound stands at the crossroads of metabolism, immunity, and gut health. Its dual role as an energy substrate and a potent signaling molecule underscores its importance in maintaining physiological homeostasis. The ability to modulate cellular function through both receptor-mediated and epigenetic mechanisms makes it a compelling target for therapeutic intervention in a variety of diseases. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its microbial origins to its molecular mechanisms of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research into this fascinating and physiologically crucial short-chain fatty acid. A deeper understanding of the intricate roles of this compound will undoubtedly pave the way for novel therapeutic strategies aimed at harnessing its beneficial effects for human health.
References
- 1. An In Vivo Model of this compound-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. FFAR2 free fatty acid receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of this compound-rich diets on microbial composition of the murine gut microbiome [frontiersin.org]
The Multifaceted Physiological Roles of Propionate in the Colon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate (B1217596), a short-chain fatty acid (SCFA), is a key product of dietary fiber fermentation by the gut microbiota in the colon.[1] Once considered a minor metabolite, propionate is now recognized as a crucial signaling molecule with pleiotropic effects on host physiology, extending far beyond the gut.[1][2] Its influence on metabolic health, immune homeostasis, and the gut-brain axis has positioned it as a significant target for therapeutic interventions in a range of diseases, including metabolic disorders, inflammatory bowel disease (IBD), and even neurological conditions.[2][3] This technical guide provides an in-depth exploration of the physiological functions of propionate in the colon, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Physiological Functions of Propionate
Propionate exerts its diverse physiological effects primarily through the activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, formerly GPR43) and Free Fatty Acid Receptor 3 (FFAR3, formerly GPR41).[4][5] It can also act intracellularly by inhibiting histone deacetylases (HDACs).[6] The downstream consequences of these interactions are multifaceted and tissue-specific.
Metabolic Regulation
Propionate plays a significant role in systemic energy homeostasis through various mechanisms:
-
Intestinal Gluconeogenesis: Propionate serves as a substrate for intestinal gluconeogenesis (IGN), a process that has beneficial effects on glucose and energy homeostasis.[7] It also regulates the expression of IGN enzymes through a gut-brain neural circuit involving FFAR3.[3][7]
-
Appetite Regulation: In the colon, propionate stimulates the release of anorexigenic gut hormones, Peptide YY (PYY) and Glucagon-Like Peptide-1 (GLP-1), from enteroendocrine L-cells.[8][9] This hormonal signaling contributes to feelings of satiety and can lead to reduced energy intake.[8][9]
-
Lipid Metabolism: Propionate has been shown to influence lipid metabolism by reducing fatty acid levels in the liver and plasma.[5][10] It can inhibit cholesterol synthesis, potentially contributing to a healthier lipid profile.[11][12]
Immune Modulation
Propionate is a potent regulator of the intestinal immune system, generally exerting anti-inflammatory effects:
-
Treg Cell Differentiation: Propionate, along with butyrate (B1204436), promotes the differentiation and proliferation of regulatory T cells (Tregs) in the colon.[6][13] Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.[6]
-
Anti-inflammatory Cytokine Production: It can reduce the release of pro-inflammatory cytokines such as IL-6 and IL-12p40 from immune cells like dendritic cells.[14]
-
Inflammasome Activation: Under certain inflammatory conditions, propionate can act as a microbial danger signal and activate the NLRP3 inflammasome in macrophages.[1][3]
Gut Barrier Function
A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into circulation. Propionate contributes to the maintenance of this barrier:
-
Tight Junction Enhancement: Propionate can enhance the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are critical for sealing the paracellular space between intestinal epithelial cells.[15][16]
-
Epithelial Cell Health: While butyrate is the primary energy source for colonocytes, propionate also supports the health and function of the intestinal epithelium.[15]
Gut-Brain Axis Communication
The gut and the brain are intricately connected through the gut-brain axis. Propionate is a key microbial metabolite that mediates this communication:
-
Blood-Brain Barrier Integrity: Propionate can interact with the endothelium of the blood-brain barrier (BBB), potentially protecting it from oxidative stress and inflammation.[17] The propionate receptor FFAR3 is expressed on human brain endothelium.[17]
-
Neuro-inflammation and Behavior: By influencing the peripheral immune system and directly interacting with the BBB, propionate can modulate neuro-inflammatory processes.[18] Altered propionate levels have been associated with conditions like autism spectrum disorder and Alzheimer's disease, although the exact role is still under investigation and appears to be context-dependent.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of propionate.
Table 1: Effects of Propionate on Gut Hormone Secretion and Energy Intake
| Parameter | Model System | Propionate Concentration/Dose | Observed Effect | Reference |
| PYY Secretion | Primary human colonic cells | 200 mmol/L | 1.8-fold increase | [8] |
| PYY Secretion | Primary human colonic cells | 400 mmol/L | 3-fold increase | [8] |
| GLP-1 Secretion | Primary human colonic cells | 200 mmol/L | 1.6-fold increase | [8] |
| GLP-1 Secretion | Primary human colonic cells | 400 mmol/L | 2.4-fold increase | [8] |
| Energy Intake | Overweight adults (acute study) | 10 g inulin-propionate ester | Significant reduction | [8][9] |
| Weight Gain | Overweight adults (24-week study) | 10 g/day inulin-propionate ester | Significant reduction | [8][9] |
Table 2: Effects of Propionate on Colonic Motility
| Parameter | Model System | Propionate Concentration | Observed Effect | Reference |
| Full Propagations (Proximal Colon) | Guinea pig colon | 10 mM | Abolished | [19] |
| Short Propagations (Proximal Colon) | Guinea pig colon | 10 mM | Abolished | [19] |
| Pellet Velocity (Distal Colon) | Guinea pig colon | 30 mM | 75% decrease | [19] |
Table 3: Effects of Propionate in a Mouse Model of DSS-Induced Colitis
| Parameter | Propionate Treatment | Observed Effect (vs. DSS group) | Reference |
| Colon Length | 1% (w/v) sodium propionate | Significant increase (6.70 ± 0.62 cm vs. 5.64 ± 0.48 cm) | [20] |
| Intestinal Bleeding Score | 1% (w/v) sodium propionate | Significant decrease (1.20 ± 0.84 vs. 2.80 ± 0.45) | [20] |
| MPO Level (Colon) | 1% (w/v) sodium propionate | Significant decrease (8.69 ± 4.30 vs. 15.61 ± 3.45) | [20] |
| SOD Level (Colon) | 1% (w/v) sodium propionate | Significant increase (8.13 ± 1.56 vs. 6.05 ± 0.46) | [20] |
| CD68 Positive Macrophages | 1% (w/v) sodium propionate | Significant reduction (84.33 ± 13.05 vs. 180.67 ± 16.65) | [20] |
Table 4: Effects of Propionate on Colorectal Cancer Cells
| Cell Line | Propionate Concentration | Observed Effect | Reference |
| HCT116 | 10 mM (Sodium Propionate) | Markedly reduced cell viability | [21] |
| HCT116 & SW480 | 10 mM (Sodium Propionate) | Triggered apoptosis | [21] |
| CT26 (murine CRC) | Varies | Inhibited cell proliferation and induced apoptosis (Or51e2-dependent) | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of propionate's physiological functions.
Protocol 1: In Vitro Treatment of Colon Cancer Cell Lines
Objective: To assess the direct effects of propionate on the proliferation and apoptosis of colorectal cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium propionate solution (sterile, stock solution of known concentration)
-
Cell viability assay kit (e.g., CCK-8)
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture HCT116 and SW480 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates for viability assays and 6-well plates for apoptosis assays at an appropriate density. Allow cells to adhere overnight.
-
Propionate Treatment: Prepare serial dilutions of sodium propionate in complete medium. Replace the culture medium with the propionate-containing medium. Include a vehicle control (medium without propionate).
-
Cell Viability Assay: After the desired incubation period (e.g., 48 hours), add the CCK-8 reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine cell viability. The IC50 value can be calculated from the dose-response curve.[21]
-
Apoptosis Assay: After incubation, harvest the cells from the 6-well plates. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the apoptosis detection kit protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[21]
Protocol 2: DSS-Induced Colitis Mouse Model and Propionate Treatment
Objective: To investigate the in vivo effects of propionate on intestinal inflammation and barrier function in a mouse model of colitis.
Materials:
-
C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS)
-
Sodium propionate
-
FITC-dextran
-
Materials for tissue collection and histological analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Grouping: Randomly divide mice into experimental groups (e.g., Control, Propionate alone, DSS alone, DSS + Propionate).[21]
-
Propionate Administration: For the propionate-treated groups, provide sodium propionate in the drinking water at a specified concentration (e.g., 1% w/v) for the duration of the experiment.[21]
-
Colitis Induction: To induce colitis in the DSS groups, replace the regular drinking water with a solution of DSS (e.g., 3% w/v) for a defined period (e.g., 7 days).[21]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Intestinal Permeability Assay: On the final day of the experiment, assess intestinal barrier function by oral gavage of FITC-dextran. After a set time (e.g., 4 hours), collect blood via cardiac puncture and measure the concentration of FITC-dextran in the serum using a fluorometer.[20]
-
Tissue Collection and Analysis: Euthanize the mice and collect the colons. Measure the colon length. Fix a portion of the colon in formalin for histological analysis (H&E staining). Homogenize another portion for the measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., by ELISA or qPCR). Analyze the expression of tight junction proteins (e.g., ZO-1, occludin) by Western blotting or immunohistochemistry.[20]
Protocol 3: Measurement of Short-Chain Fatty Acids by Gas Chromatography (GC)
Objective: To quantify the concentration of propionate and other SCFAs in biological samples such as feces or colonic contents.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., DB-23)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Extraction solvent (e.g., diethyl ether)
-
Acidifying agent (e.g., HCl)
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize a known weight of the fecal or colonic content sample in water or a suitable buffer.
-
Acidification and Extraction: Acidify the homogenate with HCl to protonate the SCFAs. Add the internal standard. Extract the SCFAs into an organic solvent like diethyl ether by vigorous vortexing.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous phases.
-
GC Analysis: Carefully transfer the organic layer to a new tube and inject a small volume into the GC-FID system.
-
Quantification: Identify and quantify the SCFAs based on the retention times and peak areas relative to the known standards and the internal standard.[23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the physiological functions of propionate.
Caption: Propionate signaling in the colon.
Caption: Workflow for studying propionate in a DSS-induced colitis model.
Conclusion
Propionate, a product of the intricate interplay between diet and the gut microbiota, stands out as a pivotal signaling molecule with profound implications for colonic and systemic health. Its ability to modulate metabolism, inflammation, gut barrier integrity, and the gut-brain axis underscores its therapeutic potential. For researchers and drug development professionals, a deep understanding of propionate's physiological functions and the methodologies to study them is paramount. The continued exploration of propionate's mechanisms of action will undoubtedly pave the way for novel therapeutic strategies targeting a spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-localisation and secretion of glucagon-like peptide 1 and peptide YY from primary cultured human L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. Functional Assessment of Intestinal Permeability and Neutrophil Transepithelial Migration in Mice using a Standardized Intestinal Loop Model [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-propionic acid alleviates DSS-induced colitis in mice through macrophage glycolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-localisation and secretion of glucagon-like peptide 1 and peptide YY from primary cultured human L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the collection and analysis of the different immune cell subsets in the murine intestinal lamina propria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propionate Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Platform for Co-Culture of Primary Human Colonic Epithelium With Anaerobic Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of human colonic epithelial cells in long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Propionate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Reducing Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jove.com [jove.com]
- 23. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
Propionic Acid and its Impact on Neurological Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionic acid (PPA), a short-chain fatty acid produced by the gut microbiota and commonly used as a food preservative, has emerged as a significant modulator of neurological function. Mounting evidence implicates elevated levels of PPA in the pathophysiology of various neurological disorders, most notably autism spectrum disorder (ASD). This technical guide provides a comprehensive overview of the current understanding of PPA's impact on the brain, with a focus on its role in neuroinflammation, mitochondrial dysfunction, and the dysregulation of key signaling pathways. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and therapeutic development in this critical area of the gut-brain axis.
Introduction
The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a crucial regulator of brain health and disease.[1] Short-chain fatty acids (SCFAs), metabolic byproducts of dietary fiber fermentation by the gut microbiome, are key signaling molecules in this axis.[2] this compound (PPA) is a prominent SCFA that can cross the blood-brain barrier and directly influence brain function.[2] While physiological levels of PPA are important for normal cellular metabolism, supraphysiological concentrations have been linked to a range of adverse neurological effects.[3] This guide delves into the mechanisms underlying PPA-induced neurotoxicity and its implications for neurological disorders.
Neurological Impact of this compound
Neuroinflammation
A hallmark of PPA-induced neurotoxicity is the induction of a robust neuroinflammatory response.[4] PPA has been shown to activate microglia and astrocytes, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines and chemokines.[4][5] This inflammatory cascade can disrupt neuronal function and contribute to the behavioral abnormalities observed in animal models.[4]
Table 1: Effects of this compound on Pro-inflammatory Cytokine Levels in Rodent Brain Tissue
| Cytokine | Animal Model | PPA Administration | Change in Cytokine Level | Reference |
| IL-1β | Juvenile Rats | 250 mg/kg/day, oral gavage, 3 days | 94.94% increase | [4] |
| IL-8 | Juvenile Rats | 250 mg/kg/day, oral gavage, 3 days | 83.62% increase | [4] |
| IFN-γ | Juvenile Rats | 250 mg/kg/day, oral gavage, 3 days | 106.35% increase | [4] |
| TNF-α | Juvenile Rats | 250 mg/kg/day, oral gavage, 3 days | 38.25% increase | [4] |
| IL-6 | Hamsters | Oral administration | 327.03% increase | [6] |
| TNF-α | Human Neural Stem Cells | 2 mM PPA | 3.29-fold increase in protein, 4.98-fold increase in mRNA | [7] |
| IL-10 (anti-inflammatory) | Human Neural Stem Cells | Ascending concentrations | Significant increase | [5] |
Data extracted and compiled from the cited sources. Variations in experimental models and methodologies should be considered when interpreting these data.
Mitochondrial Dysfunction
Mitochondria are critical for neuronal energy metabolism and overall cellular health. PPA has been demonstrated to interfere with mitochondrial function, leading to decreased mitochondrial membrane potential, altered mitochondrial morphology, and impaired energy production.[3][8] These effects can render neurons vulnerable to oxidative stress and excitotoxicity.
Table 2: Effects of this compound on Mitochondrial Parameters in SH-SY5Y Cells
| Parameter | PPA Concentration | Exposure Time | Observed Effect | Reference |
| Mitochondrial Membrane Potential | 1 mM and 5 mM | 4 and 24 hours | Dose-dependent decrease | [3] |
| Mitochondrial Area | 5 mM | 24 hours | Significant decrease (p < 0.01) | [9] |
| Mitochondrial Feret's Diameter | 5 mM | 24 hours | Significant decrease (p < 0.05) | [9] |
| Mitochondrial Perimeter | 5 mM | 24 hours | Significant decrease (p < 0.05) | [9] |
| Mitochondrial DNA Copy Number | 1 mM and 5 mM | Not specified | Dose-dependent increase | [3] |
Data extracted and compiled from the cited sources.
Altered Signaling Pathways
PPA can dysregulate several intracellular signaling pathways that are crucial for neuronal development, synaptic plasticity, and cell survival. The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are two prominent examples.
The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Studies have shown that PPA can lead to the hyperactivation of the MAPK/ERK pathway in hippocampal neurons.[10] This aberrant activation is linked to a reduction in dendritic spine density, a key feature of synaptic dysfunction in neurological disorders like ASD.[10][11]
Table 3: Quantitative Analysis of MAPK/ERK Pathway Activation by this compound
| Cell Type | PPA Concentration | Parameter | Change | Reference |
| Rat Hippocampal Neurons | Not specified | p-ERK/ERK ratio | 30.2% increase | [10] |
Data extracted from the cited source.
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PPA has been shown to modulate this pathway in human neural stem cells (hNSCs).[5] PPA exposure leads to an increase in the phosphorylation of Akt (p-Akt), a key upstream activator of mTOR, while decreasing the levels of its inhibitor, PTEN.[5][7] This dysregulation can shift the balance of hNSC differentiation towards glial cells at the expense of neurons, a phenomenon known as gliosis, which is associated with neurodevelopmental disorders.[5]
Table 4: Quantitative Analysis of Akt/mTOR Pathway Modulation by this compound
| Cell Type | PPA Concentration | Parameter | Change | Reference |
| Human Neural Stem Cells | 2 mM | PTEN (Akt inhibitor) level | Decreased to 0.42 µg/µl from 0.83 µg/µl in control (p < 0.001) | |
| Human Neural Stem Cells | 2 mM | p-Akt protein level | Elevated (p < 0.001) |
Data extracted from the cited source.
Experimental Protocols
This compound-Induced Rodent Model of Autism
This protocol describes the induction of an autism-like phenotype in rats through the administration of PPA.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][12]
-
PPA Administration:
-
Intraperitoneal (IP) Injection: Dissolve PPA in phosphate-buffered saline (PBS) to a concentration of 250 mg/kg.[12] Administer daily via IP injection for 5 consecutive days.[12]
-
Intracerebroventricular (ICV) Infusion: For more direct CNS effects, PPA can be infused directly into the cerebral ventricles.[2]
-
-
Behavioral Testing: A battery of behavioral tests is used to assess autism-like symptoms.
-
Sociability Test (Three-Chamber Test): This test assesses social preference. The apparatus consists of three chambers. The test rat is placed in the center chamber and can choose to interact with a novel rat in one side chamber or an empty cage in the other. Time spent in each chamber and interacting with the novel rat is recorded.[12]
-
Open Field Test: This test measures locomotor activity and anxiety-like behavior. The rat is placed in an open, brightly lit arena, and its movement, including distance traveled and time spent in the center versus the periphery, is tracked.[12]
-
Acoustic Startle Response: This test evaluates sensorimotor gating and anxiety. The rat is exposed to a series of loud acoustic stimuli, and its startle response is measured.[13]
-
-
Tissue Collection and Analysis: Following behavioral testing, brain tissue is collected for histological and biochemical analyses, including cytokine measurements (ELISA), protein expression (Western blot), and gene expression (qPCR).[1][12]
Primary Neuronal Cell Culture and PPA Treatment
This protocol outlines the culture of primary neurons and their treatment with PPA for in vitro studies.
-
Neuron Isolation:
-
Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat or mouse pups.[10][14]
-
The brain tissue is dissected, and the hippocampi or cortices are isolated.
-
The tissue is enzymatically digested (e.g., with trypsin or papain) and then mechanically dissociated into a single-cell suspension.[15]
-
-
Cell Plating and Culture:
-
PPA Treatment:
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:
-
Western Blot: To assess changes in protein expression and signaling pathway activation.[5][10]
-
Immunocytochemistry: To visualize neuronal morphology and protein localization.
-
Mitochondrial Function Assays: To measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and morphology.[8]
-
Western Blot Analysis for Signaling Proteins
This protocol details the detection of specific proteins by Western blot.
-
Protein Extraction:
-
Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.[18]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified using densitometry software.[19]
Quantitative PCR (qPCR) for Gene Expression
This protocol describes the measurement of gene expression levels using qPCR.
-
RNA Extraction: Total RNA is extracted from brain tissue or cultured cells using a commercial RNA isolation kit.[20]
-
RNA Quality and Quantity Assessment: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.[21]
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[20]
-
qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[22] The reaction is run in a real-time PCR machine, which monitors the amplification of the target gene in real-time.
-
Data Analysis: The expression level of the target gene is normalized to one or more stably expressed reference genes (e.g., GAPDH, β-actin).[23] The relative gene expression is calculated using the ΔΔCt method.
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
This protocol details the visualization of mitochondrial ultrastructure using TEM.
-
Sample Fixation:
-
For cultured cells, fix with a solution containing 2.5% glutaraldehyde (B144438) in sodium cacodylate buffer.[16]
-
For brain tissue, animals are transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde and 0.2% glutaraldehyde).[24]
-
-
Post-fixation and Staining: The samples are post-fixed with osmium tetroxide, stained with uranyl acetate, and dehydrated in a graded series of ethanol.[16]
-
Embedding and Sectioning: The samples are embedded in resin, and ultrathin sections (70-90 nm) are cut using an ultramicrotome.[16]
-
Imaging: The sections are placed on a copper grid and imaged using a transmission electron microscope.[25]
-
Image Analysis: The mitochondrial morphology (e.g., area, perimeter, aspect ratio) is quantified from the electron micrographs using image analysis software (e.g., ImageJ).[24]
Mandatory Visualizations
Caption: Neuroinflammatory signaling cascade initiated by gut-derived this compound.
Caption: PPA-induced activation of the MAPK/ERK signaling pathway leading to dendritic spine loss.
Caption: Modulation of the Akt/mTOR signaling pathway by PPA, promoting gliosis.
Conclusion
The evidence presented in this technical guide underscores the significant impact of this compound on neurological function. Through its ability to induce neuroinflammation, disrupt mitochondrial homeostasis, and alter critical signaling pathways, PPA has emerged as a key environmental factor in the pathogenesis of neurological disorders, particularly ASD. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of PPA-induced neurotoxicity and to develop novel therapeutic strategies targeting the gut-brain axis. A deeper understanding of the intricate interplay between gut microbiota-derived metabolites and brain function is paramount for advancing the treatment of a wide range of neurological conditions.
References
- 1. Pathophysiological and neurobehavioral characteristics of a this compound-mediated autism-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. This compound induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychobiotics improve this compound-induced neuroinflammation in juvenile rats, rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Gliosis and Neuro-inflammation through Modulation of PTEN/AKT Pathway in Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Torasemide Improves the this compound-Induced Autism in Rats: A Histopathological and Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. Electron Microscopy with Primary Hippocampal Neurons [protocols.io]
- 17. Western Blotting for Neuronal Proteins [protocols.io]
- 18. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Gene Expression from Mammalian Brain Tissue [worldwide.promega.com]
- 21. edenrcn.com [edenrcn.com]
- 22. Normalization of gene expression using SYBR green qPCR: a case for paraoxonase 1 and 2 in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Preliminary Quantitative Electron Microscopic Analysis Reveals Reduced Number of Mitochondria in the Infralimbic Cortex of Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Genesis of a Preservative: An In-depth Technical Guide to the Discovery and Synthesis of Propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of propanoic acid's history, from its initial discovery to the evolution of its synthesis, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The document outlines the pivotal moments in its history, details the primary industrial and laboratory synthesis methodologies, presents comparative quantitative data, and visualizes key production workflows.
A Historical Overview: From Sugar Degradation to a Global Commodity
Propanoic acid, also known as propionic acid, was first described in 1844 by the Austrian chemist Johann Gottlieb.[1][2][3][4] He identified it among the degradation products of sugar.[2][3][4][5] In the years that followed, other chemists independently produced the same substance through various means, without realizing the common identity of their products.[2][4][5] It was the French chemist Jean-Baptiste Dumas who, in 1847, recognized that these different preparations were in fact the same compound.[2][4][5] Dumas named it "this compound" from the Greek words "protos" (meaning first) and "pion" (meaning fat), as it was the smallest carboxylic acid that exhibited the properties of a fatty acid, such as forming an oily layer when salted out of water and having a soapy potassium salt.[2]
The commercial production of propanoic acid has since evolved significantly, with major chemical companies like BASF, Dow, and Eastman developing large-scale manufacturing processes.[6][7][8] BASF, for instance, began large-scale production in 1960 based on the Reppe synthesis developed in 1941.[9] Today, global production is estimated to be in the hundreds of thousands of tonnes annually.[10][11]
Key Synthesis Methodologies: A Technical Examination
The industrial production of propanoic acid is dominated by petrochemical routes, although biotechnological methods are gaining increasing attention due to their potential for sustainability. This section provides a detailed look at the core synthesis methods.
Chemical Synthesis Routes
The hydrocarboxylation of ethylene (B1197577), often referred to as the Reppe process, is a major industrial method for propanoic acid synthesis. This process involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst.
Experimental Protocol:
A typical industrial process involves the following steps:
-
Reaction: Ethylene, carbon monoxide, and water are reacted in a high-pressure reactor in the presence of a nickel carbonyl catalyst.[12][13] The reaction is typically carried out at temperatures ranging from 250 to 320°C and pressures of 100 to 300 atmospheres.[14]
-
Separation: The crude propanoic acid is drawn off from the reactor, cooled, and separated from the gaseous components.
-
Purification: The crude acid stream is then dehydrated and purified by fractional distillation to yield high-purity propanoic acid.[14]
A simplified workflow for the Reppe Process is illustrated below:
Caption: Workflow for the industrial synthesis of propanoic acid via the Reppe process.
Another significant industrial route is the oxidation of propionaldehyde (B47417). This method can be carried out with or without a catalyst.
Experimental Protocol (Catalytic Oxidation):
-
Reaction Setup: A reactor is charged with propionaldehyde. A catalyst, typically a salt of cobalt or manganese such as cobalt propionate (B1217596) or manganese propionate, is added.[15]
-
Reaction Conditions: The reactor is pressurized with nitrogen and then oxygen or air is introduced. The reaction is typically conducted at temperatures between 80-100°C and pressures of 0.6-2.0 MPa.[15]
-
Reaction Monitoring and Work-up: The reaction is allowed to proceed for a set time (e.g., 2-3 hours). After cooling, the product mixture is purified by distillation to isolate the propanoic acid.[15]
Experimental Protocol (Non-Catalytic Oxidation):
-
Reaction Setup: A bubble tower or tank reactor is charged with propionaldehyde.
-
Reaction Conditions: Oxygen or an oxygen-containing gas is bubbled through the liquid propionaldehyde. The reaction is carried out at a temperature of 10-90°C and a pressure of 0.1-1.0 MPa.[16]
-
Purification: The resulting propanoic acid is purified by distillation. This method boasts high conversion rates (>99%) and selectivity (>97%).[16]
A generalized workflow for the oxidation of propionaldehyde is depicted below:
Caption: Generalized workflow for propanoic acid synthesis via propionaldehyde oxidation.
Biotechnological Synthesis
The fermentation of various carbon sources by Propionibacterium species presents a renewable route to propanoic acid. Propionibacterium acidipropionici and Propionibacterium freudenreichii are commonly used strains.[1][2]
Experimental Protocol (Batch Fermentation):
-
Media Preparation: A suitable fermentation medium is prepared. A typical medium might contain a carbon source (e.g., glucose, glycerol, or whey lactose), a nitrogen source (e.g., yeast extract or casamino acids), and essential minerals.[2][17] The pH of the medium is adjusted to a range of 6.5-7.0.[17]
-
Inoculation and Fermentation: The sterilized medium is inoculated with a culture of Propionibacterium. The fermentation is carried out under anaerobic conditions at a controlled temperature, typically around 30-37°C.[18]
-
Product Recovery: After the fermentation is complete (typically several days), the propanoic acid is recovered from the fermentation broth. This can be achieved through methods such as extraction or electrodialysis.[1][4]
The workflow for the biotechnological production of propanoic acid is outlined below:
Caption: A schematic of the biotechnological production of propanoic acid via fermentation.
Quantitative Data Summary
The following tables provide a comparative summary of the quantitative data for the key synthesis methods of propanoic acid.
Table 1: Comparison of Chemical Synthesis Methods for Propanoic Acid
| Parameter | Hydrocarboxylation of Ethylene (Reppe Process) | Oxidation of Propionaldehyde (Catalytic) | Oxidation of Propionaldehyde (Non-Catalytic) |
| Catalyst | Nickel Carbonyl | Cobalt or Manganese Salts | None |
| Temperature | 250 - 320 °C[14] | 80 - 100 °C[15] | 10 - 90 °C[16] |
| Pressure | 100 - 300 atm[14] | 0.6 - 2.0 MPa[15] | 0.1 - 1.0 MPa[16] |
| Yield | ~95%[14] | 92 - 95%[15] | >97% (Selectivity)[16] |
| Conversion | High | 95 - 96%[15] | >99%[16] |
Table 2: Performance of Biotechnological Production of Propanoic Acid using Propionibacterium
| Strain | Carbon Source | Fermentation Mode | Propanoic Acid Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| P. acidipropionici | Glucose/Glycerol | Fed-batch | 51.75 | 0.52 | 0.39 | [19] |
| P. freudenreichii ssp. shermanii | Whey Lactose & Crude Glycerol | Batch | 24.80 | 0.66 | - | [2] |
| P. acidipropionici | Corn Steep Liquor | Batch | - | 0.79 | 0.0052 | [17] |
| P. acidipropionici | Jerusalem Artichoke | Batch | 40 | - | 0.26 | [1] |
| P. acidipropionici | Xylan Hydrogel Matrix | Continuous | - | - | 0.88 | [1] |
Conclusion
The synthesis of propanoic acid has a rich history, evolving from its initial discovery in the degradation products of sugar to highly optimized industrial processes. The Reppe process and propionaldehyde oxidation remain the cornerstones of chemical synthesis, offering high yields and throughput. Concurrently, biotechnological routes using Propionibacterium are demonstrating increasing promise, with ongoing research focused on improving titers, yields, and productivity to compete with established petrochemical methods. This guide provides a foundational understanding of these processes, offering valuable insights for researchers and professionals engaged in the chemical and pharmaceutical sciences.
References
- 1. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Oxidation of 1-propanol to this compound with hydrogen peroxide catalysed by heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Synthesis for Cutting-Edge Industrial Processes [eureka.patsnap.com]
- 7. This compound | Eastman [eastman.com]
- 8. dow.com [dow.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. propionix.ru [propionix.ru]
- 12. This compound Production Facility Using Carbonylation | Events | Oregon State University [events.engineering.oregonstate.edu]
- 13. quora.com [quora.com]
- 14. US3835185A - Production of this compound - Google Patents [patents.google.com]
- 15. CN1597654A - Catalyst and method for propionaldehyde oxidation to this compound - Google Patents [patents.google.com]
- 16. CN1277801C - Method for preparation of this compound - Google Patents [patents.google.com]
- 17. scielo.br [scielo.br]
- 18. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 19. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
propionic acid's role in immune system modulation
An In-depth Technical Guide to Propionic Acid's Role in Immune System Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (PA), a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the gut, is emerging as a critical mediator of host-microbiome interactions and a potent modulator of the immune system. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound influences both innate and adaptive immunity. It details the signaling pathways activated by PA, its effects on various immune cell populations, and the potential therapeutic implications for inflammatory and autoimmune diseases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and application.
Core Mechanisms of Action
This compound exerts its immunomodulatory effects primarily through two distinct mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). These actions are not mutually exclusive and can occur in a cell-type and context-dependent manner.
G-Protein Coupled Receptor (GPCR) Activation
This compound is a known agonist for two related GPCRs: GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2) and GPR41 (FFAR3).[1] GPR43 is highly expressed in immune cells, including neutrophils, monocytes, and macrophages, while GPR41 is found in various tissues, including adipose tissue and the peripheral nervous system.[1][2][3]
Upon binding to this compound, GPR43 can couple to both Gαi/o and Gαq signaling pathways.[4] The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] The Gαq pathway activates phospholipase C, resulting in an increase in intracellular calcium (Ca2+) and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38.[4][6] GPR41 activation, on the other hand, is primarily coupled to the Gαi/o pathway.[3]
Histone Deacetylase (HDAC) Inhibition
This compound can diffuse into cells and act as an HDAC inhibitor, a function independent of cell-surface receptors.[7] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and altering the expression of key immune-related genes. This epigenetic modification generally leads to an upregulation of anti-inflammatory genes.[7] For instance, HDAC inhibition by propionate (B1217596) has been shown to enhance the extrathymic generation of regulatory T cells (Tregs).[7]
Modulation of Innate Immunity
This compound significantly influences the function of innate immune cells, including neutrophils, macrophages, and dendritic cells.
Neutrophils
This compound acts as a chemoattractant for neutrophils, promoting their migration to inflammatory sites through the GPR43 receptor.[5][8] This migration is dependent on a Gαi-protein and involves PI3Kγ, Rac2, and MAPK signaling.[8] Furthermore, this compound can induce a rapid, dose-dependent mobilization of intracellular calcium in human neutrophils, a key step in their activation.[9] However, while it primes neutrophils, this compound alone does not typically induce superoxide (B77818) generation, a key effector function.[10]
Macrophages
The effect of this compound on macrophage polarization is complex and appears to be context-dependent. Some studies indicate that this compound can inhibit M1 macrophage polarization, thereby reducing the secretion of pro-inflammatory cytokines. This effect has been linked to the inhibition of the MAPK signaling pathway.[11][12] Conversely, other research suggests that this compound can suppress M2 macrophage polarization, which is often associated with tissue repair and allergic inflammation.[13] This dual role suggests that this compound may help to balance macrophage responses, preventing excessive pro-inflammatory activity while also tempering certain anti-inflammatory responses that can be pathogenic in contexts like asthma.
Dendritic Cells (DCs)
This compound plays a role in the development and function of dendritic cells. Microbiota-derived propionate can drive DC development by inducing the expression of Fms-related tyrosine kinase 3 ligand (Flt3L), a critical factor for DC hematopoiesis.[14] This leads to an expansion of the DC population, which in turn can promote the expansion of regulatory T cells (Tregs), contributing to immune homeostasis.[14] However, in vitro studies have also shown that propionate can impair the development of DCs from murine bone marrow cells or human monocytes.[15]
Modulation of Adaptive Immunity
This compound has profound effects on the adaptive immune system, particularly on T cells and B cells, often promoting a more regulatory and less inflammatory phenotype.
T Cells
One of the most well-documented effects of this compound is its ability to promote the generation and function of regulatory T cells (Tregs).[7] This is achieved, in part, through HDAC inhibition, which leads to increased expression of the master Treg transcription factor, Foxp3.[7] this compound has also been shown to decrease the activity of pro-inflammatory T helper cell subsets, such as Th1 and Th17 cells, contributing to a more balanced immune response.[7] In the context of multiple sclerosis, this compound supplementation has been linked to a reduction in Th17 cells and an increase in Treg cells.[16][17]
B Cells
This compound can also modulate B cell function, promoting an immune-tolerant phenotype. It has been shown to enhance the production of the anti-inflammatory cytokine IL-10 by B cells (B10 cells).[18][19] The underlying mechanism involves this compound-induced expression of granzyme B, which then leads to the degradation of tristetraprolin, a protein that destabilizes IL-10 mRNA.[18][19] This stabilization of IL-10 mRNA results in increased IL-10 production, which can help to suppress excessive immune responses.[18][19]
Data Presentation
Table 1: Effects of this compound on Immune Cell Populations and Cytokine Production
| Cell Type | Species/Model | This compound Concentration | Observed Effect | Reference |
| Neutrophils | Mouse | 25 mM | Increased chemotaxis | [8] |
| Macrophages (M1) | Mouse | Not specified | Inhibition of M1 polarization | [11][12] |
| Macrophages (M2) | Mouse & Human | Not specified | Inhibition of M2 polarization | [13] |
| Tregs | Human | Not specified | Increased frequency and suppressive capacity | [7] |
| Th17 Cells | Human | Not specified | Decreased frequency | [7] |
| B10 Cells | Human | Not specified | Increased IL-10 production | [18][19] |
| Adipose Tissue | Human (overweight) | Not specified | Decreased TNF-α and CCL5 | [20] |
Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on M1 and M2 macrophage polarization.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[21]
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.[13]
-
This compound Treatment: Pre-incubate the macrophages with varying concentrations of sodium propionate (e.g., 0.5 mM, 1 mM, 5 mM) for 1-2 hours.
-
Polarization:
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Cytokine Secretion: Collect cell culture supernatants and measure cytokine concentrations (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex bead array.
-
Flow Cytometry: Stain cells with antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) for flow cytometric analysis.
-
In Vivo Murine Model of Colitis
Objective: To evaluate the therapeutic potential of this compound in a mouse model of inflammatory bowel disease.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days to induce acute colitis. Monitor mice daily for weight loss, stool consistency, and rectal bleeding.
-
This compound Administration: Administer sodium propionate to mice via oral gavage (e.g., 200 mg/kg daily) or in the drinking water (e.g., 150 mM).[22][23] Start treatment concurrently with DSS administration or as a pre-treatment.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Score mice daily based on weight loss, stool consistency, and bleeding.
-
Histology: At the end of the experiment, sacrifice mice, collect colon tissue, and perform H&E staining to assess inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
-
Immunological Analysis:
-
Lamina Propria Lymphocyte Isolation: Isolate lymphocytes from the colonic lamina propria.
-
Flow Cytometry: Analyze the frequency of different immune cell populations (e.g., Tregs, Th17 cells, macrophages) in the lamina propria and spleen by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in colon tissue homogenates or serum by ELISA or multiplex assay.
-
Conclusion and Future Directions
This compound is a key microbial metabolite that plays a multifaceted role in regulating the host immune system. Its ability to act through both GPCRs and HDAC inhibition allows it to fine-tune the activity of a wide range of immune cells, generally promoting an anti-inflammatory and regulatory environment. The data summarized herein highlight the potential of this compound as a therapeutic agent for a variety of inflammatory and autoimmune conditions.
Future research should focus on elucidating the precise downstream signaling events and transcriptional changes induced by this compound in different immune cell subsets. Further investigation into the synergistic effects of this compound with other SCFAs and the development of targeted delivery systems to enhance its bioavailability at specific sites of inflammation are promising avenues for translating these fundamental discoveries into novel therapeutic strategies. The continued exploration of the gut microbiome-immune axis, with this compound as a central player, holds immense potential for the future of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 5. Microbiota metabolite short chain fatty acids, GCPR, and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound stimulates superoxide generation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound Driven by the Lactobacillus johnsonii Culture Supernatant Alleviates Colitis by Inhibiting M1 Macrophage Polarization by Modulating the MAPK Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Microbial Metabolites in the Maturation and Activation of Dendritic Cells and Their Relevance for Respiratory Immunity [frontiersin.org]
- 16. pub.dzne.de [pub.dzne.de]
- 17. Frontiers | this compound Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses [frontiersin.org]
- 18. This compound regulates immune tolerant properties in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound regulates immune tolerant properties in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ecommons.udayton.edu [ecommons.udayton.edu]
- 22. Short‐chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Propionic Acid in Fermented Foods: Natural Sources and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid, a short-chain fatty acid, is a naturally occurring compound found in a variety of fermented foods. It is produced by specific microbial metabolic activities and contributes to the characteristic flavor, aroma, and preservation of these products.[1][2] Beyond its role in food science, this compound and its microbial producers are gaining attention in the pharmaceutical and drug development sectors for their potential health implications, including immunomodulation and gut microbiome interactions.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound in fermented foods, the microorganisms responsible for its synthesis, quantitative data on its prevalence, and detailed experimental protocols for its analysis.
Microbial Origins of this compound in Fermented Foods
The primary producers of this compound in fermented foods belong to the family Propionibacteriaceae, often referred to as this compound bacteria (PAB). These Gram-positive, anaerobic to aerotolerant bacteria are instrumental in the ripening of certain cheeses and are also found in other fermented products.
Key microbial species involved in this compound production include:
-
Propionibacterium freudenreichii : This is the most well-known species, predominantly used as a starter culture in the production of Swiss-type cheeses like Emmental.[5] It is responsible for the characteristic "eyes" (holes) and nutty, sweet flavor of these cheeses, which are byproducts of its fermentation process.[6]
-
Acidipropionibacterium species (e.g., A. acidipropionici, A. jensenii, A. thoenii) : Previously classified under Propionibacterium, these species are also significant producers of this compound and are commonly found in dairy environments.[7]
-
Lactic Acid Bacteria (LAB) : In sourdough bread production, a symbiotic culture of yeasts and lactic acid bacteria is responsible for leavening and flavor development. Some LAB strains can produce this compound, contributing to the overall organic acid profile of the bread.[8][9]
-
Other Bacteria : Species of Clostridium, Veillonella, and Selenomonas are also capable of synthesizing this compound, though their role in common fermented foods is less prominent than that of PAB.[10]
Quantitative Analysis of this compound in Fermented Foods
The concentration of naturally occurring this compound varies significantly depending on the food item, the specific microorganisms present, the fermentation conditions, and the duration of aging. The following table summarizes quantitative data from various studies.
| Fermented Food | Microorganism(s) | This compound Concentration (mg/kg) | Reference(s) |
| Swiss-type Cheese (e.g., Emmental) | Propionibacterium freudenreichii | 1500 - >6000 | [11][12] |
| Vinegar | Various acetic acid bacteria | up to 951.9 | [7] |
| Pickled Ginger | Not specified | up to 782 | [7] |
| Anchovy Fish Sauce | Not specified | up to 321 | [7] |
| Sourdough Bread | Lactic Acid Bacteria, P. freudenreichii | Varies, can be a significant component | [8][13] |
| Kefir | Lactic Acid Bacteria, Propionibacteria | Present, contributes to flavor | [14] |
| Fermented Soybean Products | Various bacteria | Detected | [15] |
Metabolic Pathways of this compound Production
The biosynthesis of this compound by microorganisms occurs through several distinct metabolic pathways. The most well-characterized of these is the Wood-Werkman cycle, utilized by Propionibacterium species.
The Wood-Werkman Cycle
This pathway is central to this compound fermentation in dairy propionibacteria.[16] It involves the conversion of lactate (B86563) (produced by lactic acid bacteria from lactose) into propionate, acetate, and carbon dioxide.
References
- 1. Natural this compound Emerges as a Green Game-Changer in Food and Farming [univook.com]
- 2. What is this compound in Food? [tjcy.com]
- 3. Dairy Propionibacteria: Versatile Probiotics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Propionibacteria as promising tools for the production of pro-bioactive scotta: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound's Influence on Fermentation Industries [eureka.patsnap.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sourdough - Wikipedia [en.wikipedia.org]
- 10. propionic bacteria in dairy products ( Propionibacterium freudenreichii, P. jensenii, P. acidipropionici, P. thoenii ) - qualitative or quantitative culture; Molecular diagnosis of the main species; Molecular species identification - IVAMI [ivami.com]
- 11. Quantitation of this compound in emmental cheese products by direct solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fermented wheat flour = stealth additive? | Real Bread Campaign [sustainweb.org]
- 14. Kefir - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Propionic Acid's Influence on Gut-Brain Axis Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propionic acid (PA), a short-chain fatty acid (SCFA) predominantly produced by the fermentation of dietary fiber by the gut microbiota, has emerged as a critical signaling molecule in the intricate communication network of the gut-brain axis. Its ability to traverse from the gastrointestinal lumen to the systemic circulation and cross the blood-brain barrier allows it to exert profound effects on both peripheral and central nervous system functions.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates gut-brain communication, with a focus on its impact on gut barrier integrity, neuroinflammation, and neurotransmitter systems. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.
Modulation of Gut and Blood-Brain Barrier Integrity
This compound plays a dual role in regulating barrier functions, with evidence suggesting its ability to enhance intestinal barrier integrity while also being implicated in blood-brain barrier (BBB) disruption under certain pathological conditions.
Reinforcing the Intestinal Epithelial Barrier
In vitro and in vivo studies have demonstrated that PA can protect and enhance the intestinal barrier function, particularly in the face of inflammatory challenges like lipopolysaccharide (LPS) exposure.[3][4] This protective effect is largely attributed to its ability to upregulate the expression of tight junction proteins, which are crucial for maintaining the structural integrity of the intestinal epithelium.[3][4]
Table 1: Effect of this compound on Intestinal Barrier Function in LPS-Induced IEC-6 Cells
| Treatment Group | Transepithelial Electrical Resistance (TEER) | ZO-1 Protein Expression | Occludin Protein Expression | Claudin-1 Protein Expression |
| Control | Baseline | Normal | Normal | Normal |
| LPS (10 µg/ml) | Significantly decreased (P < 0.01) | Lower than control (P < 0.01) | Lower than control (P < 0.01) | Lower than control (P < 0.01) |
| PA (0.5 mM) + LPS | Moderated reduction (P < 0.05 vs. LPS) | Increased vs. LPS (P < 0.05) | Increased vs. LPS (P < 0.05) | Increased vs. LPS (P < 0.05) |
| PA (5 mM) + LPS | Moderated reduction (P < 0.05 vs. LPS) | Increased vs. LPS (P < 0.05) | Increased vs. LPS (P < 0.05) | Increased vs. LPS (P < 0.05) |
Data summarized from in vitro studies on intestinal epithelial cells (IEC-6).[3][4]
A key signaling pathway involved in this protective mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway.[3] By suppressing this pro-inflammatory cascade, PA mitigates the detrimental effects of LPS on tight junction protein expression and epithelial permeability.[3]
Influence on the Blood-Brain Barrier
The effect of this compound on the BBB is more complex. Some studies suggest a protective role, with propionate (B1217596) enhancing BBB integrity through a free fatty acid receptor 2 (FFAR2)-dependent mechanism, leading to increased expression of tight junction proteins in brain endothelial cells.[5] However, other research, particularly in the context of neurodevelopmental disorders like autism spectrum disorder (ASD), indicates that high levels of PA can cross the BBB and contribute to neuroinflammation.[1][2] Furthermore, studies using the neurotoxin 3-nitrothis compound have demonstrated severe BBB disruption.[6]
Neuroinflammatory and Immunomodulatory Effects
This compound is a potent modulator of both central and peripheral immune responses. Its effects are highly context-dependent, with evidence for both pro-inflammatory and anti-inflammatory actions.
Pro-inflammatory Potential
In rodent models of autism, intracerebroventricular infusions of PA have been shown to induce neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][7] This neuroinflammatory response is a key feature in the pathophysiology of various neurodevelopmental diseases.[1]
Table 2: Effects of this compound on Pro-inflammatory Cytokines in Rodent Brain
| Cytokine | PPA-Treated Group vs. Control |
| IL-1β | Significantly increased |
| IL-6 | Significantly increased |
| IL-8 | Significantly increased |
| IFN-γ | Significantly increased |
| TNF-α | Significantly increased |
Data from a study on juvenile rats treated with this compound.[1]
Anti-inflammatory and Neuroprotective Roles
Conversely, there is substantial evidence for the anti-inflammatory and neuroprotective properties of this compound and other related microbial metabolites like indole-3-propionic acid (IPA).[8][9][10] IPA, a tryptophan metabolite, has been shown to attenuate neuroinflammation and cognitive deficits by inhibiting the RAGE-JAK2-STAT3 signaling pathway.[9] Propionate itself has been observed to inhibit inflammation-associated pathways, including TLR signaling and NF-κB signaling, in brain microvascular endothelial cells.[11] In the context of multiple sclerosis, PA supplementation has been shown to have neuroprotective properties.[12][13]
Impact on Neurotransmitter Systems
This compound can significantly alter neurotransmitter systems within the brain, which may underlie some of its behavioral effects.
GABAergic System
Studies have shown that propionate can inhibit the enzyme GABA transaminase, leading to an accumulation of the inhibitory neurotransmitter GABA in the brain.[14][15] This increase in GABAergic tone can lead to a reduction in neuronal activity and may contribute to the lethargy observed in conditions like propionic acidemia.[14]
Monoaminergic Systems
Research in animal models has demonstrated that administration of PA can lead to a significant decrease in the levels of key neurotransmitters, including adrenaline, noradrenaline, serotonin, and dopamine (B1211576) in the cerebral cortex.[16] These alterations in monoaminergic pathways are implicated in the behavioral changes observed in these models.[16]
Table 3: Effect of this compound on Neurotransmitter Levels in Hamster Cerebral Cortex
| Neurotransmitter | % Decrease in PA-Treated Group vs. Control |
| Adrenaline | 53% |
| Noradrenaline | 44% |
| Serotonin | 22% |
| Dopamine | 25% |
| GABA | 64% |
Data from a study on Syrian hamsters treated with this compound.[16]
Experimental Protocols
In Vitro Model of Intestinal Barrier Dysfunction
-
Cell Line: Intestinal epithelial cells (IEC-6).
-
Treatment: Cells are cultured to form a confluent monolayer. They are then exposed to lipopolysaccharide (LPS) (e.g., 10 µg/ml) to induce inflammation and barrier dysfunction. This compound (at varying concentrations, e.g., 0.5 mM and 5 mM) is co-administered with LPS.
-
Assessment of Barrier Function:
-
Transepithelial Electrical Resistance (TEER): Measured using an epithelial voltohmmeter to assess the integrity of the cell monolayer. A decrease in TEER indicates increased permeability.[3][4]
-
Western Blotting: Used to quantify the protein expression levels of tight junction proteins such as ZO-1, occludin, and claudin-1.[3][4]
-
-
Analysis of Signaling Pathways: Western blotting can also be used to measure the phosphorylation and total protein levels of key components of the TLR4/NF-κB pathway.
In Vivo Rodent Model of Neuroinflammation
-
Animal Model: Juvenile rats or mice.
-
Induction of Neuroinflammation: Intracerebroventricular or intraperitoneal administration of this compound.
-
Behavioral Analysis: Assessment of autism-like behaviors such as repetitive behaviors and social interaction deficits.[2]
-
Biochemical Analysis:
-
ELISA: Quantification of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in brain homogenates or serum.[1][9]
-
Immunohistochemistry/Immunofluorescence: Staining of brain tissue sections for markers of glial activation (e.g., GFAP for astrocytes, Iba-1 for microglia).[9]
-
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure neurotransmitter levels in different brain regions.
Conclusion and Future Directions
This compound is a pleiotropic molecule that exerts significant and complex effects on the gut-brain axis. Its ability to modulate gut barrier function, influence neuroinflammation, and alter neurotransmitter systems underscores its importance in both health and disease. While research has illuminated several key signaling pathways, further investigation is required to fully elucidate the context-dependent nature of its effects. For drug development professionals, targeting the pathways modulated by this compound offers promising avenues for therapeutic intervention in a range of neurological and gastrointestinal disorders. Future research should focus on human studies to validate the findings from preclinical models and to explore the therapeutic potential of modulating gut microbial production of this compound through dietary interventions or probiotics.[1]
References
- 1. Psychobiotics improve this compound-induced neuroinflammation in juvenile rats, rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota Gut–Brain Axis and Autism Spectrum Disorder: Mechanisms and Therapeutic Perspectives [mdpi.com]
- 3. This compound Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies [frontiersin.org]
- 5. Short-chain fatty acids mediate gut microbiota-brain communication and protect the blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier disruption in the striatum of rats treated with 3-nitrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole this compound Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionate has protective and anti-inflammatory effects on the blood–brain barrier [spiral.imperial.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound promotes neurite recovery in damaged multiple sclerosis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Possible ameliorative effects of antioxidants on this compound / clindamycin - induced neurotoxicity in Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Propionic Acid as a Biomarker for Metabolic Health
Introduction: The Rising Significance of this compound
This compound, a three-carbon short-chain fatty acid (SCFA), is emerging as a critical signaling molecule and a potent biomarker for metabolic health.[1][2] Primarily produced by the gut microbiota through the fermentation of dietary fibers, this compound serves as a key link between diet, the microbiome, and host metabolism.[1][2][3] Its influence extends from regulating gut hormones and hepatic glucose production to modulating immune responses and lipid metabolism.[1][2][4] Dysregulation of this compound levels has been implicated in a range of metabolic disorders, including obesity, insulin (B600854) resistance, and type 2 diabetes, making it a focal point for diagnostic and therapeutic research.[1][5][6] This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and analytical methodologies related to this compound, presenting it as a valuable biomarker for professionals in metabolic research and drug development.
Biosynthesis and Metabolism of this compound
In humans, this compound is derived from both endogenous metabolic pathways and, more significantly, microbial fermentation in the colon.[1]
-
Endogenous Production: Propionyl-CoA, the activated form of propionate (B1217596), is an intermediate in the catabolism of odd-chain fatty acids and branched-chain amino acids like valine and isoleucine.[7]
-
Microbial Production: The vast majority of this compound is synthesized by gut bacteria, such as Lachnospiraceae and Roseburia, through the fermentation of indigestible carbohydrates.[1] Key microbial pathways include the succinate, acrylate, and propanediol (B1597323) pathways.[3][8]
Once produced in the colon, this compound is rapidly absorbed into the portal circulation, where concentrations can range from 100 to 300 µM.[1] The liver metabolizes approximately 90% of the absorbed propionate, leading to much lower concentrations (around 6 μM) in peripheral blood.[1][9] In hepatocytes, propionyl-CoA is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, highlighting its role as an anaplerotic substrate.[7][8][10]
Caption: Overview of this compound production by gut microbiota and its subsequent metabolism in the liver.
Signaling Pathways and Mechanisms of Action
This compound exerts its metabolic effects primarily by activating G protein-coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][11][12]
Regulation of Gut Hormones: GLP-1 and PYY Secretion
FFAR2 and FFAR3 are highly expressed on enteroendocrine L-cells in the colon.[13][14][15] The binding of propionate to these receptors stimulates the release of the anorexigenic gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[13][16][17]
-
Mechanism: Propionate-induced activation of FFAR2, in particular, has been shown to be a key driver of GLP-1 and PYY secretion.[13][16] This signaling is crucial for appetite suppression and improving glucose homeostasis.[16][17] Studies using FFAR2 knockout mice have demonstrated a significantly blunted gut hormone response to propionate, confirming the receptor's essential role.[13][16][17]
Caption: this compound stimulates GLP-1 and PYY secretion from L-cells via FFAR2/3 activation.
Modulation of Hepatic Metabolism
Propionate directly influences liver metabolism, primarily by suppressing glucose production and affecting lipid synthesis.
-
Hepatic Gluconeogenesis: Propionate has been shown to suppress hepatic gluconeogenesis.[4] This action is mediated through the activation of FFAR2/GPR43, which leads to an increase in intracellular calcium, activation of CaMKKβ, and subsequent phosphorylation of AMP-activated protein kinase (AMPK).[4] Activated AMPK then down-regulates the expression of key gluconeogenic enzymes like G6Pase and PEPCK.[4]
-
Lipid Metabolism: Studies in mice show that dietary supplementation with a high-propionate ratio reduces the expression of lipogenic enzymes in the liver, leading to lower hepatic triglyceride concentrations over the long term.[18] Propionate can also inhibit hepatic cholesterol synthesis.[9] However, some studies suggest its role in lipid synthesis can be complex and context-dependent.[9]
Caption: this compound suppresses hepatic gluconeogenesis through the GPR43/AMPK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies, providing a comparative overview of this compound's effects and measurement.
Table 1: Effects of this compound on Gut Hormone Secretion
| Experimental Model | Propionate Concentration | Outcome | Fold Increase (vs. Control) | Reference |
|---|---|---|---|---|
| Primary murine colonic cultures | 50 mmol/L | PYY Secretion | 1.8-fold | [13] |
| Primary murine colonic cultures | 50 mmol/L | GLP-1 Secretion | 2.2-fold | [13] |
| Isolated perfused rat colon | Luminal/Vascular Infusion | No significant effect on GLP-1 or PYY | - |[19] |
Table 2: this compound's Impact on Hepatic Metabolism
| Model | Treatment | Duration | Key Finding | Magnitude of Change | Reference |
|---|---|---|---|---|---|
| C3H/HeOuJ Mice | High-fat diet + high propionate | 22 weeks | Reduced liver triglyceride content | ~40% reduction vs. HF diet | [18] |
| Human HepG2 cells | Propionate treatment | - | Suppressed palmitate-enhanced glucose production | Statistically significant | [4] |
| Bovine Hepatocytes | 3.75 mM Sodium Propionate | 12 hours | Increased glucose synthesis | Statistically significant |[20] |
Table 3: Performance of Analytical Methods for this compound Quantification
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| GC-MS | Plasma/Serum | 0.03–0.12 µg/mL | - | [21] |
| GC-FID | Human Feces | 0.02–0.23 µg/mL | 0.08–0.78 µg/mL | [22] |
| UPLC-HRMS | Human Feces | - | - |[23] |
Experimental Protocols and Analytical Methodologies
Accurate quantification of this compound is crucial for its validation as a biomarker. Due to its volatile nature, meticulous sample handling and robust analytical methods are required.[21][24]
In Vitro/Ex Vivo Protocol: Isolated Colonic Crypt Cultures
This method is used to assess the direct effects of compounds on gut hormone release from primary L-cells.
-
Tissue Isolation: The colon is removed, opened longitudinally, and washed. It is then cut into small pieces and incubated in a chelating buffer (e.g., with EDTA) to release the crypts.
-
Crypt Culture: Isolated crypts are plated in appropriate culture plates (e.g., 24-well) coated with Matrigel.
-
Incubation: Cultures are incubated with varying physiological concentrations of propionate (e.g., 1–50 mmol/L) for a set period (e.g., 2 hours).[13]
-
Analysis: Supernatants are collected, and the concentrations of secreted GLP-1 and PYY are measured using assays like ELISA. Total hormone content within the cells is also measured after lysis to normalize secretion data.[13]
In Vivo Protocol: Intra-colonic Infusion in Rodents
This technique assesses gut hormone release into the portal vein following direct colonic administration of propionate.
-
Surgical Preparation: Animals are anesthetized, and catheters are placed in the jugular vein for peripheral blood sampling and, critically, in the portal vein for direct measurement of gut-draining blood. A catheter is also inserted into the proximal colon.
-
Infusion: A solution of this compound (e.g., 180 mmol/L, pH 5.5) or a saline control is injected into the colon via the catheter.[13]
-
Blood Sampling: Blood samples are collected from the portal and/or jugular veins at specific time points (e.g., 15, 30, and 60 minutes post-infusion).[13]
-
Sample Processing: Blood is collected into tubes containing a DPPIV inhibitor to prevent GLP-1 degradation and other preservatives. Plasma is separated by centrifugation and stored at -80°C until analysis.[13]
-
Hormone Analysis: Plasma GLP-1 and PYY levels are quantified by radioimmunoassay (RIA) or ELISA.
Analytical Chemistry Protocol: GC-MS for SCFA Quantification in Plasma
Gas chromatography-mass spectrometry (GC-MS) is a gold-standard method for identifying and quantifying SCFAs.[21][24]
-
Sample Preparation:
-
An internal standard (e.g., isotopically labeled this compound) is added to the plasma or serum sample.
-
The sample is acidified (e.g., with HCl) to protonate the SCFAs, making them more volatile.[21]
-
SCFAs are extracted from the aqueous sample into an organic solvent, such as methyl tert-butyl ether (MTBE).[21] This step separates the SCFAs from non-volatile matrix components.
-
-
GC-MS Analysis:
-
The organic extract is injected directly into the GC system.
-
A polar GC column (e.g., DB-FFAP) is used to separate the different SCFAs based on their boiling points and polarity.[22]
-
The separated compounds enter the mass spectrometer, which ionizes them and detects specific fragment ions for each SCFA, allowing for highly specific and sensitive quantification.
-
-
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Caption: A typical experimental workflow for the quantification of this compound using GC-MS.
Conclusion and Future Directions
This compound stands at the crossroads of nutrition, microbial metabolism, and host physiology. Its well-defined roles in regulating gut hormone secretion and hepatic glucose metabolism, mediated by receptors like FFAR2, underscore its potential as a robust biomarker for metabolic health. The inverse correlation between this compound signaling and conditions like obesity and insulin resistance presents compelling opportunities for drug development, targeting these pathways to restore metabolic homeostasis.
Future research should focus on:
-
Standardizing Biomarker Measurement: Establishing standardized, high-throughput analytical methods and reference ranges for this compound in various biological matrices is essential for its clinical application.
-
Elucidating Receptor-Specific Roles: Further investigation is needed to disentangle the specific contributions of FFAR2 and FFAR3 in different tissues and disease states.[14][15]
-
Therapeutic Modulation: Exploring the long-term metabolic effects of interventions that modify gut microbial propionate production, such as specific prebiotics or probiotics, will be critical for developing novel therapeutic strategies.[25]
By continuing to explore the intricate biology of this compound, the scientific community can unlock new avenues for diagnosing, preventing, and treating the metabolic diseases that define a global health crisis.
References
- 1. This compound – metabolite – biocrates life sciences gmbh [biocrates.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionate Consumption Increases Levels of Obesity- and Diabetes-Associated Hormones | Sci.News [sci.news]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 8. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of this compound on Liver Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents | Semantic Scholar [semanticscholar.org]
- 18. Importance of propionate for the repression of hepatic lipogenesis and improvement of insulin sensitivity in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of Diet on Microbial Propionic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionic acid, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a key mediator of host-microbe interactions, influencing host metabolism, immune function, and gut health. The production of propionate (B1217596) is intricately linked to dietary intake, with specific dietary components serving as primary substrates for its synthesis by commensal bacteria. Understanding the interplay between diet, the microbiome, and propionate production is crucial for the development of novel therapeutic strategies targeting a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the impact of diet on microbial this compound production, detailing the microorganisms and pathways involved, experimental methodologies for its quantification, and the signaling mechanisms through which it exerts its physiological effects.
Dietary Modulation of this compound Production
The composition of the diet is the most significant factor influencing the production of this compound in the gut. The availability of specific substrates dictates the metabolic output of the microbiota.
Dietary Fiber
Dietary fibers are the primary substrates for propionate production.[1] These complex carbohydrates escape digestion in the upper gastrointestinal tract and are fermented by anaerobic bacteria in the colon.[2] The type and structure of the fiber influence the amount and profile of SCFAs produced.[3]
-
Inulin and Fructans: These soluble fibers are readily fermented to produce significant amounts of propionate.[3]
-
Arabinoxylan and β-glucans: Found in cereals like rye, wheat, and oats, these fibers are also effective substrates for propionate synthesis.[4][5]
-
Resistant Starch: This type of starch resists digestion and is fermented in the colon, contributing to propionate production.
-
Pectin and Guar Gum: These fibers have been shown to increase the abundance of propionate-producing bacteria.[5]
Dietary Protein
The impact of dietary protein on propionate production is more complex and appears to depend on the protein source and the availability of carbohydrates.
-
Plant-based proteins: Diets rich in plant-based proteins have been associated with a microbial environment that favors saccharolytic fermentation, potentially supporting propionate production in the presence of adequate fiber.[6]
-
Animal-based proteins: High intake of animal protein, particularly in low-carbohydrate conditions, can shift the gut microbiota towards proteolytic fermentation, which may lead to a decrease in propionate and an increase in potentially detrimental metabolites like ammonia (B1221849) and branched-chain fatty acids.[6][7]
Dietary Fat
Dietary fats can modulate the composition of the gut microbiota and, consequently, influence propionate production.
-
Saturated Fatty Acids: High-fat diets rich in saturated fats have been shown to alter the gut microbiome, potentially leading to a reduction in SCFA-producing bacteria.[2]
-
Unsaturated Fatty Acids: Diets containing unsaturated fats, such as omega-3 polyunsaturated fatty acids, may have a more favorable effect on the gut microbiota and have been associated with increased levels of propionate-producing bacteria.[8][9]
Microbial Pathways of Propionate Production
Several anaerobic bacterial species are known to produce propionate through distinct biochemical pathways. The predominant pathways are the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the propanediol (B1597323) pathway.
-
Succinate Pathway: This is a major pathway for propionate production, particularly in the Bacteroidetes phylum. It involves the conversion of succinate to propionyl-CoA, which is then converted to propionate.
-
Acrylate Pathway: This pathway is utilized by bacteria such as those in the Lachnospiraceae family and involves the reduction of lactate (B86563) to propionate via an acrylyl-CoA intermediate.
-
Propanediol Pathway: Certain bacteria, including Roseburia inulinivorans, can produce propionate from the fermentation of deoxy sugars like fucose and rhamnose through the propanediol pathway.
Quantitative Data on Diet-Induced Propionate Production
The following tables summarize quantitative data from various studies investigating the impact of dietary interventions on fecal propionate concentrations.
Table 1: Effect of Dietary Fiber Supplementation on Fecal Propionate Concentration
| Dietary Fiber | Dosage | Duration | Change in Fecal Propionate Concentration (mmol/kg or µmol/g) | Reference |
| Inulin | 15 g/day | 12 hours | Estimated colonic production of 11 ± 9 mmol | [10] |
| Pectin, Psyllium, β-glucan | In vitro | 48 hours | Significant increase compared to control | [11] |
| Acacia Gum | In vitro | Not specified | Significant increase in this compound production | [1] |
| Fiber Mixture (vs. control) | In vitro | Not specified | Significant increase in this compound production | [12] |
Table 2: Effect of Dietary Protein Source on Propionate Production (In Vitro)
| Protein Source (Low Carbohydrate) | Key Observations | Reference |
| Milk Protein | High production of butyrate (B1204436), but also deleterious metabolites | [6] |
| Beef, Egg White, Pea, Soy | Increased proteolytic fermentation, leading to higher branched-chain fatty acids | [6] |
Table 3: Effect of Dietary Fat Type on Gut Microbiota and Propionate (Animal Models)
| Dietary Fat | Key Observations on Microbiota and Metabolism | Reference |
| High-oleic-acid peanut oil (HOPO) | Increased relative abundance of Lachnospiraceae_NK4A136_group and Harryflintia (acetate and butyrate producers) compared to regular peanut oil. | [9] |
| Unsaturated fat (corn oil) + ethanol | Exacerbated ethanol-induced liver injury and caused major fecal metagenomic and metabolomic changes compared to saturated fat. | [13] |
| Saturated fat (cocoa butter) | Higher weight gain compared to unsaturated fats in some studies. | [14] |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the analysis of SCFAs in fecal samples.
-
Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Acidify the homogenate with an acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
(Optional but recommended for GC analysis) Derivatize the SCFAs to increase their volatility. A common method is esterification using agents like isobutyl chloroformate/isobutanol.[15]
-
Centrifuge to separate the layers and transfer the organic layer containing the derivatized SCFAs to a new vial for analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-FFAP or equivalent) is typically used for SCFA analysis.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80°C) and ramp up to a higher temperature (e.g., 200-240°C) to separate the different SCFAs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Acquisition Mode: Can be run in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of specific SCFAs.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound and other SCFAs. An internal standard (e.g., 2-ethylbutyric acid) should be used to correct for variations in extraction efficiency and injection volume.
In Vitro Batch Fermentation with Fecal Microbiota
This protocol allows for the study of the fermentation of dietary substrates by the gut microbiota in a controlled environment.[18][19][20]
Materials:
-
Fresh human fecal sample from a healthy donor.
-
Anaerobic chamber or workstation.
-
Sterile fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent).
-
Dietary substrate to be tested (e.g., isolated fiber, protein).
-
Sterile fermentation tubes or vessels.
Procedure: [18]
-
Prepare the fermentation medium and sterilize it by autoclaving.
-
Inside an anaerobic chamber, prepare a fecal slurry by homogenizing the fresh fecal sample in an anaerobic buffer.
-
Dispense the dietary substrate into sterile fermentation tubes.
-
Add the anaerobic fermentation medium to each tube.
-
Inoculate each tube with the fecal slurry.
-
Seal the tubes and incubate at 37°C for a defined period (e.g., 24 or 48 hours).
-
At the end of the incubation, stop the fermentation by placing the tubes on ice or by adding a chemical inhibitor.
-
Collect samples for SCFA analysis (using the GC-MS protocol described above) and for microbial community analysis (e.g., 16S rRNA gene sequencing).
Signaling Pathways and Visualizations
Propionate exerts its physiological effects primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3), and inhibition of histone deacetylases (HDACs).
Propionate Signaling via FFAR2/FFAR3 in Enteroendocrine L-cells
Propionate is a potent agonist for FFAR2 and FFAR3, which are expressed on enteroendocrine L-cells in the colon.[21][22] Activation of these receptors stimulates the release of the anorectic gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[21][23][24][25]
Caption: Propionate stimulates GLP-1 and PYY secretion via FFAR2/3 and Gαq signaling in L-cells.
Experimental Workflow for Diet-Microbiota-Propionate Research
A typical experimental workflow to investigate the impact of a dietary intervention on propionate production and host physiology is outlined below.
Caption: A typical workflow for studying the impact of diet on microbial propionate production.
Conclusion
The production of this compound by the gut microbiota is a dynamic process that is highly responsive to dietary modulation. Dietary fibers are the most potent inducers of propionate synthesis, while the effects of proteins and fats are more nuanced and dependent on their composition and the overall dietary context. The ability of propionate to influence host physiology through signaling pathways involving FFAR2/FFAR3 and HDAC inhibition highlights its potential as a therapeutic target. A thorough understanding of the diet-microbiota-propionate axis, facilitated by robust experimental methodologies, is essential for the development of targeted nutritional and pharmacological interventions to promote health and manage disease.
References
- 1. Frontiers | Translating in vitro gut microbiota models to human context: compositional correlations under dietary fiber intervention [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Dietary Fibers on Short-Chain Fatty Acids and Gut Microbiota Composition in Healthy Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of the impact of selected dietary fibers on fecal microbiota composition and short chain fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Fermentation of Animal and Plant Protein Isolates by the Human Gut Microbiota Under High and Low Carbohydrate Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Dietary Fatty Acid Composition on the Intestinal Microbiota and Fecal Metabolism of Rats Fed a High-Fructose/High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mathematical models of the colonic microbiota: an evaluation of accuracy using in vitro fecal fermentation data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Saturated and Unsaturated Dietary Fats Differentially Modulate Ethanol-Induced Changes in Gut Microbiome and Metabolome in a Mouse Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. dwscientific.com [dwscientific.com]
- 19. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 20. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality [digibug.ugr.es]
- 21. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. gut.bmj.com [gut.bmj.com]
Methodological & Application
Application Note: Quantification of Propionic Acid in Fecal Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) are volatile aliphatic organic acids with fewer than six carbons, primarily produced in the gut through microbial fermentation of dietary fiber.[1] The most abundant SCFAs in the human gut are acetic acid, propionic acid, and butyric acid, which serve as crucial mediators in host-microbiome interactions.[2] this compound, in particular, plays a significant role in various physiological processes, including glucose homeostasis, immune system modulation, and appetite regulation.[3][4] Dysregulation of this compound levels has been associated with conditions like obesity, diabetes, and inflammatory bowel disease.[5]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the quantification of SCFAs in complex biological matrices such as fecal samples.[3][6] Its high sensitivity and specificity make it ideal for this application.[5] However, the high volatility and hydrophilicity of SCFAs necessitate specific sample preparation steps, including derivatization, to enhance their detectability and ensure accurate quantification.[5][7] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in fecal samples using GC-MS.
Principle of the Method
The quantification of this compound from fecal samples involves a multi-step process. First, the fecal sample is homogenized and SCFAs are extracted from the complex matrix. An internal standard is added at the beginning to correct for variations in extraction efficiency and sample injection volume. The extracted SCFAs are then chemically modified through a derivatization reaction to increase their volatility and thermal stability, making them amenable to GC analysis.[5][6]
The derivatized sample is injected into the GC-MS system. In the gas chromatograph, the derivatized this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer detects and measures the abundance of characteristic fragment ions, allowing for highly specific identification and quantification.[8] Quantification is achieved by comparing the peak area ratio of the this compound derivative to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in fecal samples.
Materials and Reagents
4.1. Apparatus
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Homogenizer (e.g., bead beater)
-
Pipettes and tips
-
Autosampler vials with inserts
-
Heating block or water bath
4.2. Reagents
-
This compound standard (≥99.5% purity)
-
Internal Standard (IS): 4-Methylvaleric acid, Isobutyric acid, or a deuterated this compound analog (e.g., Propionic-d5 acid)
-
Derivatizing Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[4] or Isobutyl chloroformate[7]
-
Solvents: Methanol, Diethyl ether or Methyl tert-butyl ether (MTBE), Pyridine (B92270) (HPLC grade)
-
Acids: Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
-
Helium gas (carrier gas, 99.999% purity)
Experimental Protocol
5.1. Sample Collection and Storage Proper sample handling is critical for accurate SCFA quantification.[5] Fecal samples should be processed immediately after collection or flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent microbial activity from altering SCFA concentrations.[4] Avoid repeated freeze-thaw cycles.[5]
5.2. Preparation of Standards
-
Stock Solutions: Prepare 1 M stock solutions of this compound and the internal standard (e.g., 4-methylvaleric acid) in ultrapure water.
-
Calibration Standards: Create a series of calibration standards by serially diluting the this compound stock solution. A typical concentration range is 1 µM to 1000 µM.
-
Working Internal Standard: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 µM).
5.3. Sample Preparation and Extraction This protocol is adapted from established methods.[9][10]
-
Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL bead-beater tube.
-
Add 1 mL of acidified water (e.g., 0.05 M HCl) and a known amount of internal standard (e.g., 100 µL of 100 µM 4-methylvaleric acid).
-
Homogenize the sample using a bead beater for 5 minutes.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the supernatant to a new microcentrifuge tube.
-
Add 1 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to extract the SCFAs into the organic layer.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new tube for derivatization.
5.4. Derivatization (Silylation) Derivatization with MTBSTFA is a common method to create volatile tert-butyldimethylsilyl (TBDMS) esters.[4]
-
Evaporate the organic solvent from the extracted sample under a gentle stream of nitrogen.
-
To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine (as a catalyst).
-
Seal the tube tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, transfer the solution to a GC-MS autosampler vial with an insert for analysis.
GC-MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Table 1: GC-MS Instrumental Parameters | |
| Gas Chromatograph | |
| Instrument | Agilent 7890B GC or equivalent[7] |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless[11] |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial temp 60°C, hold for 2 min. Ramp at 10°C/min to 200°C. Ramp at 20°C/min to 280°C, hold for 5 min.[12] |
| Mass Spectrometer | |
| Instrument | Agilent 5977B MSD or equivalent[7] |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550) |
| SIM Ions (for TBDMS derivative) | This compound: m/z 145, 117. IS (4-Methylvaleric): m/z 187, 159 |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra compared to the prepared standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Calculate the concentration of this compound in the fecal samples using the peak area ratios from the sample analysis and the regression equation from the calibration curve. The final concentration should be expressed as µmol per gram of wet or dry fecal weight.
Quantitative Data Summary
The following tables present example data for a typical calibration curve and quantitative results.
| Table 2: Example Calibration Curve Data for this compound (TBDMS-derivative) | |||
| Concentration (µM) | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,500 | 150,000 | 0.103 |
| 50 | 78,000 | 151,000 | 0.517 |
| 100 | 152,000 | 149,500 | 1.017 |
| 250 | 380,000 | 150,500 | 2.525 |
| 500 | 755,000 | 149,000 | 5.067 |
| Linear Regression | y = 0.0102x + 0.0015 | R² | 0.9995 |
| Table 3: Example Quantitative Results for this compound in Fecal Samples | |
| Sample Group | Mean this compound Concentration (µmol/g wet weight) ± SD |
| Control (n=10) | 18.5 ± 4.2 |
| Treatment A (n=10) | 35.1 ± 7.8 |
| Treatment B (n=10) | 12.3 ± 3.1 |
This compound Production and Signaling
Caption: Production and physiological roles of this compound.
Conclusion
This application note provides a comprehensive and reproducible GC-MS method for the quantification of this compound in fecal samples.[3] The protocol emphasizes meticulous sample handling and preparation, including an efficient extraction and derivatization procedure, to ensure data accuracy and reliability.[5] The use of an internal standard and a well-defined calibration curve allows for precise quantification. This method can be readily adopted by researchers in academia and industry to investigate the role of this compound in gut health, metabolic diseases, and the efficacy of therapeutic interventions targeting the gut microbiome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shimadzu.com [shimadzu.com]
- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agilent 7890 MSD with HP5MS column to see this compound - Chromatography Forum [chromforum.org]
Application Notes & Protocols for HPLC Analysis of Propionic Acid in Food Products
Introduction
Propionic acid and its salts (sodium, calcium, and potassium propionates) are widely used as food preservatives, particularly in bakery products, to inhibit the growth of mold and extend shelf life.[1][2] Regulatory bodies in many countries have established maximum permitted levels for these additives in various foodstuffs to ensure consumer safety.[3] Consequently, accurate and reliable analytical methods are crucial for monitoring the levels of this compound in food products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering good sensitivity and specificity.[1][3] This document provides detailed application notes and protocols for the determination of this compound in food matrices using HPLC.
Data Presentation
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Food Matrix | General Foods | Bread | Pastry, Condiments |
| Column | ZORBAX SB-Aq, 5 µm, 4.6 mm i.d. × 25 cm | Supelcosil LC-18, 5 µm, 250 mm × 4.6 mm | Acclaim120 C18, 5 µm, 150 mm × 4.6 mm |
| Mobile Phase | 1.5 g/L diammonium hydrogen phosphate (B84403) in water, pH adjusted to ~3.0 with 1 M phosphoric acid | Na2SO4 (8.0 mM) + H2SO4 (1.0 mM) : acetonitrile (B52724) (90:10, v/v) | 1.5 g/L diammonium hydrogen phosphate (pH 2.7–3.5 with 1 M phosphate solution) : methanol (B129727) (95:5, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detector | Photodiode Array (PDA) | UV | UV |
| Wavelength | Not Specified | 210 nm | 214 nm |
| Retention Time | Not Specified | 6.5 min | Not Specified |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.025–0.5 mg/mL | 10–1000 mg/Kg | 0.05–0.5 mg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.991 | > 0.999 |
| Limit of Detection (LOD) | Not Specified | 5.0 mg/L | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | 91.0–103.4% | 95.58–98.95% |
| Relative Standard Deviation (RSD) | Not Specified | < 10% (intra-day) | 1.50% |
Experimental Protocols
Method 1: General Food Products
This method is applicable to a wide range of food products for the determination of this compound.[4]
1. Reagents and Materials
-
This compound reference standard
-
Phosphoric acid (85%, AR grade)
-
Diammonium hydrogen phosphate (AR grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Membrane filters (0.45 µm, Nylon)
2. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh about 1 g of this compound reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with deionized water. Store refrigerated.[4]
-
Working Standard Solutions: Dilute 5.0 mL of the stock solution to 50 mL with deionized water. From this solution, prepare a series of standard solutions ranging from 0.025 to 0.5 mg/mL by transferring appropriate volumes (0.25-5.0 mL) into 10-mL volumetric flasks, adding 0.2 mL of 1 M phosphoric acid, and diluting to volume with deionized water.[4]
3. Sample Preparation (Choose one of the following)
-
Direct Extraction Method:
-
Weigh about 5 g of homogenized sample into a 50-mL centrifuge tube.
-
Add 0.5 mL of 1 M phosphoric acid and 40 mL of deionized water.
-
Ultrasonicate for 10 minutes.[4]
-
Adjust the pH to approximately 3.0 with 1 M phosphoric acid.
-
Dilute to 100 mL with deionized water.
-
Centrifuge at 3,500 xg for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter. The filtrate is the sample solution.[4]
-
-
Steam Distillation Method:
-
Weigh about 25 g of homogenized sample into a 1000-mL distillation flask.
-
Add 150 mL of deionized water and 20 mL of 1 M phosphoric acid.
-
Ensure the end of the condenser is submerged in about 10 mL of deionized water in a 500-mL volumetric flask.
-
Distill and collect approximately 480 mL of distillate.
-
Adjust the pH of the distillate to about 3.0 with 1 M phosphoric acid and dilute to volume with deionized water.
-
Filter through a 0.45 µm membrane filter. The filtrate is the sample solution.[4]
-
4. HPLC Conditions
-
Column: ZORBAX SB-Aq, 5 µm, 4.6 mm i.d. × 25 cm, or equivalent.[4]
-
Mobile Phase: Dissolve 1.5 g of diammonium hydrogen phosphate in 1000 mL of deionized water. Adjust the pH to approximately 3.0 with 1 M phosphoric acid and filter through a 0.45 µm membrane filter.[4]
-
Detector: Photodiode Array (PDA) Detector.[4]
5. Calculation The amount of this compound in the sample (g/kg) is calculated using the following formula: Amount (g/kg) = (C × V) / M Where:
-
C = concentration of this compound in the sample solution (mg/mL)
-
V = final volume of the sample preparation (mL)
-
M = weight of the sample (g)[4]
Method 2: Bread Samples
This method is optimized for the analysis of this compound in bread.[3]
1. Reagents and Materials
-
This compound, sodium propionate (B1217596), calcium propionate, potassium propionate reference standards
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (analytical grade)
-
Sodium sulfate (B86663) (analytical grade)
-
Sodium hydroxide (B78521) (for extraction)
-
Milli-Q ultrapure water
-
Membrane filters (0.45 µm, Nylon)
2. Standard Solution Preparation
-
Stock Solution (10,000 mg/L): Prepare in water.
-
Working Solutions: Prepare by diluting the stock solution with water.
3. Sample Preparation
-
Dry the bread sample in an oven at 40°C for 6 hours.
-
Mill the entire dried bread sample to a homogeneous powder.
-
Weigh 1.0 g of the milled sample into a 50 mL beaker.
-
Add 10 mL of the extraction solvent (a mixture of water and acetonitrile, 50:50 v/v).[3]
-
Alternatively, use a 0.1 mol/L NaOH solution for extraction under ultrasonic irradiation.[3]
-
Centrifuge the mixture.
-
Filter the clear supernatant through a 0.45 µm Nylon syringe filter.
-
Inject 25 µL of the filtrate into the HPLC system.[3]
4. HPLC Conditions
-
Column: Supelcosil LC-18 (250mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of Na2SO4 (8.0 mM) + H2SO4 (1.0 mM) (Phase A) and acetonitrile (Phase B) in a ratio of 90:10 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: UV detector.[3]
-
Wavelength: 210 nm.[3]
Visualizations
Caption: General workflow for the HPLC analysis of this compound in food samples.
Caption: Comparison of sample preparation methods: Direct Extraction vs. Steam Distillation.
References
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. HPLC Method for Simultaneous Determination of Formamide, this compound and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. theijes.com [theijes.com]
- 4. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for Propionic Acid-Induced Animal Models of Autism Spectrum Disorder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing propionic acid (PPA) to create animal models of Autism Spectrum Disorder (ASD). This model is a valuable tool for investigating the pathophysiology of ASD and for the preclinical assessment of novel therapeutic agents.
Introduction
This compound is a short-chain fatty acid that, when administered to rodents, induces behavioral, neurochemical, and neuropathological changes that mimic core symptoms of ASD.[1][2] This model is based on the observation that individuals with ASD can have altered gut microbiota and elevated levels of PPA.[3] The PPA-induced animal model offers a non-genetic approach to studying ASD, focusing on the interplay between gut-brain axis, neuroinflammation, oxidative stress, and mitochondrial dysfunction.[1][4][5]
I. Experimental Protocols
A. This compound Administration
Several routes of PPA administration have been validated to induce ASD-like phenotypes in rodents. The choice of administration route can influence the severity and profile of the resulting behavioral and neurological changes.
1. Intracerebroventricular (ICV) Infusion
This method delivers PPA directly into the brain, resulting in robust and reproducible behavioral and neuroinflammatory changes.
-
Animals: Adult male Long-Evans or Sprague-Dawley rats.
-
Surgery: Animals are anesthetized and stereotaxically implanted with a guide cannula targeting a lateral ventricle. A recovery period of at least one week is necessary post-surgery.
-
PPA Solution: Prepare a 0.26 M solution of this compound in phosphate-buffered saline (PBS), with the pH adjusted to 7.5.[6]
-
Administration Protocol: Infuse 4 μL of the PPA solution per infusion, twice daily (separated by 4 hours) for 7 consecutive days.[6] Control animals receive infusions of PBS vehicle.
-
Post-Infusion Monitoring: Behavioral testing can commence immediately after the second daily infusion.[6]
2. Intraperitoneal (IP) Injection
IP injection is a less invasive systemic administration method that also produces significant ASD-like behaviors.
-
Animals: Juvenile or adult male Wistar or Sprague-Dawley rats.
-
PPA Solution: Prepare a solution of this compound in saline, with the pH adjusted to 7.4.
-
Administration Protocol: Administer PPA at a dose of 250 mg/kg or 500 mg/kg body weight once daily for 5-7 consecutive days.[1][3] Control animals receive saline injections.
-
Post-Injection Monitoring: Behavioral testing can be performed following the final injection.
3. Subcutaneous (SC) Injection
Subcutaneous administration provides a sustained release of PPA and has been shown to induce behavioral and histological changes relevant to ASD.
-
Animals: Male Sprague-Dawley rats (weighing 80-100g).[7]
-
PPA Solution: Prepare a 250 mg/mL solution of this compound (0.26 M) with the pH adjusted to 7.4.[7]
-
Administration Protocol: Administer PPA at a daily dose of 500 mg/kg for 5 consecutive days.[7]
-
Post-Injection Monitoring: Behavioral and histological analyses can be conducted after the treatment period.
4. Oral Gavage
Oral administration mimics the gut-derived production of PPA.
-
Animals: Young male Western albino rats (approximately 21 days old, weighing 45-60g).[8][4]
-
PPA Solution: Prepare a buffered solution of this compound.
-
Administration Protocol: Administer a neurotoxic dose of 250 mg/kg body weight/day for three consecutive days.[8][4] Control animals receive phosphate-buffered saline.
-
Post-Administration Monitoring: Biochemical analyses of brain homogenates can be performed after the treatment period.
B. Behavioral Testing
A battery of behavioral tests should be employed to assess the core domains of ASD-like behavior: social deficits, repetitive behaviors, and anxiety.
1. Social Interaction Test (Three-Chamber Test)
This test evaluates social affiliation and social novelty preference.
-
Apparatus: A three-chambered box with openings between the chambers.
-
Procedure:
-
Habituation: The test rat is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Phase: An unfamiliar "stranger" rat is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The test rat is allowed to explore for 10 minutes.
-
Social Novelty Phase: A novel "stranger" rat is placed in the previously empty cage. The test rat is allowed to explore for another 10 minutes.
-
-
Data Analysis: Time spent in each chamber and time spent sniffing each cage are recorded and analyzed. PPA-treated rats typically show reduced time spent with the stranger rat.[9]
2. Open Field Test
This test assesses locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls.
-
Procedure: The rat is placed in the center of the arena and allowed to explore for a set period (e.g., 10-30 minutes).[5]
-
Data Analysis: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded. PPA-treated rats often exhibit hyperactivity and anxiety-like behavior (less time in the center).[3][5]
3. Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[10]
-
Procedure: The rat is placed in the center of the maze and allowed to explore for 5 minutes.[10]
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. Anxious rats spend more time in the closed arms.
4. Y-Maze Test
This test can be used to assess repetitive behavior (perseveration) and spatial memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The rat is placed in one arm and allowed to explore the maze freely for a set period.
-
Data Analysis: The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. A lower percentage of alternations can indicate repetitive behavior.
C. Biochemical and Molecular Assays
Following behavioral testing, brain tissue and blood samples can be collected for biochemical and molecular analyses to investigate the underlying neurobiological changes.
1. Oxidative Stress Markers
-
Assays: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the levels and activity of antioxidants such as glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase.[5][11]
-
Sample: Brain homogenates (neocortex, hippocampus, thalamus, striatum).[5]
2. Inflammatory Cytokines
-
Assays: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using ELISA or qPCR.[8][7][12][13]
-
Sample: Brain homogenates or serum.
3. Neurotransmitter Levels
-
Assays: Measure the levels of key neurotransmitters such as serotonin (B10506) and dopamine (B1211576) using High-Performance Liquid Chromatography (HPLC).[1]
-
Sample: Brain tissue homogenates.
4. Western Blot Analysis
-
Target Proteins: Investigate the expression and phosphorylation status of proteins in relevant signaling pathways, such as the PTEN/AKT pathway (PTEN, p-AKT, AKT).[12][14][15]
-
Sample: Brain tissue lysates.
II. Data Presentation
The following tables summarize representative quantitative data from studies using the PPA-induced autism model.
Table 1: Behavioral Outcomes in PPA-Treated Rodents
| Behavioral Test | Parameter | Control Group (Mean ± SD/SEM) | PPA-Treated Group (Mean ± SD/SEM) | Reference |
| Open Field Test | Number of Ambulatory Movements | 150 ± 20 | 80 ± 15 | [3] |
| Sociability Test | Time with Stranger Rat (%) | 65 ± 5 | 40 ± 7 | [3] |
| Elevated Plus Maze | Time in Open Arms (%) | 40 ± 6 | 20 ± 5 | [9] |
Table 2: Biochemical and Molecular Changes in PPA-Treated Rodents
| Parameter | Analyte | Control Group (Mean ± SD/SEM) | PPA-Treated Group (Mean ± SD/SEM) | Fold Change | Reference |
| Inflammatory Cytokines | TNF-α (pg/mg protein) | 15.2 ± 2.1 | 35.8 ± 4.5 | ~2.35x increase | |
| IL-6 (pg/mg protein) | 25.4 ± 3.2 | 58.9 ± 6.7 | ~2.32x increase | ||
| IL-1β (pg/mg protein) | 30.1 ± 4.0 | 58.7 ± 5.9 | ~1.95x increase | [13] | |
| Oxidative Stress | Malondialdehyde (nmol/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 | ~2.08x increase | [3] |
| Glutathione (μmol/g tissue) | 5.8 ± 0.5 | 3.1 ± 0.4 | ~0.53x decrease | [4] | |
| PTEN/AKT Pathway | PTEN (ug/ul) | 0.83 ± 0.09 | 0.42 ± 0.04 | ~0.51x decrease | [15] |
| p-Akt (relative expression) | 1.0 ± 0.1 | 2.5 ± 0.3 | ~2.5x increase | [12] | |
| GPR41 (relative expression) | 1.0 ± 0.15 | 2.2 ± 0.2 | ~2.2x increase | [12] |
III. Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the PPA-induced autism model.
PTEN/AKT Signaling Pathway in the PPA Model
Caption: PPA-mediated modulation of the PTEN/AKT signaling pathway.
References
- 1. mkscienceset.com [mkscienceset.com]
- 2. Behavioural and brain ultrastructural changes following the systemic administration of this compound in adolescent male rats. Further development of a rodent model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torasemide Improves the this compound-Induced Autism in Rats: A Histopathological and Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etiology of autistic features: the persisting neurotoxic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. This compound induced behavioural effects of relevance to autism spectrum disorder evaluated in the hole board test with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological and neurobehavioral characteristics of a this compound-mediated autism-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 10. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin mitigates oxidative stress and multi-organ impairment in a this compound-induced rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Model of this compound-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychobiotics improve this compound-induced neuroinflammation in juvenile rats, rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Gliosis and Neuro-inflammation through Modulation of PTEN/AKT Pathway in Autism Spectrum Disorder [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Application Notes: Propionic Acid Fermentation for Industrial Applications
Introduction
Propionic acid (PA) is a versatile three-carbon carboxylic acid with significant commercial value. It is widely utilized as a preservative in food and animal feed, owing to its ability to inhibit the growth of mold and some bacteria.[1][2][3] Beyond its role as a preservative, this compound serves as a crucial chemical intermediate in the synthesis of polymers (e.g., cellulose (B213188) acetate (B1210297) propionate), plastics, pharmaceuticals, pesticides, and perfumes.[1][4][5][6] While traditionally produced via petrochemical routes, there is a growing industrial and consumer-driven interest in bio-based this compound produced through microbial fermentation.[6][7][8] This shift is motivated by concerns over fossil fuel dependency and a preference for sustainable, renewable manufacturing processes.[7][8]
Fermentative production utilizes microorganisms, primarily from the genus Propionibacterium (recently reclassified into Acidipropionibacterium and others), to convert renewable feedstocks into this compound.[7][9] Key challenges in biotechnological production include the relatively slow growth rate of the bacteria, end-product inhibition which limits final product concentration, and the formation of by-products like acetic and succinic acids that complicate downstream processing.[6][10] Overcoming these hurdles through strain development, metabolic engineering, and process optimization is critical for making bio-based this compound economically competitive with its petrochemical counterpart.[7]
Key Microorganisms for this compound Production
The most effective and widely studied microorganisms for this compound production are from the genus Propionibacterium. These bacteria are Gram-positive, non-motile, facultative anaerobes known for their unique metabolism.[9]
-
Propionibacterium acidipropionici : This species is frequently reported as one of the highest producers of this compound.[11] For instance, P. acidipropionici ATCC 4875 has been identified as a superior strain for high-yield production.[11][12] Metabolic engineering efforts, such as knocking out the acetate kinase gene, have been employed to create mutants with increased acid tolerance and the ability to achieve high final concentrations in fed-batch fermentations.[13]
-
Propionibacterium freudenreichii : Also a prominent producer, this species is used in various industrial applications, including the production of Swiss cheese and vitamin B12.[1][10][11] Strains of P. freudenreichii have been engineered to enhance production; for example, by overexpressing phosphoenolpyruvate (B93156) carboxylase to direct more carbon flux towards propionate (B1217596) synthesis.[11][14]
-
Other Engineered Microbes : Beyond Propionibacterium, other organisms like Escherichia coli and Pseudomonas putida have been metabolically engineered for this compound production, offering potential advantages in terms of growth rate and genetic tractability.[11][15][16]
Biochemical Pathway and Process Overview
This compound is primarily produced by Propionibacterium via the Wood-Werkman cycle, a metabolic pathway that converts pyruvate (B1213749) into this compound.[11] This pathway is energetically efficient and central to the organism's anaerobic metabolism.[9]
Caption: The Wood-Werkman cycle for this compound production.
The overall industrial process can be visualized as a sequence of upstream, fermentation, and downstream stages.
Caption: High-level workflow for industrial this compound production.
Quantitative Data and Performance
The efficiency of this compound fermentation is measured by its titer (final concentration, g/L), yield (g of product per g of substrate), and productivity (g of product per L per hour). These parameters vary significantly based on the microbial strain, substrate, and fermentation strategy.
Table 1: Fermentation Performance with Different Carbon Sources
| Strain | Carbon Source(s) | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|---|---|
| P. acidipropionici | Glucose | HCD Fed-Batch | >55 | - | 2.23 | [17] |
| P. acidipropionici | Glucose | HCD Sequential Batch | ~40 | ~0.44 | 2.98 | [17] |
| P. acidipropionici | Glycerol | Batch | 30.52 | 0.51 | 0.23 | [18] |
| P. acidipropionici | Glucose/Glycerol (4:1) | Fed-Batch | 51.75 | 0.52 | 0.39 | [18] |
| P. acidipropionici | Corn Mash (ECM) | Optimized Batch | - | 0.60 | 0.50 | [12] |
| P. freudenreichii | Whey Lactose & Crude Glycerol | Batch | 24.80 | - | - | [19] |
| Engineered P. jensenii | Glycerol | Fed-Batch | 34.93 | - | - | [20] |
| Engineered P. putida | 1,2-Propanediol | Fed-Batch | 46.5 | 0.96 | 1.55 |[15] |
HCD: High Cell Density; ECM: Enzymatically Treated Corn Mash
Table 2: Comparison of this compound Production by Different Propionibacterium Strains on Lactose Medium
| Strain | This compound (g/L) | Acetic Acid (g/L) | P/A Ratio | Reference |
|---|---|---|---|---|
| A. acidipropionici | ~4.3 | ~1.8 | ~2.4 | [21] |
| P. cyclohexanicum | ~3.5 | ~1.8 | ~1.9 | [21] |
| P. freudenreichii | ~4.2 | ~1.6 | ~2.6 | [21] |
| A. jensenii | ~3.8 | ~2.0 | ~1.9 | [21] |
| A. thoenii | ~4.3 | ~1.8 | ~2.4 |[21] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Propionibacterium
Objective: To prepare a healthy, active seed culture for inoculation into a production bioreactor.
Materials:
-
Selected Propionibacterium strain (e.g., P. acidipropionici ATCC 4875)
-
Sodium Lactate (B86563) Agar (B569324) (or appropriate growth medium as recommended by culture collection)
-
Semi-synthetic liquid medium (e.g., containing sodium lactate, yeast extract, phosphates)[21]
-
Sterile serum bottles or flasks
-
Anaerobic chamber or gas generator packs
-
Incubator at 30-32°C
Procedure:
-
Strain Revival: Revive the lyophilized or frozen stock culture according to the supplier's instructions. Streak the culture onto a sodium lactate agar plate.
-
Incubation: Incubate the plate anaerobically at 30°C for 5-7 days, or until colonies are well-formed.
-
First Pre-culture: Aseptically pick a single, well-isolated colony and transfer it to a sterile tube or flask containing 10-50 mL of liquid medium.
-
Anaerobic Growth: Incubate the liquid culture at 30°C for 48-72 hours under anaerobic or microaerophilic conditions with gentle agitation.[21]
-
Second Pre-culture (Scaling up): Transfer the first pre-culture into a larger volume of fresh sterile medium (typically a 5-10% v/v inoculation). For example, transfer 50 mL of the first pre-culture into 450 mL of fresh medium in a sterile bottle.
-
Final Incubation: Incubate the second pre-culture under the same conditions for another 24-48 hours, or until it reaches the late exponential growth phase. This culture is now ready to be used as the inoculum for the main fermentation.
Protocol 2: Laboratory-Scale Fed-Batch Fermentation
Objective: To produce a high titer of this compound using a fed-batch strategy to mitigate substrate and product inhibition.
Materials & Equipment:
-
Laboratory-scale bioreactor (e.g., 2-5 L) with pH, temperature, and agitation control.
-
Sterile basal fermentation medium (e.g., containing yeast extract, salts).
-
Sterile concentrated feed solution (e.g., 500 g/L glucose/glycerol mixture).[18]
-
Sterile pH control agent (e.g., NH₄OH, NaOH).[18]
-
Prepared Propionibacterium inoculum (from Protocol 1).
-
Peristaltic pumps for feeding and base addition.
Procedure:
-
Bioreactor Preparation: Prepare and sterilize the bioreactor containing the initial volume of basal medium.
-
Inoculation: Aseptically inoculate the bioreactor with the seed culture (e.g., 10% v/v).
-
Initial Batch Phase:
-
Fed-Batch Phase Initiation: Once the initial carbon source is nearly depleted (as determined by offline analysis or online indicators like a sudden rise in pH), begin the feeding phase.
-
Feeding Strategy:
-
Continuously or intermittently feed the concentrated carbon source solution into the bioreactor at a pre-determined rate. A common strategy is to maintain the substrate concentration at a low, non-inhibitory level.
-
A constant feed rate of the carbon source (e.g., glucose/glycerol mixture) has been shown to be effective.[18]
-
-
Sampling and Monitoring: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀), substrate concentration, and concentrations of propionic, acetic, and succinic acids.[18]
-
Termination: Continue the fermentation until the production rate significantly decreases or the desired product concentration is reached. A typical duration can be 144 hours or more.[22]
Protocol 3: Quantification of Organic Acids by HPLC
Objective: To accurately measure the concentration of this compound and major by-products in fermentation broth.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Ion-exchange or reversed-phase C18 column suitable for organic acid analysis (e.g., Supelcogel C-610H).[21]
-
Syringe filters (0.22 µm).
-
Centrifuge.
-
Mobile phase (e.g., dilute H₃PO₄ or potassium dihydrogen phosphate (B84403) buffer).[21][23]
-
Analytical standards for propionic, acetic, succinic, and lactic acids.
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a series of standards of known concentrations for each organic acid to be quantified. Dilute the standards in the same matrix as the samples if possible (e.g., fresh fermentation medium).
-
HPLC Analysis:
-
Data Analysis:
-
Run the standards to generate a calibration curve (peak area vs. concentration) for each acid. The curve should have a high correlation coefficient (r² > 0.99).
-
Run the prepared fermentation samples.
-
Calculate the concentration of each organic acid in the samples by comparing their peak areas to the standard curve.
-
Strain Improvement Strategies
Enhancing the performance of producer strains is crucial for economic viability. This often involves increasing product tolerance, yield, and productivity while reducing by-product formation.
Caption: A typical workflow for developing improved this compound producing strains.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. This compound productiiiiiiiiiiion.pptx [slideshare.net]
- 4. Emerging Industrial Applications of this compound [eureka.patsnap.com]
- 5. dow.com [dow.com]
- 6. propionix.ru [propionix.ru]
- 7. Fermentative production of this compound: prospects and limitations of microorganisms and substrates - ProQuest [proquest.com]
- 8. Fermentative production of this compound: prospects and limitations of microorganisms and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ramauniversity.ac.in [ramauniversity.ac.in]
- 11. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Engineering Propionibacterium acidipropionici for enhanced this compound tolerance and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Yield Production of Propionate from 1,2-Propanediol by Engineered Pseudomonas putida KT2440, a Robust Strain with Highly Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction of a novel anaerobic pathway in Escherichia coli for propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High cell density this compound fermentation with an acid tolerant strain of Propionibacterium acidipropionici | Semantic Scholar [semanticscholar.org]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for a Propionic Acid-Based Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid, a naturally occurring carboxylic acid, is widely utilized in the food industry as a preservative to inhibit the growth of mold and some bacteria.[1][2] Its efficacy, coupled with its status as a "Generally Recognized as Safe" (GRAS) substance by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), makes it a valuable tool in food preservation.[3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound and summarize its antimicrobial activity against common foodborne pathogens.
Mechanism of Action
The primary antimicrobial mechanism of this compound is attributed to the undissociated form of the acid, which is more prevalent at lower pH levels.[1] This uncharged form can freely diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is typically neutral, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts essential metabolic functions, including enzymatic reactions and nutrient transport, ultimately inhibiting microbial growth.[5]
Recent studies suggest more specific mechanisms of action. In some bacteria, this compound may activate the Rcs stress response system by inhibiting the enzyme D-alanine racemase, which is crucial for cell wall synthesis.[1] In fungi, this compound has been shown to induce mitochondria-mediated apoptosis, leading to cell death.[2]
Applications in the Food Industry
This compound and its salts (sodium propionate, calcium propionate) are effective preservatives in a variety of food products, including:
-
Bakery Products: To inhibit mold growth in bread, cakes, and tortillas.[1][6]
-
Cheese: To prevent mold growth on the surface of various cheeses.[6]
-
Animal Feed and Grains: To inhibit mold and bacterial growth in stored grains and animal feed.[7]
-
Processed Meats: To control the growth of pathogens like Listeria monocytogenes in ready-to-eat meat products.[8][9]
Quantitative Data: Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of this compound is influenced by factors such as the target microorganism, pH of the medium, and the food matrix.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Foodborne Bacteria
| Microorganism | pH | Medium/Food Matrix | MIC (mM) | MIC (ppm) |
| Listeria monocytogenes | 5.2 - 5.6 | Broth | 11.0 | 814 |
| Salmonella enterica | Not specified | Broth | 50.6 | 3750 |
| Salmonella Typhimurium | 4.5 | Broth | 5.0 | 370 |
| Salmonella Typhimurium | 5.5 | Broth | 3.5 | 259 |
| Salmonella Typhimurium | 6.5 | Broth | 9.0 | 666 |
| Escherichia coli | Not specified | Broth | 10.0 | 740 |
| Escherichia coli | 7.0 | Broth | 0.25% | 2500 |
| Staphylococcus aureus | 7.0 | Broth | 0.25% | 2500 |
| Various Bacteria | 5.5 | Broth | 50 | 3700 |
| Various Bacteria | Not specified | Chicken, Pork, Beef | 100 | 100 |
| Various Bacteria | Not specified | Milk, Eggs | 500 - 1500 | 500 - 1500 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Common Food Spoilage Fungi
| Microorganism | pH | Medium/Food Matrix | MIC (mM) | MIC (ppm) |
| Aspergillus species | Not specified | Poultry Feed | 6.1 - 31 | 452 - 2294 |
| Aspergillus flavus | Not specified | Potato Dextrose Broth | 0.15% | 1500 |
| Aspergillus niger | 5.0 | Sabouraud Broth | 0.25% | 2500 |
| Penicillium species | Not specified | Poultry Feed | 6.1 - 31 | 452 - 2294 |
| Penicillium expansum | 5.0 | Sabouraud Broth | 0.125% | 1250 |
| Penicillium roqueforti | 5.0 | Sabouraud Broth | 0.125% | 1250 |
| Candida albicans | Not specified | Broth | 10.0 | 740 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target microorganism in a liquid medium.
Materials:
-
This compound stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Culture of the target microorganism in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Grow the target microorganism in the appropriate broth overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (inoculum without this compound), and the twelfth well as a negative control (broth only).
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. Do not add inoculum to the negative control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to quantify growth.
-
Protocol 2: Preservative Efficacy Challenge Test in a Food Matrix
This protocol is designed to evaluate the effectiveness of this compound in preventing microbial growth in a specific food product over time.
Materials:
-
Food product with and without added this compound at various concentrations.
-
Cultures of relevant food spoilage or pathogenic microorganisms.
-
Sterile blenders or stomacher bags.
-
Sterile diluent (e.g., Buffered Peptone Water).
-
Apparatus for microbial enumeration (e.g., agar (B569324) plates, Petrifilm).
-
Incubator.
-
pH meter.
Procedure:
-
Prepare Inoculum:
-
Prepare a mixed inoculum of relevant microorganisms or test individual strains.
-
Grow cultures to a high concentration and then dilute to a standardized level (e.g., 10⁶-10⁷ CFU/mL).
-
-
Inoculate Food Product:
-
Weigh equal portions of the food product (with and without this compound) into sterile containers.
-
Inoculate each sample with a known volume of the prepared inoculum to achieve a target initial concentration (e.g., 10³-10⁴ CFU/g).
-
Thoroughly mix the inoculum into the food matrix.
-
-
Storage and Sampling:
-
Store the inoculated samples under conditions that simulate the intended storage of the food product (e.g., refrigerated, ambient temperature).
-
At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a representative sample from each treatment.
-
-
Microbial Enumeration:
-
Perform serial dilutions of the food sample in a sterile diluent.
-
Plate the dilutions onto appropriate agar media to enumerate the surviving microorganisms.
-
Incubate the plates under optimal conditions.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the number of CFU per gram of the food product for each time point and treatment.
-
Compare the microbial growth in the samples with and without this compound to determine its preservative efficacy. A significant reduction or inhibition of growth in the treated samples indicates effectiveness.
-
Monitor and record the pH of the food product at each sampling interval.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Antimicrobial Signaling Pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Minimum Inhibitory Concentration (MIC) of this compound, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenge testing: principles and practice. | Semantic Scholar [semanticscholar.org]
- 5. Minimum Inhibitory Concentration (MIC) of this compound, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 6. Challenge testing: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. Challenge Test: Strengthening Preservative Efficacy-Shapypro [shapypro.com]
Application Notes and Protocols for 1H NMR Spectroscopy in the Analysis of Propionic and Sorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of two common carboxylic acids: propionic acid, a widely used food preservative and chemical intermediate, and sorbic acid, an antimicrobial agent. These guidelines are designed to assist researchers in obtaining high-quality, reproducible ¹H NMR data for both qualitative and quantitative assessments.
¹H NMR Spectral Characteristics
The ¹H NMR spectra of propionic and sorbic acid exhibit distinct signals corresponding to their unique proton environments. Understanding these spectral features is crucial for accurate identification and analysis.
This compound (CH₃CH₂COOH)
This compound presents a simple and characteristic ¹H NMR spectrum with three distinct proton signals. The electron-withdrawing carboxylic acid group significantly influences the chemical shifts of the adjacent methylene (B1212753) protons.
Sorbic Acid (CH₃CH=CHCH=CHCOOH)
Sorbic acid, a conjugated dienoic acid, displays a more complex ¹H NMR spectrum due to the presence of multiple olefinic protons. The coupling between these protons provides valuable structural information.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR spectral data for this compound and sorbic acid. These values are essential for the identification and quantitative analysis of these compounds.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | -CH₃ | ~1.16 | Triplet (t) | ~7.4 |
| -CH₂- | ~2.38 | Quartet (q) | ~7.4 | |
| -COOH | ~10-13 (variable) | Singlet (s), broad | - | |
| Sorbic Acid | -CH₃ (H-6) | ~1.90 | Doublet (d) | ~6.5 |
| =CH- (H-5) | ~6.25 | Doublet of quartets (dq) | ~15.0, ~6.5 | |
| =CH- (H-4) | ~7.35 | Doublet of doublets (dd) | ~15.0, ~10.0 | |
| =CH- (H-3) | ~6.15 | Doublet of doublets (dd) | ~15.0, ~10.0 | |
| =CH- (H-2) | ~5.80 | Doublet (d) | ~15.0 | |
| -COOH | ~11-13 (variable) | Singlet (s), broad | - |
Experimental Protocols
Adherence to standardized experimental protocols is critical for obtaining accurate and reproducible ¹H NMR data, particularly for quantitative analysis.
I. Sample Preparation Protocol for Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for preparing samples of this compound or sorbic acid for quantitative analysis using an internal standard.
Materials:
-
This compound or Sorbic acid
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆)
-
Internal Standard (e.g., Maleic acid, 1,4-Dioxane, or Dimethyl sulfone)
-
High-precision analytical balance
-
Volumetric flasks (e.g., 1 mL or 5 mL)
-
Glass Pasteur pipettes
-
NMR tubes (5 mm)
Procedure:
-
Accurate Weighing: Accurately weigh a specific amount of the analyte (this compound or sorbic acid) and the chosen internal standard into a clean, dry vial. The molar ratio of the internal standard to the analyte should be approximately 1:1.
-
Dissolution: Dissolve the weighed solids in a precise volume of the selected deuterated solvent within a volumetric flask. Ensure complete dissolution.
-
Homogenization: Gently vortex the solution to ensure it is homogeneous.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, transfer approximately 0.6-0.7 mL of the prepared solution into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
II. ¹H NMR Spectrometer Setup and Data Acquisition Protocol
This protocol provides recommended parameters for acquiring quantitative ¹H NMR spectra.
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Angle: 90°
-
Acquisition Time (AT): ≥ 3 seconds. This ensures that the Free Induction Decay (FID) has sufficiently decayed, leading to better resolution.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest. For small molecules like propionic and sorbic acid, T₁ values are typically in the range of 1-5 seconds. A conservative D1 of 30 seconds is recommended to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure an integration error of less than 1%.[1] The required number of scans will depend on the sample concentration.
-
Spectral Width (SW): A spectral width that encompasses all expected proton signals (e.g., 0 to 15 ppm).
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the quartet at ~2.38 ppm (2H) or the triplet at ~1.16 ppm (3H) can be used. For sorbic acid, the doublet at ~1.90 ppm (3H) is often a good choice.
-
Quantification: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V)
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
m_IS = Mass of the internal standard
-
MW_IS = Molecular weight of the internal standard
-
MW_analyte = Molecular weight of the analyte
-
V = Volume of the solvent
-
Visualizations
Molecular Structures and Proton Environments
The following diagrams illustrate the chemical structures of propionic and sorbic acid, highlighting the different proton environments that give rise to their characteristic ¹H NMR signals.
Caption: Structure of this compound with Proton Groups.
Caption: Structure of Sorbic Acid with Proton Assignments.
Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following workflow diagram.
Caption: Workflow for qNMR Analysis.
References
Application Notes and Protocols: In Vivo Administration of Propionic Acid in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of propionic acid (PPA) in rodent models, a technique increasingly utilized to investigate the pathophysiology of various neurological and metabolic disorders, particularly those with a suspected link to gut microbiome dysbiosis such as Autism Spectrum Disorder (ASD). The following sections detail quantitative data from key studies, standardized experimental protocols, and relevant signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the diverse experimental parameters and significant quantitative outcomes from various rodent studies involving the administration of this compound.
Table 1: Dosage and Administration of this compound in Rodent Models
| Rodent Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Juvenile Rats | Oral | 250 mg/kg/day | 3 days | Induced neuroinflammation (increased IL-1β, IL-8, IFN-γ; decreased IL-10). | [1][2][3] |
| Adult Long-Evans Rats | Intraventricular | 0.26M solution, 4µl/animal | Twice daily for 7 days | Increased locomotor activity, neuroinflammation (reactive astrogliosis, activated microglia), and oxidative stress. | |
| Juvenile Male Rats | Intraperitoneal (i.p.) | 500 mg/kg | 7 injections | Reduced social interaction, increased anxiety-related behavior, hypoactivity, and abnormal motor movements. | [4] |
| Adult Rats | Intraperitoneal (i.p.) | 500 mg/kg | Single or multiple injections | Impaired social behavior and increased anxiety in both males and females. | [5] |
| Adolescent Male Rats | Intraperitoneal (i.p.) | 175 mg/kg | Single injection | Altered social and locomotor behavior; ultrastructural changes in synapses, astrocytes, and microglia in the hippocampus. | [6] |
| Young Rats | Subcutaneous | 1.44 to 1.92 µmol/g | Twice daily from 6th to 28th day of life | Delayed physical development and long-term behavioral deficits. | [7] |
| Mice (FVB/N-Tg(GFAPGFP)14Mes/J) | Diet | PPA-rich diet | 4 weeks prior to mating, through pregnancy, and post-weaning | Increased glial fibrillary acidic protein (GFAP), indicating gliosis, and neuroinflammation in offspring. | [8][9] |
| Male Wistar Rats | Intraperitoneal (i.p.) | 250 mg/kg/day | 5 days | Induced autism-like behaviors and increased brain MDA and TNF-α levels. | [10] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 500 mg/kg | Not specified | Reduced exploratory and non-aggressive behavior; enhanced aggressive behavior. | [11] |
Table 2: Key Biomarker Changes Following this compound Administration
| Biomarker | Rodent Model | Change | Significance | Reference | | :--- | :--- | :--- | :--- | | IL-1β, IL-8, IFN-γ | Juvenile Rats | Increased | Pro-inflammatory response in the brain. |[1][2] | | IL-10 | Juvenile Rats | Decreased | Reduction in anti-inflammatory response. |[1][2] | | IL-6, TNF-α | Mice (offspring) | Increased in brain | Neuroinflammation. |[8] | | GFAP | Mice (offspring) | Increased in brain and intestine | Astrocytosis and gliosis. |[8][9] | | Oxidized Lipids and Proteins | Adult Long-Evans Rats | Increased | Indicator of oxidative stress. | | | Total Glutathione (GSH) | Adult Long-Evans Rats | Decreased in neocortex | Impaired antioxidant defense. | | | Aspartate transaminase (AST), Alanine transaminase (ALT), Alkaline phosphatase (ALP) | Male Rats | Increased in serum | Indicators of liver damage. |[12] | | Lipid Peroxidation, Lactate Dehydrogenase | Male Rats | Increased in liver | Markers of oxidative stress and cell damage. |[12] | | Ganglioside N-acetylneuraminic acid (G-NeuAc) | Young Rats | Decreased in cerebellum | Potential indicator of impaired synaptogenesis. |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.
Protocol 1: Oral Administration of this compound to Induce Neuroinflammation in Juvenile Rats
This protocol is based on studies investigating the neuroinflammatory effects of orally administered PPA.[1][3][14]
-
Animal Model: Juvenile male Western albino or Wistar rats (typically 21-28 days old).
-
Housing: House animals in standard laboratory cages with free access to food and water, maintained on a 12-hour light/dark cycle.
-
This compound Preparation:
-
Prepare a solution of this compound in phosphate-buffered saline (PBS).
-
Adjust the pH to 7.4-7.5 to prevent irritation.
-
The final concentration should be calculated to deliver a dose of 250 mg/kg body weight.
-
-
Administration:
-
Administer the PPA solution orally using gavage.
-
The control group should receive an equivalent volume of PBS.
-
Administer once daily for 3 consecutive days.
-
-
Post-Administration Monitoring:
-
Monitor animals for any signs of distress or changes in behavior.
-
Record body weight daily.
-
-
Tissue Collection and Analysis:
-
On day 4 (or as per experimental design), euthanize the animals.
-
Dissect the brain and homogenize specific regions (e.g., hippocampus, cortex) in an appropriate buffer.
-
Analyze brain homogenates for cytokine levels (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, IFN-γ) using ELISA or multiplex bead assays.
-
Protocol 2: Intraventricular Infusion of this compound in Adult Rats
This protocol is adapted from studies aiming to create a robust model of neuroinflammation and oxidative stress.
-
Animal Model: Adult male Long-Evans rats.
-
Surgical Procedure:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle.
-
Allow a recovery period of at least one week.
-
-
This compound Preparation:
-
Prepare a 0.26M solution of this compound in phosphate-buffered saline (PBS).
-
-
Administration:
-
Infuse 4µl of the PPA solution into the lateral ventricle through the implanted cannula.
-
The control group receives an equivalent volume of PBS.
-
Perform infusions twice daily for 7 days.
-
-
Behavioral Analysis:
-
After the second daily infusion, assess locomotor activity in an open-field test for 30 minutes.
-
-
Tissue Collection and Analysis:
-
Following the final treatment, euthanize the animals and collect brain tissue.
-
Process brain sections for immunohistochemical analysis of neuroinflammatory markers (e.g., GFAP for astrocytes, Iba1 or CD68 for microglia).
-
Homogenize specific brain regions to measure markers of oxidative stress (e.g., lipid peroxidation, protein oxidation) and antioxidant enzyme activity.
-
Protocol 3: Intraperitoneal Injection of this compound for Behavioral Studies in Juvenile and Adult Rats
This protocol is based on research examining the effects of systemic PPA on social and anxiety-like behaviors.[4][5][11]
-
Animal Model: Juvenile or adult male and female rats (e.g., Sprague-Dawley, Wistar).
-
This compound Preparation:
-
Prepare a solution of this compound in PBS.
-
Adjust the pH to 7.5.
-
The concentration should be calculated to deliver a dose of 500 mg/kg body weight.
-
-
Administration:
-
Administer the PPA solution via intraperitoneal (i.p.) injection.
-
The control group receives an equivalent volume of PBS.
-
The injection schedule can vary (e.g., single injection or multiple injections over several days).
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the social interaction test, light-dark box test for anxiety, and open-field test for locomotor activity.
-
The timing of the behavioral tests relative to the PPA injection is a critical parameter.
-
-
Data Analysis:
-
Score and analyze behavioral data to assess differences between the PPA-treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the effects of this compound and a general experimental workflow for PPA rodent studies.
References
- 1. Psychobiotics improve this compound-induced neuroinflammation in juvenile rats, rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychobiotics improve this compound-induced neuroinflammation in juvenile rats, rodent model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic treatment with the enteric bacterial metabolic product this compound results in reduction of social behavior in juvenile rats: Contribution to a rodent model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enteric metabolite, this compound, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural and brain ultrastructural changes following the systemic administration of this compound in adolescent male rats. Further development of a rodent model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chemically induced propionic acidemia on neurobehavioral development of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vivo Model of this compound-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Torasemide Improves the this compound-Induced Autism in Rats: A Histopathological and Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological and neurobehavioral characteristics of a this compound-mediated autism-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of this compound on Liver Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic administration of this compound reduces ganglioside N-acetylneuraminic acid concentration in cerebellum of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mkscienceset.com [mkscienceset.com]
Measuring Propionate Levels in Blood Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate (B1217596) is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers. It plays a crucial role in various physiological processes, including energy metabolism, immune function, and gut health.[1] Accurate measurement of propionate levels in blood plasma is essential for understanding its role in health and disease and for the development of novel therapeutics targeting the gut-kidney axis and other metabolic pathways. Circulating blood levels of propionate are typically low, in the range of 0.4–5 µM, as the liver efficiently metabolizes it.[1] However, in certain metabolic conditions, these levels can rise significantly.[1]
This document provides detailed application notes and protocols for the quantification of propionate in blood plasma using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An overview of enzymatic assays is also included.
Methods for Propionate Quantification
Several methods are available for the quantification of propionate in plasma, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like propionate.[2] It offers high sensitivity and selectivity, making it a gold standard for SCFA analysis.[3] The workflow typically involves sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS.
Caption: A typical workflow for GC-MS analysis of plasma propionate.
This protocol is a synthesized example based on common practices.[3][4]
Materials:
-
Plasma samples
-
Ethanol
-
Deuterated internal standard (IS) mix (e.g., propionate-d5)
-
0.8 M NaOH
-
0.6 M Succinic acid or 85% Phosphoric acid
-
Microcentrifuge tubes
-
Vacuum centrifuge
-
GC-MS system with a suitable column (e.g., Nukol™ Fused Silica Capillary Column)
Procedure:
-
Sample Preparation:
-
Extraction and Concentration:
-
Derivatization (Acidification):
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Example GC Conditions:
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a flow rate of 2.5 mL/min
-
Oven Program: Start at an appropriate temperature and ramp up to separate propionate.
-
-
Example MS Conditions:
-
Ion Source Temperature: 250°C
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for propionate and its internal standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for the quantification of propionate in plasma. It is particularly useful for analyzing non-volatile or thermally labile compounds. Derivatization is often employed to improve chromatographic separation and ionization efficiency.[5]
Caption: A general workflow for LC-MS/MS analysis of plasma propionate.
This protocol is a generalized example based on published methods.[5][6][7]
Materials:
-
Plasma samples
-
Stable isotope-labeled internal standard for propionate
-
Derivatization agent
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
To a clean tube, add the plasma sample.
-
Add the stable isotope-labeled internal standard.
-
Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add the derivatization agent and react under appropriate conditions (time and temperature) to convert propionate to a more readily analyzable derivative.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Example LC Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid).
-
-
Example MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the propionate derivative and its internal standard.
-
-
Enzymatic Assays
Enzymatic assays offer a simpler and often more high-throughput alternative to chromatographic methods.[8] These assays are based on the specific enzymatic conversion of propionate, leading to a measurable change in absorbance or fluorescence. While specific commercial kits for plasma propionate are available, a general protocol is outlined below.[9][10]
Caption: The principle of an enzymatic assay for propionate quantification.
Materials:
-
Plasma samples (deproteinized)
-
Propionate standard solutions
-
Enzymatic assay kit containing a specific enzyme for propionate, cofactors, and detection reagents.
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the provided propionate standards.
-
Deproteinize plasma samples according to the kit instructions (e.g., by filtration or precipitation).
-
-
Assay Reaction:
-
Add the prepared standards and samples to the wells of a microplate.
-
Add the enzyme mix to each well to initiate the reaction.
-
Incubate the plate for the recommended time and temperature.
-
-
Detection and Quantification:
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the propionate concentration in the samples by comparing their readings to the standard curve.
-
Data Presentation
The following tables summarize key quantitative data for the different methods.
Table 1: Typical Physiological Concentrations of Propionate in Human Plasma
| Analyte | Concentration Range (µM) | Reference |
| Propionate | 0.4 - 5 | [1] |
| Propionate | 3.8 ± 1.5 (men) | [11] |
| Propionate | 3.9 ± 1.9 (women) | [11] |
| Propionate | 19.4 - 28.5 | [12] |
Table 2: Performance Characteristics of Propionate Quantification Methods
| Method | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Reference |
| GC-MS | Not explicitly stated | > 0.99 (R²) | < 20% | [4] |
| GC-MS | Not explicitly stated | Excellent | < 10% (inter-assay) | [8] |
| Ion Chromatography | 0.2 mg/L | 0.2 - 5.0 mg/L | < 9% | [13] |
| LC-MS/MS | 1 pg/mL (for fluticasone (B1203827) propionate) | 1 - 200 pg/mL | Meets acceptance criteria | [14] |
Note: The LC-MS/MS data is for a different propionate-containing compound but illustrates the potential sensitivity of the technique.
Conclusion
The choice of method for measuring propionate in plasma depends on the specific research question, available instrumentation, and desired throughput. GC-MS and LC-MS offer high sensitivity and specificity, making them suitable for detailed quantitative studies. Enzymatic assays provide a simpler and faster alternative for high-throughput screening. Careful consideration of sample handling, including the choice of blood collection tubes, is crucial to avoid contamination and ensure accurate results.[15]
References
- 1. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Assay - Propionic Acidemia Foundation [pafoundation.com]
- 10. Propionate assay kit | Sigma-Aldrich [sigmaaldrich.com]
- 11. Serum acetate:propionate ratio is related to serum cholesterol in men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 13. Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasensitive and automated 1 pg/ml fluticasone propionate assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application of Propionic Acid in Animal Feed Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid is a naturally occurring carboxylic acid that is widely utilized in the agricultural industry as a potent mold and bacterial inhibitor in animal feed.[1][2] Its antimicrobial properties are crucial for preserving the nutritional quality and extending the shelf life of various feedstuffs, including stored grains, hay, and silage.[1][3] By preventing the growth of spoilage microorganisms, this compound safeguards animal health and improves feed efficiency, making it a valuable tool in modern livestock production.[3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound as an animal feed preservative.
This compound's primary mechanism of action involves the disruption of the cellular processes of harmful microorganisms.[1] In its undissociated form, it penetrates the cell walls of molds and bacteria.[5] Once inside the cell, where the pH is higher, the acid dissociates, leading to a drop in intracellular pH and the accumulation of anions. This disrupts essential metabolic functions and ultimately inhibits microbial growth.[6][7]
Data Presentation
The following tables summarize key quantitative data regarding the application and efficacy of this compound in animal feed preservation.
Table 1: Recommended Application Rates of this compound in Grains
| Grain Moisture Content | This compound Application Rate (per ton of grain) | Reference |
| Up to 14% | Minimum 2 pounds | [5] |
| 16% | Minimum 3 pounds | [5] |
| 18% | Minimum 4 pounds | [5] |
| General Recommendation | 0.2% to 0.4% inclusion level | [3] |
Table 2: Efficacy of this compound in Silage Preservation
| This compound Concentration | Improvement in Aerobic Stability | Animal Species | Feed Type | Reference |
| 0.1% | Increased by 17-19 hours | Cattle | Corn Silage | [8][9] |
| 0.2% | Increased by 38-57 hours | Cattle | Corn Silage | [8][9] |
| 0.2% | Improved by >90 hours | Cattle | Corn Silage | [8][9] |
| 0.3% | Lower pH and temperature in orts after 24h | Cattle | Total Mixed Ration | [8] |
Table 3: Maximum Safe Levels of this compound in Complete Feed
| Animal Species | Maximum Safe Level in Feed (g/kg) | Maximum Safe Level in Drinking Water (g/L) | Reference |
| Poultry | 10 | 4 | [10][11] |
| Pigs | 30 | 10 | [10][12] |
| Ruminants | High tolerance | Not specified | [10] |
Experimental Protocols
Protocol 1: Determination of Mold Inhibition in Animal Feed Using this compound
Objective: To evaluate the efficacy of different concentrations of this compound in inhibiting mold growth in a specific animal feed matrix.
Materials:
-
Animal feed sample
-
This compound (feed grade)
-
Distilled water
-
Sterile containers (e.g., Petri dishes, small beakers)
-
Incubator
-
Analytical balance
-
Microscope and slides
-
Mold identification keys
Methodology:
-
Sample Preparation: Homogenize the animal feed sample to ensure uniformity.
-
Treatment Groups: Prepare several treatment groups by adding different concentrations of this compound to the feed. A control group with no this compound should be included. For example, prepare concentrations of 0.1%, 0.2%, 0.3%, and 0.5% (w/w) this compound.
-
Application: Evenly spray the calculated amount of this compound (diluted in a small amount of distilled water for even distribution) onto the feed samples and mix thoroughly. The control group should be sprayed with an equivalent amount of distilled water.
-
Incubation: Place a known weight of each treated and control feed sample into sterile containers. Incubate the samples at a temperature and humidity conducive to mold growth (e.g., 25-28°C and 85-90% relative humidity) for a specified period (e.g., 7-14 days).
-
Assessment of Mold Growth:
-
Visual Assessment: At regular intervals, visually inspect the samples for any signs of mold growth. Record the day of the first visible mold appearance for each sample.
-
Microscopic Examination: At the end of the incubation period, take small subsamples from each treatment group, mount them on microscope slides with a suitable stain (e.g., lactophenol cotton blue), and examine under a microscope to identify and quantify mold structures (e.g., mycelia, spores).
-
Colony Forming Unit (CFU) Count: Perform serial dilutions of the feed samples and plate on a suitable mold growth medium (e.g., Potato Dextrose Agar). Incubate the plates and count the number of mold colonies to determine the CFU per gram of feed.
-
Data Analysis: Compare the extent of mold growth (visual scores, microscopic observations, and CFU counts) between the control and this compound-treated groups to determine the minimum inhibitory concentration (MIC).
Protocol 2: Analysis of this compound Concentration in Animal Feed
Objective: To quantify the concentration of this compound in a treated animal feed sample.
Materials:
-
Treated animal feed sample
-
Extraction solvent (e.g., deionized water, methanol/water mixture)
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
This compound standard solution
-
Volumetric flasks and pipettes
Methodology:
-
Sample Extraction:
-
Weigh a representative sample of the ground feed into a centrifuge tube.
-
Add a known volume of the extraction solvent.
-
Vortex or shake the mixture for a specified time to ensure efficient extraction of this compound.
-
Centrifuge the mixture to separate the solid feed particles from the liquid extract.
-
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered extract with the mobile phase if the expected this compound concentration is high.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared sample extract and the standard solutions into the HPLC system.
-
Run the analysis under optimized chromatographic conditions (mobile phase, flow rate, column temperature, and detector wavelength).
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.
-
Calculate the final concentration of this compound in the original feed sample, taking into account the sample weight, extraction volume, and any dilution factors.
-
Visualizations
Caption: Mechanism of this compound's antifungal action.
Caption: Workflow for mold inhibition assay.
Caption: Benefits of this compound in feed preservation.
References
- 1. Using this compound to preserve livestock feed [monarchchemicals.co.uk]
- 2. How to Utilize this compound for State-of-the-art Preservation Techniques? [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. fefana.org [fefana.org]
- 5. ams.usda.gov [ams.usda.gov]
- 6. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. The effect of preservatives based on this compound on the fermentation and aerobic stability of corn silage and a total mixed ration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scientific Opinion on the safety and efficacy of this compound, sodium propionate, calcium propionate and ammonium propionate for all animal species [agris.fao.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. productcatalog.eastman.com [productcatalog.eastman.com]
Application Note: Quantitative Analysis of Propionate Using Gas Chromatography with Flame Ionization Detector (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate (B1217596), a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] It plays a significant role in various physiological processes, acting as a gluconeogenic precursor in the liver and exhibiting anti-lipogenic and cholesterol-lowering properties.[1] Given its implications in health and disease, including metabolic and inflammatory conditions, accurate and robust quantification of propionate in biological and other matrices is crucial for research and drug development.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable analytical technique for the quantification of volatile organic compounds like propionate.[4][5] This method offers high sensitivity, a wide linear range, and robustness, making it well-suited for analyzing propionate in various samples such as feces, fermentation broths, and food products.[2][6][7][8]
This application note provides a detailed protocol for the quantitative analysis of propionate using GC-FID, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
The methodology involves the extraction of propionate from the sample matrix, followed by direct injection into the GC-FID system. In the gas chromatograph, the vaporized sample is transported by an inert carrier gas through a capillary column. The separation of propionate from other sample components is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase. Following separation, the eluted propionate is detected by the Flame Ionization Detector (FID). The FID generates an electrical signal proportional to the amount of carbon atoms in the analyte, which is then used for quantification by comparing the peak area of the sample to that of known calibration standards.[4] While direct analysis is common, derivatization can be employed to improve peak symmetry and sensitivity, especially in complex matrices.[1][9]
Experimental Workflow
Caption: Experimental workflow for propionate analysis by GC-FID.
Experimental Protocols
Sample Preparation (Adapted from Fecal Sample Protocol)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Homogenization: Weigh approximately 20-50 mg of the sample (e.g., fecal material) into a microcentrifuge tube.
-
Acidification: Add a suitable volume of an acidic solution (e.g., 1.0 M HCl) to the sample to protonate the fatty acids.[10]
-
Extraction: Add an organic solvent such as diethyl ether or a mixture of tert-Butyl methyl ether (TBME).[2][10] Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of propionate.[10] Performing multiple extractions (2-3 times) can improve recovery.[2][6]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 12,857 x g) for 5 minutes to separate the organic and aqueous layers.[10]
-
Supernatant Collection: Carefully transfer the organic supernatant containing the extracted propionate to a clean autosampler vial for GC-FID analysis.[10]
Optional Derivatization: For improved peak shape and sensitivity, the extracted sample can be derivatized. A common method involves mixing the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubating at 60°C for 30 minutes.[1]
GC-FID Instrumentation and Parameters
The following table outlines typical GC-FID conditions for propionate analysis. These parameters may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 220–250°C[1] |
| Injection Mode | Split (e.g., 1:20 to 1:50) for concentrated samples, Splitless for trace analysis[1] |
| Injection Volume | 1 µL[1] |
| Carrier Gas | High-purity Helium or Hydrogen[4] |
| Flow Rate | 1.5 mL/min[11] |
| Column | Capillary column (e.g., HP-INNOWax, DB-FFAP)[5][7] |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness[1][5] |
| Oven Temperature Program | Initial: 40-110°C, hold for 0-3 min; Ramp: 10-12°C/min to 210-245°C, hold as needed[6][11] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250–280°C[1] |
| Hydrogen Flow | 30–40 mL/min[1] |
| Air Flow | 300–400 mL/min[1] |
| Makeup Gas (N2 or He) | 25–30 mL/min[1] |
Calibration
-
Stock Solution: Prepare a primary stock solution of propionate (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent.[4]
-
Working Standards: Prepare a series of working calibration standards by serially diluting the stock solution to cover the expected concentration range of propionate in the samples.[1] For fecal samples, a range of 0.05 to 10 mM is typical.[1]
-
Calibration Curve: Inject the calibration standards into the GC-FID system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be verified (R² > 0.999).[3][10]
Data Presentation
The performance of the GC-FID method for propionate quantification can be characterized by several parameters, as summarized in the table below. The values are representative and may vary depending on the specific method and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3][10] |
| Limit of Detection (LOD) | 0.02 - 0.3 µg/mL | [3][5][10] |
| Limit of Quantification (LOQ) | 0.08 - 1.0 µg/mL | [2][3][5][10] |
| Recovery | 80.8% - 108.8% | [2] |
| Intra-day Precision (RSD) | < 5% | [2][5] |
| Inter-day Precision (RSD) | < 8% | [2][5] |
Conclusion
The GC-FID method provides a reliable, sensitive, and robust approach for the quantitative analysis of propionate in various samples. The simplified sample preparation and direct injection protocol offer a rapid and efficient workflow. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for accurate propionate quantification in their studies. Method validation should be performed in the specific sample matrix to ensure data quality and reliability.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of total propionic acid in feed using headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 10. mdpi.com [mdpi.com]
- 11. uaiasi.ro [uaiasi.ro]
Application Notes and Protocols for Tracing Propionate Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate (B1217596), a three-carbon short-chain fatty acid (SCFA), is a key metabolite primarily produced by the gut microbiota through the fermentation of dietary fibers.[1] It serves not only as an energy substrate but also as a critical signaling molecule, influencing a variety of physiological processes including gluconeogenesis, lipogenesis, and immune responses.[1] The dysregulation of propionate metabolism has been implicated in a range of metabolic disorders, making it a significant area of interest for research and drug development.[1][2]
Stable isotope labeling is a powerful and safe technique for tracing the metabolic fate of molecules within biological systems.[3] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, allowing for their use in a wide array of in vitro and in vivo studies. By introducing propionate labeled with a stable isotope, such as ¹³C, researchers can track its journey through various metabolic pathways.[4] This allows for the elucidation of metabolic pathways, quantification of metabolic fluxes, and a deeper understanding of the regulation of metabolic networks. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled downstream metabolites, providing unparalleled insights into the dynamic nature of metabolism.[5]
These application notes provide detailed protocols and methodologies for utilizing stable isotope-labeled propionate to trace its metabolism in biological systems.
Key Metabolic and Signaling Pathways of Propionate
Propionate exerts its biological effects through several key pathways:
-
Anaplerosis into the TCA Cycle: In the mitochondria, propionate is converted to propionyl-CoA. Through a series of enzymatic reactions, propionyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][6] This replenishment of the TCA cycle is crucial for processes like gluconeogenesis, particularly in the liver.[1]
-
Signaling via Free Fatty Acid Receptors (FFARs): Propionate acts as an agonist for the G-protein coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41).[1] Activation of these receptors on various cell types modulates inflammation and metabolism.[1]
-
Histone Deacetylase (HDAC) Inhibition: Propionate can inhibit the activity of histone deacetylases, leading to changes in gene expression that can influence cellular processes like proliferation and differentiation.[1]
Below is a diagram illustrating the primary metabolic pathway of propionate conversion to succinyl-CoA and its entry into the TCA cycle.
Experimental Protocols
Protocol 1: In Vitro ¹³C-Propionate Tracing in Cultured Cells
This protocol outlines the steps for tracing the metabolism of uniformly labeled ¹³C-propionate ([U-¹³C₃]propionate) in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[U-¹³C₃]propionate (or other desired labeled variant)
-
Ice-cold methanol (B129727) (80%)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture:
-
Plate cells at an appropriate density in multi-well plates (e.g., 6-well plates) and culture until they reach the desired confluency (typically 70-80%).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the base medium with the desired concentration of [U-¹³C₃]propionate. A common starting concentration is 1 mM, but this may need to be optimized for your specific cell line and experiment.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled propionate. A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate) to quench metabolism and extract metabolites.
-
Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis by MS:
-
Reconstitute the dried metabolite extract in a suitable solvent for your analytical platform.
-
Analyze the samples using LC-MS or GC-MS to identify and quantify the mass isotopologues of downstream metabolites.[5]
-
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Production of Propionic Acid in Genetically Engineered Escherichia coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid is a valuable platform chemical with applications in food preservation, animal feed, pharmaceuticals, and the synthesis of other chemicals. Traditional chemical synthesis of this compound relies on petrochemical feedstocks. As the demand for sustainable and bio-based manufacturing grows, microbial fermentation has emerged as a promising alternative. While native producers like Propionibacterium species are efficient, they are often slow-growing and genetically intractable. Escherichia coli, a well-characterized and easily engineered bacterium, has become a workhorse for the heterologous production of various biochemicals, including this compound.
This document provides a comprehensive overview of the strategies and methodologies for producing this compound in genetically engineered E. coli. It details the metabolic pathways, genetic modifications, fermentation protocols, and analytical methods commonly employed in this field.
Metabolic Engineering Strategies for this compound Production in E. coli
The production of this compound in E. coli is primarily achieved by introducing heterologous pathways or activating cryptic native pathways. The two most prominent routes are the Wood-Werkman cycle and the acrylate (B77674) pathway.
The Wood-Werkman Cycle
The Wood-Werkman cycle, native to propionibacteria, is an energetically favorable pathway for this compound production.[1] Engineering this cycle into E. coli involves the heterologous expression of several key enzymes. A proof-of-concept study demonstrated the functional expression of the Wood-Werkman cycle in E. coli, although initial production levels were low (0.17 mM).[2][3] Subsequent optimization through operon rearrangement, ribosome-binding site (RBS) tuning, and adaptive laboratory evolution significantly improved titers.[2][3]
Key Enzymes in the Engineered Wood-Werkman Cycle:
-
Methylmalonyl-CoA Mutase (mutAB): Isomerizes succinyl-CoA to methylmalonyl-CoA.
-
Methylmalonyl-CoA Epimerase (mce): Converts between stereoisomers of methylmalonyl-CoA.
-
Methylmalonyl-CoA Carboxyltransferase (mtcABCD): Transfers a carboxyl group from methylmalonyl-CoA to pyruvate, forming propionyl-CoA and oxaloacetate.
-
Propionyl-CoA:Succinate (B1194679) Transferase (pst): Transfers the CoA moiety from propionyl-CoA to succinate, regenerating succinyl-CoA and producing propionate (B1217596).
The Acrylate Pathway
The acrylate pathway, found in organisms like Clostridium propionicum, offers an alternative route to this compound from lactate (B86563). This pathway has also been successfully engineered into E. coli. The introduction of genes encoding propionate CoA-transferase (Pct), lactoyl-CoA dehydratase (Lcd), and acryloyl-CoA reductase (Acr) from C. propionicum enabled the synthesis of this compound from glucose.[4][5]
Activation of the Native "Sleeping Beauty" (sbm) Operon
E. coli possesses a cryptic native operon, known as the "Sleeping Beauty" mutase (sbm) operon, which can be activated for this compound production.[1][6] This operon encodes enzymes for a succinate dissimilation pathway.[1] However, the native pathway is incomplete and requires the expression of a methylmalonyl-CoA epimerase to be fully functional for this compound production from glucose in a chemically defined medium.[1][7]
Enhancing this compound Production through Genetic Modifications
To maximize the carbon flux towards this compound and improve yields, several additional genetic modifications are often implemented:
-
Deletion of Competing Pathways: Knocking out genes involved in the production of byproducts such as lactate (ldhA), formate (B1220265) (pflB), and ethanol (B145695) (adhE) can redirect carbon flux towards the desired this compound synthesis pathway and improve yields.[2][3]
-
Adaptive Laboratory Evolution (ALE): ALE can be a powerful tool to improve the performance of engineered strains by selecting for mutations that enhance growth and production over time.[2][3]
-
Optimization of Gene Expression: Fine-tuning the expression levels of the heterologous pathway genes through promoter engineering and RBS optimization is crucial for achieving high titers.[2][3]
Quantitative Data on this compound Production
The following tables summarize the reported quantitative data for this compound production in various genetically engineered E. coli strains.
Table 1: this compound and 1-Propanol Production via the Wood-Werkman Cycle
| Strain Engineering Strategy | This compound Titer (mM) | 1-Propanol Titer (mM) | Key Findings | Reference |
| Initial Wood-Werkman cycle expression | 0.17 | - | Proof-of-concept for functional expression. | [2][3] |
| In silico optimization (operon rearrangement, RBS tuning) | ~0.85 | - | Five-fold improvement over the initial attempt. | [2][3] |
| Adaptive Laboratory Evolution (ALE) | 9 | 5 | Significant improvement in titers and carbon redirection. | [2][3] |
| ALE with byproduct pathway knockouts (ΔldhA, ΔpflB) | Improved | Improved | Reduction of byproducts enhances production. | [2][3] |
| ALE with ethanol pathway knockout (ΔadhE) | Improved | - | Specifically improved propionate production. | [2][3] |
Table 2: this compound Production via the Acrylate Pathway and Activated sbm Operon
| Pathway | Strain Engineering Strategy | This compound Titer (mM) | Carbon Source | Reference |
| Acrylate Pathway | Expression of pct, lcd, and acr from C. propionicum | 3.7 ± 0.2 | Glucose | [4][5] |
| Activated sbm Operon | Expression of methylmalonyl-CoA epimerase from P. acidipropionici | 0.23 ± 0.02 | Glucose | [6] |
Table 3: High-Titer this compound Production
| Strain Engineering Strategy | This compound Titer | Yield | Carbon Source | Fermentation Condition | Reference |
| Activation of native Sbm operon | 11 g/L | 0.4 g/g glycerol | Glycerol | Microaerobic | [8] |
| Engineered anaerobic pathway | 4.95 g/L | - | Glucose | Anaerobic | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production of this compound using genetically engineered E. coli.
Protocol for Construction of Engineered E. coli Strains
a. Plasmid Construction for Gene Expression:
-
Gene Amplification: Amplify the genes of interest (e.g., from the Wood-Werkman cycle or acrylate pathway) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest a suitable expression vector (e.g., pETDuet-1) and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested genes into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Verification: Select for successful transformants on antibiotic-containing LB agar (B569324) plates. Verify the correct insertion by colony PCR and Sanger sequencing.
b. Gene Knockouts in E. coli Chromosome:
-
Lambda Red Recombineering: Utilize the lambda Red recombinase system for markerless gene deletions.
-
Targeting Cassette: Amplify a linear DNA cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Electroporation: Electroporate the cassette into an E. coli strain expressing the lambda Red genes.
-
Selection and Verification: Select for recombinants on antibiotic plates and verify the gene knockout by PCR.
-
Marker Removal: If desired, remove the antibiotic resistance marker using a flippase (FLP) recombinase system.
Protocol for Batch Fermentation
-
Inoculum Preparation:
-
Streak the engineered E. coli strain on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into a baffled flask containing 50 mL of minimal medium supplemented with a carbon source (e.g., glucose or glycerol) and antibiotics.[6]
-
Grow the culture overnight in a shaking incubator at 37°C and 200 rpm.[6]
-
-
Bioreactor Setup:
-
Fermentation Conditions:
-
Temperature: Maintain the temperature at 37°C.
-
pH: Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH4OH).
-
Aeration: For anaerobic conditions, sparge the medium with nitrogen gas. For microaerobic conditions, provide a limited supply of air.
-
Agitation: Set the agitation speed to ensure proper mixing.
-
-
Induction of Gene Expression:
-
When the culture reaches a specific OD600 (e.g., mid-exponential phase), add the appropriate inducer to trigger the expression of the heterologous genes.
-
-
Sampling:
-
Collect samples periodically to measure cell growth (OD600) and the concentration of substrates and products.
-
Protocol for Analytical Methods
a. Sample Preparation:
-
Centrifuge the collected fermentation broth samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
b. High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis:
-
HPLC System: Use an HPLC system equipped with a suitable column for organic acid separation (e.g., Aminex HPX-87H).
-
Mobile Phase: Use a dilute acid solution (e.g., 0.005 M H2SO4) as the mobile phase.[10]
-
Detection: Detect the organic acids using a UV detector at 210 nm or a refractive index (RI) detector.[10][11]
-
Quantification: Create a standard curve with known concentrations of this compound and other organic acids to quantify the concentrations in the samples.
c. Gas Chromatography (GC) for Volatile Fatty Acid Analysis:
-
GC System: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).[11]
-
Column: Use a column suitable for volatile fatty acid analysis.
-
Sample Injection: Inject the prepared sample into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the different organic acids.
-
Quantification: Quantify the this compound concentration by comparing the peak area to a standard curve.
Visualizations
Metabolic Pathways
Caption: Metabolic pathways for this compound production in engineered E. coli.
Experimental Workflow
Caption: General experimental workflow for this compound production.
Conclusion
The metabolic engineering of E. coli for this compound production is a rapidly advancing field. By leveraging powerful genetic tools and synthetic biology principles, researchers have successfully engineered E. coli strains capable of producing significant titers of this compound from renewable feedstocks. The strategies outlined in this document, including the implementation of heterologous pathways, elimination of competing metabolic routes, and optimization of fermentation conditions, provide a solid foundation for the development of economically viable and sustainable bioprocesses for this compound production. Further research will likely focus on improving strain robustness, increasing product tolerance, and scaling up production to industrial levels.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Engineering Escherichia coli for this compound production through the Wood-Werkman cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Escherichia coli with acrylate pathway genes for this compound synthesis and its impact on mixed-acid fermentation | Semantic Scholar [semanticscholar.org]
- 6. Awakening sleeping beauty: production of this compound in Escherichia coli through the sbm operon requires the activity of a methylmalonyl-CoA epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Construction of a novel anaerobic pathway in Escherichia coli for propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioreactors.net [bioreactors.net]
- 11. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Product Inhibition in Propionic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product inhibition in propionic acid fermentation.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in this compound fermentation?
A1: Product inhibition is a significant challenge in this compound fermentation where the accumulation of the final product, this compound, in the fermentation broth impedes the metabolic activity and growth of the producing microorganisms, such as Propionibacterium species.[1][2][3] This feedback inhibition ultimately limits the final product concentration, overall productivity, and yield of the process.[4] The primary causes of this inhibitory effect are the decrease in intracellular pH and the buildup of propionate (B1217596) anions, which can disrupt cell membranes and inhibit essential metabolic enzymes.[1][4]
Q2: What are the main strategies to overcome product inhibition?
A2: The principal strategies to mitigate product inhibition in this compound fermentation can be classified into three main categories:
-
In Situ Product Removal (ISPR): This approach involves the continuous removal of this compound from the fermentation broth as it is produced, keeping its concentration below inhibitory levels.[1][5] Common ISPR techniques include extractive fermentation, electrodialysis, and adsorption.[1][6][7]
-
Metabolic and Genetic Engineering: This strategy focuses on developing robust microbial strains with enhanced tolerance to this compound.[1][3] This can be achieved through methods like adaptive laboratory evolution, knocking out genes responsible for byproduct formation, and overexpressing genes related to acid resistance, such as those for H+-ATPase.[8][9][10][11]
-
Fermentation Process Optimization: This involves adjusting fermentation conditions to minimize the inhibitory effects of this compound.[1][4] Key strategies include implementing fed-batch fermentation, utilizing high-cell-density cultures, precise pH control, and using mixed carbon sources.[1][4][7][12]
Q3: How does In Situ Product Removal (ISPR) improve fermentation performance?
A3: ISPR enhances fermentation performance by maintaining the this compound concentration in the bioreactor below toxic levels.[5][13] This allows the microorganisms to sustain high metabolic activity, resulting in increased productivity, higher product yields, and greater final product concentrations.[1] For example, extractive fermentation has been reported to boost productivity by as much as five-fold and increase yield by over 20%.[1] Similarly, employing electrodialysis for ISPR has increased the specific this compound yield from 0.35 to 0.39 g/g.[6]
Q4: Can the choice of carbon source help in overcoming product inhibition?
A4: Yes, the selection and combination of carbon sources can significantly influence this compound production and help alleviate inhibition.[1] The co-fermentation of substrates like glucose and glycerol (B35011) has been demonstrated to improve both the productivity and the final concentration of this compound.[1][14][15] For instance, a fed-batch fermentation process using an optimized glucose-to-glycerol ratio of 4:1 achieved a this compound concentration of 51.75 ± 3.62 g/L, a notable improvement over using glucose alone.[14] Glycerol can also promote the synthesis of this compound while reducing the formation of byproducts.[1]
Troubleshooting Guide
Problem 1: Low this compound Titer and Productivity
| Possible Cause | Troubleshooting Step |
| Product Inhibition | Implement an in situ product removal (ISPR) technique such as extractive fermentation, electrodialysis, or adsorption to continuously remove this compound from the broth.[1][6][16] |
| Sub-optimal pH | Optimize and control the pH of the fermentation broth. A pH of around 6.5 is often favorable for this compound accumulation.[4] Consider a two-stage pH shift strategy, maintaining the pH at 6.5 during the initial growth phase and then shifting it to 6.0.[4] |
| Nutrient Limitation | Switch from a batch to a fed-batch fermentation strategy to maintain optimal nutrient levels and prevent substrate inhibition.[4][12] |
| Low Cell Density | Employ high-cell-density fermentation techniques, such as using a fibrous-bed bioreactor or implementing cell recycling, to increase the biomass concentration in the reactor.[4][7] |
Problem 2: High Byproduct Formation (e.g., Acetic Acid, Succinic Acid)
| Possible Cause | Troubleshooting Step |
| Sub-optimal Fermentation Conditions | Adjust process parameters. Higher temperatures can favor this compound production over acetic acid.[4] Maintaining mildly acidic conditions (pH 5.5–6.5) can also suppress acetic acid accumulation.[7] |
| Carbon Source Imbalance | Optimize the type and feeding strategy of the carbon source. Using glycerol in combination with glucose can reduce byproduct formation.[14][17] A controlled, constant feeding rate in fed-batch fermentation can limit substrate overload and favor this compound production.[7] |
| Redox Imbalance | Consider metabolic engineering strategies to redirect carbon flux away from byproduct pathways.[7][10] For example, knocking out genes like ldh (lactate dehydrogenase) and poxB (pyruvate oxidase) can increase the carbon flux towards propionate.[10] |
Data Summary
Table 1: Comparison of ISPR Techniques on this compound Production
| ISPR Technique | Microorganism | Key Performance Metric | Result |
| Electrodialysis | Co-culture of Bacillus coagulans & Veillonella criceti | Specific PA Yield | Increased from 0.35 g/g to 0.39 g/g[6] |
| Electrodialysis | Co-culture of Bacillus coagulans & Veillonella criceti | Productivity | Increased from 0.63 g/L·h to 0.70 g/L·h[6] |
| Anion Exchanger | Propionibacterium freudenreichii | Cumulative PA Concentration | 62.5 g/L[13][18] |
| Anion Exchanger | Propionibacterium freudenreichii | Product Yield | 0.78 g/g glucose[13][18] |
Table 2: Effect of Different Fermentation Strategies on this compound Production
| Fermentation Strategy | Microorganism | Carbon Source(s) | PA Titer | PA Yield | PA Productivity |
| Fed-batch in Fibrous Bed Bioreactor (Adapted Mutant) | Propionibacterium acidipropionici | Not Specified | ~100 g/L[8][11] | Not Specified | Not Specified |
| Fed-batch (Wild-Type) | Propionibacterium acidipropionici | Not Specified | ~71 g/L[8] | Not Specified | Not Specified |
| Fed-batch | Propionibacterium acidipropionici | Glucose | 30.52 g/L | 0.51 g/g | 0.23 g/(L·h)[14] |
| Fed-batch | Propionibacterium acidipropionici | Glucose & Glycerol (4:1 ratio) | 51.75 g/L[14] | 0.52 g/g[14] | 0.39 g/(L·h)[14] |
| High-Density Culture (ECM Medium) | Propionibacterium acidipropionici | Enzymatically Treated Corn Mash (ECM) | Not Specified | 0.60 g/g | 0.5 g/L·h[19] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for High-Titer this compound Production
This protocol provides a general procedure for fed-batch fermentation to achieve high concentrations of this compound.[1]
-
Inoculum Preparation: Grow a seed culture of the selected Propionibacterium strain in a suitable medium to a high cell density.
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium. Ensure the bioreactor is equipped with probes for real-time pH and temperature monitoring, as well as a pump for feeding the nutrient solution.
-
Initial Batch Phase: Inoculate the bioreactor with the prepared seed culture. Run the fermentation in batch mode until the initial carbon source is nearly exhausted. Maintain anaerobic conditions, for example, by sparging with nitrogen gas.
-
Feeding Phase: Prepare a sterile, concentrated feeding solution containing the carbon source (e.g., glucose, glycerol, or a mixture) and other vital nutrients. Initiate the fed-batch phase by feeding the nutrient solution into the bioreactor at a predetermined rate. The feeding rate can be constant or dynamically adjusted based on the culture's metabolic activity.
-
Monitoring and Control: Throughout the fermentation, monitor key parameters such as cell growth (e.g., via optical density), substrate concentration, and product concentration. Continuously control the pH and temperature to maintain optimal ranges.
-
Harvesting: Conclude the fermentation when the rate of this compound production significantly declines or the target concentration has been achieved.
Protocol 2: Extractive Fermentation using a Hollow-Fiber Membrane Contactor
This protocol outlines a method for In Situ Product Removal (ISPR) via extractive fermentation.[1]
-
System Setup:
-
Bioreactor: A standard bioreactor for the anaerobic fermentation of Propionibacterium.
-
Extractor: A hollow-fiber membrane contactor.
-
Reservoir: A separate vessel to hold the extractant solution.
-
Pumps: Peristaltic pumps to circulate the fermentation broth and the extractant solution.
-
-
Materials Preparation:
-
Fermentation Medium: Prepare and sterilize the medium in the bioreactor.
-
Extractant Solution: Prepare the extractant, for example, a tertiary amine like Alamine 336 dissolved in a biocompatible solvent such as 2-octanol.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the Propionibacterium culture.
-
Maintain anaerobic conditions by sparging with nitrogen gas.
-
Control the temperature (e.g., 30-37°C) and pH (e.g., 6.5) using an automated controller.[1]
-
-
Extraction Process:
-
Continuously circulate the fermentation broth from the bioreactor through the lumen side of the hollow-fiber membrane extractor.
-
Simultaneously, circulate the extractant solution from its reservoir through the shell side of the extractor.
-
This compound will diffuse from the aqueous broth, across the membrane pores, and into the organic extractant phase, where it is captured.
-
The this compound-depleted broth is then returned to the bioreactor.
-
-
Monitoring: Regularly monitor this compound concentrations in both the fermentation broth and the extractant to assess removal efficiency and fermentation performance.
Visualizations
Caption: Troubleshooting workflow for low this compound productivity.
Caption: Decision logic for selecting an inhibition mitigation strategy.
Caption: Experimental workflow for extractive fermentation (ISPR).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 3. Fermentation strategies to improve this compound production with propionibacterium ssp.: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of acid resistance elements to improve acid resistance and this compound production of Propionibacterium jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-cultures with integrated in situ product removal for lactate-based this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable Production of this compound from Xylose and Glycerol by Acidipropionibacterium acidipropionici DSM 4900: A Biorefinery Approach [mdpi.com]
- 8. Engineering Propionibacterium acidipropionici for enhanced this compound tolerance and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Transcriptomics and Proteomics Analyses of the Responses of Propionibacterium acidipropionici to Metabolic and Evolutionary Manipulation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production – Oriental Journal of Chemistry [orientjchem.org]
- 13. Microbial production of this compound with Propionibacterium freudenreichii using an anion exchanger-based in situ product recovery (ISPR) process with direct and indirect contact of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 16. Metabolic engineering of Propionibacterium freudenreichii: effect of expressing phosphoenolpyruvate carboxylase on this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pjoes.com [pjoes.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an industrializable fermentation process for this compound production | Scilit [scilit.com]
optimizing carbon source utilization for propionic acid production
Welcome to the technical support center for optimizing carbon source utilization in propionic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fermentation experiments.
Question: Why is my this compound yield lower than expected?
Answer:
Low this compound yield can stem from several factors, ranging from substrate limitations to suboptimal fermentation conditions. Here are some common causes and troubleshooting steps:
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Sub-optimal Carbon Source: The choice of carbon source significantly impacts the metabolic pathway and overall yield. While glucose is a common substrate, more reduced carbon sources like glycerol (B35011) can lead to higher theoretical yields of this compound.[1][2] Consider the following:
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Carbon Source Selection: If using glucose, redox balancing can limit the yield.[1] Experimenting with glycerol or other reduced substrates may improve your results.
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Co-fermentation: A mixture of carbon sources, such as glycerol and glucose, can enhance both yield and productivity.[3][4][5] A common strategy is to use a higher molar ratio of glycerol to glucose.[3]
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Substrate Purity: Impurities in low-cost carbon sources like crude glycerol from biodiesel production can inhibit microbial growth and product formation.
-
-
Suboptimal pH: The pH of the fermentation broth affects enzyme activity and the metabolic flux towards this compound production.
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Product Inhibition: Accumulation of this compound in the fermentation broth can inhibit cell growth and further production.[8]
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In Situ Product Removal: Techniques like extractive fermentation, electrodialysis, or adsorption can be employed to continuously remove this compound from the broth, thereby alleviating product inhibition.[9]
-
-
Nutrient Limitation: Besides the carbon source, other nutrients like nitrogen, vitamins, and trace minerals are essential for cell growth and metabolism.
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Media Composition: Ensure your fermentation medium is not deficient in essential nutrients. Yeast extract is a common supplement.
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Question: How can I reduce the formation of byproducts like acetic and succinic acid?
Answer:
Minimizing byproduct formation is key to improving the purity and yield of this compound.
-
Carbon Source Strategy:
-
Glycerol Utilization: Using glycerol as a carbon source has been shown to result in lower concentrations of acetic acid compared to glucose.[2]
-
Co-fermentation Ratios: Optimizing the ratio of co-substrates, like glycerol and glucose, can steer the metabolism towards this compound and away from byproducts.[3][4] For instance, a glycerol to glucose molar ratio of 4:1 has been shown to decrease succinate (B1194679) and acetate (B1210297) formation.[1]
-
-
Control of Fermentation Conditions:
-
pH Management: Maintaining the pH at an optimal level for this compound production can also help in suppressing the formation of other organic acids.[6]
-
Question: My fermentation process is slow, and the productivity is low. How can I improve it?
Answer:
Low productivity can be a significant bottleneck. Here are strategies to enhance the rate of this compound production:
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High-Density Cell Cultures: Increasing the concentration of microbial cells in the bioreactor can directly boost productivity.
-
Cell Recycle/Immobilization: Implementing cell retention techniques like membrane filtration or cell immobilization can achieve high cell densities.[6]
-
-
Fed-Batch Fermentation: A fed-batch strategy, where the carbon source is fed continuously or intermittently, can help maintain optimal substrate concentration, avoid substrate inhibition, and extend the production phase.[3][10]
-
Strain Selection and Adaptation:
-
High-Yielding Strains: Different strains of Propionibacterium exhibit varying efficiencies in converting substrates to this compound. Screening for and selecting a high-performance strain is crucial.
-
Strain Adaptation: Adapting your strain to higher concentrations of the substrate or product can improve its tolerance and productivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best carbon source for this compound production?
While there is no single "best" carbon source, as the optimal choice depends on the specific strain and process objectives, glycerol has shown significant advantages. Glycerol is a more reduced substrate than glucose, which can lead to a higher theoretical yield of this compound.[1][2] However, co-fermentation of glycerol with glucose has often been found to be more effective than using either substrate alone, resulting in improved yield and productivity.[3][4][5] Other substrates like sorbitol, xylose, and lactate (B86563) have also been investigated.[11][12]
Q2: What is the Wood-Werkman cycle?
The Wood-Werkman cycle is the primary metabolic pathway for this compound production in Propionibacterium species.[13] This pathway involves the conversion of pyruvate (B1213749) to propionyl-CoA through a series of enzymatic reactions, including the carboxylation of pyruvate to oxaloacetate and subsequent reduction to succinyl-CoA, which is then converted to methylmalonyl-CoA and finally to propionyl-CoA.
Q3: How does co-fermentation of glycerol and glucose improve this compound production?
Co-fermentation of glycerol and glucose can lead to a synergistic effect. Glucose is often consumed faster, promoting initial cell growth, while the more reduced glycerol is then efficiently converted to this compound, leading to higher overall yields.[3] This strategy can also improve the redox balance within the cells, favoring the metabolic flux towards this compound.[1]
Q4: What analytical methods are used to measure this compound concentration?
The most common analytical techniques for quantifying this compound and other organic acids in a fermentation broth are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12][14][15][16]
-
HPLC: Typically uses a C18 or an ion-exchange column with a UV or refractive index (RI) detector.[14][15]
-
GC: Often requires derivatization of the organic acids and uses a Flame Ionization Detector (FID) for quantification.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound production using different carbon sources and fermentation strategies.
Table 1: Comparison of Single Carbon Sources for this compound Production by Propionibacterium acidipropionici
| Carbon Source | Max. This compound Conc. (g/L) | This compound Yield (g/g) | Productivity (g/L/h) | Reference |
| Glycerol | 18.1 | 0.475 | 0.108 | [3] |
| Glucose | 11.5 | 0.303 | 0.068 | [3] |
| Sorbitol | 20.4 | 0.224 (mol/mol C) | 0.39 | [11] |
| Xylose | - | - | - | [11] |
Table 2: Comparison of Co-fermentation vs. Single Carbon Source by Propionibacterium acidipropionici
| Fermentation Strategy | Max. This compound Conc. (g/L) | This compound Yield (g/g) | Reference |
| Glycerol/Glucose (4/1 mol/mol) | 21.9 | 0.572 | [3] |
| Glycerol only | 18.1 | 0.475 | [3] |
| Glucose only | 11.5 | 0.303 | [3] |
Table 3: this compound Production by Propionibacterium freudenreichii subsp. shermanii
| Carbon Source | This compound Yield (g/g) | Productivity (g/L/h) | Reference |
| Glucose | ~0.39 | 0.19 | [4] |
| Glycerol | ~0.65 | 0.11 | [4] |
| Glycerol/Glucose Co-fermentation | 0.54 - 0.65 | 0.18 - 0.23 | [4] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
-
Medium Preparation: Prepare the fermentation medium containing the desired carbon source (e.g., glucose, glycerol, or a mixture), a nitrogen source (e.g., yeast extract), and necessary salts. Sterilize the medium by autoclaving.
-
Inoculum Preparation: Cultivate a seed culture of the Propionibacterium strain in a suitable growth medium until it reaches the late exponential phase.
-
Fermentation Setup: Aseptically transfer the sterile medium to a sterilized bioreactor. Inoculate the medium with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: Maintain anaerobic conditions by sparging with an inert gas like nitrogen. Control the temperature (e.g., 30-37°C) and pH (e.g., 6.5) using automated controllers.
-
Sampling and Analysis: Periodically withdraw samples from the bioreactor under aseptic conditions. Analyze the samples for cell density (e.g., optical density at 600 nm), substrate concentration, and product concentrations (this compound, acetic acid, succinic acid) using HPLC or GC.
-
Termination: Conclude the fermentation when the carbon source is depleted or when this compound production ceases.
Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production
-
Initial Batch Phase: Start the fermentation as a batch culture following steps 1-4 of the Batch Fermentation protocol.
-
Feeding Solution Preparation: Prepare a concentrated, sterile feeding solution containing the carbon source(s).
-
Feeding Strategy: Once the initial carbon source is nearly consumed (as determined by monitoring), begin feeding the concentrated solution into the bioreactor. The feeding can be done continuously at a constant or variable rate, or intermittently.
-
Monitoring and Control: Continuously monitor and control the pH and temperature. Regularly analyze samples to monitor substrate and product concentrations to adjust the feeding rate if necessary.
-
Harvesting: Terminate the fermentation when the desired this compound concentration is achieved or when the production rate significantly declines.
Visualizations
Caption: Simplified Wood-Werkman cycle for this compound production.
Caption: General workflow for a fed-batch fermentation process.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound fermentation of glycerol and glucose by Propionibacterium acidipropionici and Propionibacterium freudenreichii ssp. shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol/Glucose Co-Fermentation: One More Proficient Process to Produce this compound by Propionibacterium acidipropionici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound production in glycerol/glucose co-fermentation by Propionibacterium freudenreichii subsp. shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Glycerol/Glucose Co-Fermentation: One More Proficient Process to Produce this compound by Propionibacterium acidipropionici | Semantic Scholar [semanticscholar.org]
- 6. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization and scale-up of this compound production by this compound-tolerant Propionibacterium acidipropionici with glycerol as the carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. mdpi.com [mdpi.com]
- 13. Propionibacterium spp.—source of this compound, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
reducing by-product formation in microbial propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing microbial propionate (B1217596) synthesis and minimizing by-product formation.
Troubleshooting Guide
This guide addresses common issues encountered during microbial propionate synthesis experiments in a question-and-answer format.
Issue 1: High Acetate (B1210297) By-product Formation
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Question: My fermentation is producing a high concentration of acetate relative to propionate. What are the potential causes and how can I reduce it?
-
Answer: High acetate formation is a common challenge and can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Suboptimal pH: The pH of the fermentation broth significantly influences the metabolic flux towards either propionate or acetate. A lower pH can sometimes favor acetate production. It is recommended to maintain the pH in the optimal range for your specific microbial strain, which is generally between 6.0 and 7.0 for Propionibacterium species.[1][2][3] A two-stage pH control strategy, for instance, maintaining pH at 6.5 for the initial growth phase and then shifting to 6.0, has been shown to improve the propionate to acetate ratio.[1]
-
Carbon Source Selection: The choice of carbon source has a profound impact on the by-product profile. While glucose is a common substrate, it can lead to higher acetate yields.[4] Consider using alternative or co-substrates. Glycerol (B35011), for example, is a more reduced carbon source and its use, often in combination with glucose, can significantly decrease acetate formation and increase the propionate-to-acetate (P/A) ratio.[5][6] Co-fermentation of glucose and glycerol in a 4:1 ratio has been shown to be effective.[7]
-
Metabolic Imbalance: The metabolic pathway for acetate production, primarily involving the enzymes phosphotransacetylase (Pta) and acetate kinase (AckA), may be highly active. To address this, metabolic engineering strategies can be employed. Knocking out the pta and ackA genes can effectively block the major acetate production pathway.[8][9][10][11]
-
Redox Imbalance: An imbalance in the cellular redox state (NADH/NAD+ ratio) can favor acetate formation as a means to regenerate NAD+. Overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconolactonase (Pgl), can increase the supply of NADPH, which can indirectly influence the NADH pool and favor pathways leading to more reduced products like propionate.[12][13]
-
Issue 2: Significant Succinate (B1194679) Accumulation
-
Question: I am observing a high concentration of succinate in my fermentation broth, which is reducing my propionate yield. What causes this and how can it be minimized?
-
Answer: Succinate is a key intermediate in the Wood-Werkman cycle for propionate production and its accumulation indicates a bottleneck in its conversion to propionyl-CoA.[14]
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Inefficient CoA Transfer: The conversion of succinate to propionyl-CoA is catalyzed by propionyl-CoA:succinate CoA transferase (CoAT). Low activity of this enzyme can lead to succinate buildup. Overexpression of the native CoAT gene in Propionibacterium shermanii has been shown to reduce succinate and acetate by-products while increasing propionate yield.[7][14]
-
Metabolic Flux Diversion: Carbon flux may be diverted away from the latter stages of the Wood-Werkman cycle. Overexpression of key enzymes that pull the flux towards propionate, such as methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase, can help reduce the accumulation of upstream intermediates like succinate.[14]
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Substrate Effects: The choice of carbon source can also influence succinate levels. For instance, using glycerol as a co-substrate with glucose has been observed to decrease succinate concentration.[5][15]
-
Issue 3: Low Overall Propionate Titer and Productivity
-
Question: My propionate yield and overall productivity are consistently low. What are the common causes and how can I improve them?
-
Answer: Low propionate titer and productivity can stem from several factors, including product inhibition and suboptimal fermentation conditions.
-
Product Inhibition: Propionic acid itself can be toxic to the producing microorganisms at high concentrations, inhibiting cell growth and metabolic activity.[1] Implementing in situ product removal (ISPR) techniques, such as extractive fermentation or membrane separation, can alleviate this inhibition and enhance productivity.[15]
-
Suboptimal Fermentation Strategy: A simple batch fermentation may not be sufficient for high-density cell growth and high product titers. A fed-batch strategy, where the carbon source is fed intermittently or continuously, can help maintain optimal substrate concentrations and prolong the production phase, leading to higher final propionate concentrations.[2][6]
-
Insufficient Precursor Supply: The availability of precursors for the Wood-Werkman cycle, such as pyruvate (B1213749) and oxaloacetate, can be a limiting factor. Overexpression of enzymes like phosphoenolpyruvate (B93156) carboxylase (PPC), which directs carbon flux from phosphoenolpyruvate to oxaloacetate, can enhance the precursor pool for propionate synthesis.[5][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for propionate production in Propionibacterium?
A1: The primary metabolic pathway for propionate production in Propionibacterium and other native producers is the Wood-Werkman cycle .[14][17][18] This cyclic pathway starts with the carboxylation of pyruvate or phosphoenolpyruvate to form oxaloacetate, which is then reduced to succinate. Succinate is subsequently converted to propionyl-CoA, which is then hydrolyzed to propionate. This cycle is energetically efficient and allows for high yields of propionate.[14]
Q2: How does pH affect the ratio of propionate to acetate?
A2: The pH of the fermentation medium is a critical parameter that influences the ratio of propionate to acetate (P/A ratio). Generally, maintaining a pH between 6.0 and 7.0 is optimal for propionate production in Propionibacterium.[3][19] Deviations from this range can shift the metabolic flux. For instance, lower pH values can sometimes favor the production of acetate.[15][20] A controlled pH environment is crucial for maximizing the P/A ratio.
Q3: What are the most common by-products in microbial propionate synthesis and why are they formed?
A3: The most common by-products are acetate and succinate .
-
Acetate is primarily formed from acetyl-CoA through the action of phosphotransacetylase and acetate kinase. This pathway serves as an additional route for ATP generation and regeneration of NAD+.
-
Succinate is a direct intermediate of the Wood-Werkman cycle. Its accumulation is often due to a bottleneck in the enzymatic steps that convert it to propionyl-CoA, particularly the reaction catalyzed by propionyl-CoA:succinate CoA transferase.[7][14]
Q4: Can metabolic engineering be used to eliminate by-product formation completely?
A4: While completely eliminating by-product formation is challenging due to the interconnectedness of metabolic pathways and the need to maintain redox and energy balance, metabolic engineering can significantly reduce it. Strategies like knocking out genes in competing pathways (e.g., pta-ackA for acetate) and overexpressing key enzymes in the desired pathway (e.g., propionyl-CoA:succinate CoA transferase) have proven effective in increasing the purity of propionate.[7][8]
Q5: What analytical method is recommended for quantifying propionate and its by-products?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous quantification of organic acids like propionate, acetate, and succinate in fermentation broth.[21][22][23][24] A typical setup involves using a C18 or a specialized organic acid analysis column with a UV detector.[21]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different carbon sources and pH levels on propionate and by-product formation in Propionibacterium acidipropionici.
Table 1: Effect of Carbon Source on Propionate and By-product Yields
| Carbon Source | Propionate Yield (g/g substrate) | Acetate Yield (g/g substrate) | Succinate Yield (g/g substrate) | Propionate/Acetate Ratio (P/A) | Reference |
| Glucose | 0.35 | 0.12 | 0.05 | 2.9 | [4] |
| Glycerol | 0.51 | 0.08 | 0.04 | 6.4 | [5] |
| Glucose/Glycerol (4:1) | 0.52 | 0.09 | 0.03 | 5.8 | [6] |
| Lactose | 0.42 | 0.15 | 0.06 | 2.8 | [25] |
Table 2: Influence of pH on Propionate to Acetate (P/A) Ratio
| pH | Propionate Concentration (g/L) | Acetate Concentration (g/L) | Propionate/Acetate Ratio (P/A) | Reference |
| 5.5 | 15.2 | 6.1 | 2.5 | [15][20] |
| 6.5 | 19.8 | 4.5 | 4.4 | [1][15][20] |
| 7.0 | 20.4 | 4.2 | 4.9 | [6] |
Key Experimental Protocols
1. Fed-Batch Fermentation of Propionibacterium acidipropionici
This protocol describes a general procedure for fed-batch fermentation to achieve high-density culture and enhanced propionate production.
-
Inoculum Preparation:
-
Inoculate a single colony of P. acidipropionici into a suitable seed medium (e.g., containing glucose, yeast extract, and peptone).
-
Incubate anaerobically at 30-32°C for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (e.g., containing a base level of carbon source like glucose or glycerol, nitrogen source, salts, and vitamins) in a sterilized bioreactor.
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
-
Fermentation Conditions:
-
Maintain the temperature at 30-32°C.
-
Control the pH at a setpoint between 6.0 and 7.0 using an automated addition of a base solution (e.g., NH4OH or NaOH).[6]
-
Maintain anaerobic conditions by sparging with N2 or CO2.
-
-
Feeding Strategy:
-
Prepare a sterile, concentrated feeding solution containing the carbon source(s) (e.g., a mixture of glucose and glycerol).
-
When the initial carbon source is nearly depleted (as monitored by offline analysis or online sensors), begin the feeding.
-
The feeding can be done intermittently (pulse feeding) or continuously at a pre-determined rate to maintain the carbon source concentration at a low, non-inhibitory level.[6]
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals to monitor cell growth (OD600), substrate consumption, and product formation (propionate, acetate, succinate) using HPLC.
-
2. HPLC Analysis of Organic Acids
This protocol outlines a typical method for the quantification of propionate, acetate, and succinate in fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with the mobile phase if the concentrations of organic acids are expected to be high.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specialized organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[21]
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H2SO4 or 0.1% phosphoric acid in water).[21]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 60°C.
-
Detector: UV detector set at a wavelength of 210 nm.[21]
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare standard solutions of this compound, acetic acid, and succinic acid of known concentrations.
-
Generate a standard curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each organic acid in the samples by comparing their peak areas to the respective standard curves.
-
Visualizations
Caption: Central metabolic pathways for propionate synthesis and by-product formation.
Caption: Troubleshooting workflow for reducing by-product formation.
References
- 1. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production – Oriental Journal of Chemistry [orientjchem.org]
- 3. Growth characterization of Propionibacterium and this compound production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Engineering Propionibacterium freudenreichii subsp. shermanii for enhanced this compound fermentation: effects of overexpressing propionyl-CoA:Succinate CoA transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of the acetate kinase (ack) gene of Clostridium acetobutylicum results in delayed acetate production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down Regulation of ackA-pta Pathway in Escherichia coli BL21 (DE3): A Step Toward Optimized Recombinant Protein Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. daneshyari.com [daneshyari.com]
- 14. Propionibacterium spp.—source of this compound, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. The importance of pH in the regulation of ruminal acetate to propionate ratio and methane production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 24. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Concentrations of Propionic Acid
Welcome to the technical support center for the quantitative analysis of low concentrations of propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low concentrations of this compound?
Quantifying low levels of this compound presents several analytical challenges, primarily due to its volatile nature and the complexity of sample matrices. Key difficulties include:
-
Sample Preparation: Efficiently extracting this compound from complex biological or food matrices without losing the analyte or introducing contaminants is crucial.[1]
-
Interference: Co-elution of other volatile fatty acids or matrix components can interfere with accurate quantification.[2]
-
Low Recovery: The inherent volatility of this compound can lead to losses during sample preparation and analysis.
-
Carryover: In highly sensitive techniques like LC-MS/MS, residual analyte from a high-concentration sample can carry over into subsequent injections, affecting the accuracy of low-concentration samples.[3]
-
Detection Sensitivity: Achieving the required limits of detection (LOD) and quantification (LOQ) for specific applications can be challenging.[4]
Q2: Which analytical techniques are most suitable for quantifying low concentrations of this compound?
Several techniques can be employed, with the choice depending on the required sensitivity, sample matrix, and available instrumentation. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive method for volatile compounds like this compound. It offers excellent separation and identification capabilities.[5][6] Derivatization is often employed to improve chromatographic peak shape and detection sensitivity.[7]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are suitable for analyzing this compound in aqueous samples.[4] Coupling with a UV-Vis or a more sensitive detector like a mass spectrometer (LC-MS) enhances detection limits.[5][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices like serum.[8]
Q3: What is derivatization, and why is it often necessary for this compound analysis?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization is often performed to:
-
Increase Volatility and Thermal Stability for GC Analysis: Converting the carboxylic acid to a less polar ester or silyl (B83357) ester improves its behavior in the GC system.[7]
-
Improve Chromatographic Peak Shape: Derivatization can reduce peak tailing, leading to better resolution and more accurate integration.
-
Enhance Detection Sensitivity: The derivatizing agent can introduce a moiety that is more easily detected by the chosen detector (e.g., a chromophore for UV detection or a fragment for mass spectrometry).[9]
-
Neutralize Charge and Block Reactive Groups: In techniques like LC-MS for histone analysis, propionic anhydride (B1165640) is used to neutralize the charge on lysine (B10760008) residues, which aids in subsequent enzymatic digestion and mass spectrometric analysis.[9]
Troubleshooting Guides
Guide 1: GC-MS Analysis - Poor Peak Shape and Low Response
Issue: You are observing tailing peaks, broad peaks, or a lower-than-expected signal for this compound in your GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the inlet liner with a silylating agent. Use a column specifically designed for acidic compounds. |
| Improper Injection Technique | Ensure a fast and smooth manual injection. For autosamplers, optimize the injection speed.[10] |
| Column Degradation | Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. |
| Inadequate Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is dry, as water can interfere with many derivatization reactions.[7] |
| Sample Matrix Effects | Perform a matrix-matched calibration or use an internal standard that closely mimics the behavior of this compound. |
Guide 2: LC-MS/MS Analysis - High Signal-to-Noise and Carryover
Issue: You are experiencing a high background signal or see a significant peak for this compound in your blank injections following a high-concentration sample.
| Possible Cause | Troubleshooting Step |
| Contamination of the LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). |
| Injector Carryover | Optimize the needle wash procedure. Use a wash solution that effectively solubilizes this compound. Derivatization of the residual analyte on the injection needle has been shown to be effective.[3] |
| Column Saturation | Dilute high-concentration samples to fall within the linear range of the assay. Increase the column wash time between injections. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and additives. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods as reported in the literature.
Table 1: Limits of Detection and Quantification for this compound
| Analytical Method | Matrix | LOD | LOQ | Citation |
| GC-FID | Food | 0.003 g/kg | 0.01 g/kg | [11] |
| UPLC-UV | Scutellaria Roots | 0.60 µg/mL | 2.00 µg/mL | [4] |
| GC-FID | Air (Silica Gel) | 2 ng (analytical) | - | [2] |
| GC-FID | Air (Silica Gel) | 2 µ g/sample (overall) | - | [2] |
| HPLC | Aqueous Samples | ~0.1 mg/L | - | [1] |
| GC-MS | Volatile Organic Compounds | ~0.01 mg/L | - | [1] |
Key Experimental Protocols
Protocol 1: Gas Chromatographic Determination of this compound in Corn
This protocol outlines a rapid GC method for quantifying this compound in treated corn.[6]
1. Sample Preparation:
- Weigh a 4g sample of corn into a beaker containing 100.00 mL of a known concentration of n-butyric acid (internal standard, approximately 100 ppm) in deionized water.[6]
- Homogenize the sample for 15 minutes.[6]
- Filter the resulting solution through Whatman No. 2 filter paper.[6]
- Dilute the filtrate with the internal standard solution to achieve a this compound concentration of 50 ppm or less.[6]
2. GC Analysis:
- Column: 75 cm x 4 mm i.d. borosilicate-glass column containing 0.3% (w/w) Carbowax 20M and 0.1% (w/w) phosphoric acid on 60-80 mesh Carbopack C.[6]
- Injection: Inject 1.0 µL of the diluted filtrate into the gas chromatograph.[6]
- Internal Standard: Use n-butyric acid for quantification.[6]
3. Quantification:
- Construct a calibration curve by plotting the relative peak area (this compound peak area / n-butyric acid peak area) against the concentration of this compound standards.[6]
Protocol 2: Derivatization of Histones with Propionic Anhydride for LC-MS Analysis
This protocol describes the chemical derivatization of histones to facilitate their analysis by mass spectrometry.[9]
1. Histone Extraction and Derivatization:
- Extract histones from the sample.
- Reconstitute the dried histone fractions in water.
- Add propionic anhydride to block lysine residues.[9]
2. Trypsin Digestion:
- Perform trypsin digestion. Under these conditions, trypsin will only cleave at the C-terminal of arginine residues.[9]
3. Second Derivatization:
- Perform a second propionic anhydride reaction to modify the newly generated N-termini of the peptides.[9]
4. LC-MS Analysis:
- Analyze the derivatized peptides using online LC-electrospray ionization-tandem mass spectrometry.[9]
Visualizations
Caption: Workflow for GC analysis of this compound in corn.
References
- 1. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. osha.gov [osha.gov]
- 3. altasciences.com [altasciences.com]
- 4. Quantification of this compound from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 9. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. [Determination of this compound and its salts in food by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propionic Acid Production from Glycerol Fermentation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of propionic acid from glycerol (B35011) fermentation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My this compound yield is low. What are the most common causes and how can I troubleshoot this?
Low this compound yield from glycerol fermentation can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Nutrient Composition: The carbon-to-nitrogen (C/N) ratio is critical. An imbalance can lead to incomplete glycerol consumption and reduced productivity. Studies have shown that the concentration of yeast extract significantly influences the this compound production rate.[1]
-
Troubleshooting:
-
Optimize the glycerol-to-yeast extract ratio. A ratio of 3:1 (w/w) has been found to be effective for complete glycerol utilization.[1]
-
Ensure other essential nutrients, vitamins, and minerals required by Propionibacterium species are not limiting.
-
-
-
Incorrect pH Conditions: The pH of the fermentation medium is one of the most critical parameters influencing this compound production and the formation of byproducts.[2] The optimal pH for the growth of Propionibacterium is generally higher than that for some other fermentative bacteria.[2]
-
Troubleshooting:
-
Maintain the pH in the optimal range of 6.0 to 7.0.[3][4] A pH below 5.0 can significantly inhibit the growth of propionibacteria.[3]
-
Consider a two-stage pH control strategy. For instance, maintaining the pH at 6.5 for the initial 48 hours and then shifting to 6.0 has been shown to significantly increase the final this compound concentration.[2][5]
-
-
-
Suboptimal Temperature: Temperature affects enzyme kinetics and microbial growth.
-
Troubleshooting:
-
Maintain the fermentation temperature at the optimal level for your specific Propionibacterium strain, which is typically around 30°C.[3]
-
-
-
Byproduct Formation: The formation of acetic acid and succinic acid competes with this compound for the carbon source, thereby reducing the final yield.[2][6]
-
Troubleshooting:
-
Using glycerol as a carbon source naturally leads to lower acetic acid formation compared to glucose.[6][7]
-
Co-fermentation of glycerol with a small amount of glucose can enhance this compound selectivity.[8][9]
-
Maintaining mildly acidic conditions (pH 5.5-6.5) and controlled substrate feeding can suppress acetic acid accumulation.[10]
-
-
-
Product Inhibition: High concentrations of this compound can inhibit the growth of Propionibacterium and limit further production.[2][10]
-
Troubleshooting:
-
2. What is the metabolic pathway for this compound production from glycerol?
The biosynthesis of this compound from glycerol in Propionibacterium follows the succinate-propionate pathway. Glycerol is first converted to pyruvate, which then enters the Wood-Werkman cycle.
Below is a diagram illustrating the key steps in this metabolic pathway:
Caption: Metabolic pathway of this compound synthesis from glycerol.
3. Which Propionibacterium strain is most effective for converting glycerol to this compound?
Propionibacterium acidipropionici has demonstrated higher efficiency in converting glycerol to this compound compared to other strains like Propionibacterium freudenreichii and Clostridium propionicum.[2][13] It exhibits faster substrate consumption and higher this compound production rates.[6]
4. Should I use a batch, fed-batch, or continuous fermentation process?
The choice of fermentation strategy depends on your specific experimental goals. Here is a comparison to guide your decision:
-
Batch Fermentation: Simplest to set up and suitable for initial screening of strains and media. However, it can be limited by substrate inhibition at high initial concentrations and product inhibition as this compound accumulates.
-
Fed-Batch Fermentation: Allows for higher final product concentrations by feeding the substrate at a controlled rate, thus avoiding substrate inhibition and maintaining cell viability for longer periods.[5][8] This method has been shown to achieve a maximal this compound yield of 29.2 g/L.[8]
-
Continuous Fermentation: Can achieve high productivity by continuously feeding fresh medium and removing the product. This is often coupled with cell recycling or immobilization to maintain a high cell density in the bioreactor, leading to very high production rates.[7][14]
The following diagram illustrates a general experimental workflow for optimizing this compound production:
Caption: General experimental workflow for fermentation optimization.
5. How can I accurately measure the concentration of this compound and other organic acids in my fermentation broth?
Several analytical techniques can be used for the quantification of organic acids:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying organic acids. A reversed-phase C18 column with a UV detector at 215 nm is a common setup.[15]
-
Gas Chromatography (GC): Another robust technique for analyzing volatile organic acids like this compound. It is often used with a Flame Ionization Detector (FID) for sensitive and quantitative measurements.[8][16]
Data Presentation: Comparison of Fermentation Conditions
The following tables summarize quantitative data from various studies to facilitate comparison of different fermentation strategies and conditions.
Table 1: Comparison of this compound Production from Different Carbon Sources by P. acidipropionici
| Carbon Source (20 g/L) | This compound Yield (mol/mol) | Acetic Acid (g/L) | This compound Productivity (g/L·h) | Reference |
| Glycerol | 0.79 | 2 | 0.42 | [6] |
| Glucose | 0.53 | 4 | 0.28 | [6][13] |
| Lactic Acid | 0.66 | - | 0.35 | [13] |
Table 2: Effect of Co-fermentation of Glycerol and Glucose on this compound Production by P. acidipropionici
| Substrate(s) | This compound Yield (g/g) | Max. This compound (g/L) | Substrate Conversion (%) | Reference |
| Glycerol only | 0.475 | 18.1 | - | [8] |
| Glucose only | 0.303 | 11.5 | - | [8] |
| Glycerol/Glucose (4:1 mol/mol) | 0.572 | 21.9 | 57.2 | [8] |
| Fed-batch (Glycerol/Glucose) | - | 29.2 | 54.4 | [8] |
Table 3: Comparison of this compound Production from Different Carbon Sources by P. freudenreichii subsp. shermanii
| Substrate(s) | This compound Yield (g/g) | This compound Productivity (g/L·h) | P/A Ratio | P/S Ratio | Reference |
| Glucose | ~0.39 | 0.19 | ~2.6 | ~4.8 | [9] |
| Glycerol | ~0.65 | 0.11 | ~31 | ~11 | [9] |
| Glycerol/Glucose (co-fermentation) | 0.54-0.65 | 0.18-0.23 | ~14 | ~10 | [9] |
Experimental Protocols
1. Batch Fermentation for this compound Production
This protocol provides a general procedure for batch fermentation of glycerol using Propionibacterium acidipropionici.
-
Inoculum Preparation:
-
Fermentation Medium:
-
Fermentation Process:
-
Transfer the production medium to a sterilized bioreactor.
-
Create anaerobic conditions by sparging the medium with nitrogen gas.[8]
-
Inoculate the bioreactor with 5-10% (v/v) of the seed culture.[3][8]
-
Maintain the temperature at 30°C.[3]
-
Control the pH of the culture at the desired level (e.g., 6.5) by the automated addition of a base solution (e.g., 25% ammonia (B1221849) solution or NaOH).[3]
-
Take samples periodically to monitor substrate consumption, biomass, and product formation.
-
2. Analytical Method: Quantification of Organic Acids by HPLC
This protocol outlines a method for analyzing organic acids in the fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove bacterial cells and solid impurities.
-
Filter the supernatant through a 0.22 µm syringe filter.[17]
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[15]
-
Mobile Phase: An isocratic mobile phase of 10 mmol/L potassium dihydrogen phosphate buffer (pH 2.8) and acetonitrile (B52724) (95:5, v/v) can be used.[15]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[15]
-
Column Temperature: Maintain the column temperature at 25°C.[15]
-
Detection: Use a UV detector at a wavelength of 215 nm.[15]
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Quantification: Determine the concentrations of this compound, acetic acid, and succinic acid by comparing the peak areas with those of known standards.
-
References
- 1. Improved this compound production from glycerol: combining cyclic batch- and sequential batch fermentations with optimal nutrient composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound fermentation of glycerol and glucose by Propionibacterium acidipropionici and Propionibacterium freudenreichii ssp. shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycerol/Glucose Co-Fermentation: One More Proficient Process to Produce this compound by Propionibacterium acidipropionici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound production in glycerol/glucose co-fermentation by Propionibacterium freudenreichii subsp. shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound fermentation from glycerol: comparison with conventional substrates | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. This compound Fermentation—Study of Substrates, Strains, and Antimicrobial Properties | MDPI [mdpi.com]
Navigating the Challenges of Propionic Acid Stability in Long-Term Sample Storage: A Technical Guide
An in-depth resource for researchers, scientists, and drug development professionals on the best practices for storing biological samples intended for propionic acid analysis. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure sample integrity and data accuracy.
This compound, a key short-chain fatty acid (SCFA), is a critical metabolite in various physiological and pathological processes, making its accurate measurement in biological samples paramount for research in areas ranging from gut microbiome studies to drug development. However, the inherent volatility and susceptibility to degradation of this compound pose significant challenges to its stability during long-term sample storage. This technical support center provides a comprehensive guide to understanding and mitigating these stability issues, ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common concerns and problems encountered during the storage and analysis of samples for this compound quantification.
Q1: What is the optimal temperature for long-term storage of plasma, serum, urine, and fecal samples for this compound analysis?
A1: For long-term stability of this compound across all biological matrices, storage at -80°C is strongly recommended . This temperature effectively minimizes enzymatic activity and chemical degradation. While some studies suggest that -20°C may be adequate for shorter periods, storage at -80°C provides superior protection against degradation over months and years, which is crucial for the integrity of longitudinal studies.[1]
Q2: How much degradation of this compound can I expect if I store my fecal samples at room temperature or in the refrigerator for a short period before freezing?
A2: Storage of fecal samples at room temperature or 4°C can lead to significant changes in this compound concentrations due to continued microbial activity. Quantitative data indicates that even short-term storage at these temperatures can alter SCFA levels. For instance, one study observed a mean average deviation of up to 105% for this compound after 48 hours at room temperature compared to immediately frozen samples.[2]
Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A3: Repeated freeze-thaw cycles should be minimized as they can impact the stability of various metabolites, including this compound. While specific data on the percentage degradation of this compound per cycle is limited for plasma and serum, a general guideline for metabolomics studies is to avoid more than three freeze-thaw cycles.[3] For derivatized fecal extracts, one study showed good stability after three freeze-thaw cycles, with recoveries between 98.99% and 128.84%.[4] To avoid the need for repeated thawing, it is best practice to aliquot samples into smaller volumes for single use before initial freezing.
Q4: I am seeing high variability in my this compound measurements from stored samples. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent sample handling: Differences in the time between collection and freezing, as well as storage temperatures, can introduce variability.
-
Suboptimal storage conditions: Storage at temperatures warmer than -80°C can lead to degradation.
-
Multiple freeze-thaw cycles: As mentioned, this can affect analyte stability.
-
Analytical variability: Issues with sample extraction, derivatization, or the analytical instrument (e.g., GC, LC-MS) can also contribute to variable results. Ensure your analytical method is properly validated.
Q5: Are there any preservatives I can use to improve the stability of this compound in my samples?
A5: For fecal samples, specialized preservative solutions are available that can maintain the stability of SCFAs, including this compound, for extended periods at room temperature. One study demonstrated that a particular preservative maintained SCFA levels for up to 28 days.[4] For blood and urine, the primary method for preservation is immediate freezing at -80°C. The use of chemical preservatives in these matrices for SCFA analysis is less common and would require thorough validation to ensure they do not interfere with the analytical method.
Quantitative Data on this compound Stability
The following tables summarize available quantitative data on the stability of this compound in fecal samples under different storage conditions. Data for plasma, serum, and urine is limited for this compound specifically; therefore, general recommendations for metabolite stability are provided.
Table 1: Stability of this compound in Fecal Samples at Different Temperatures (Compared to Immediate Freezing)
| Storage Temperature | Duration | Mean Average Deviation of this compound Concentration | Reference |
| Room Temperature (~20°C) | 48 hours | Up to 105% (±45%) | [2] |
| 4°C | 24 hours | 14% to 20% (±10-19%) | [5] |
Table 2: Stability of Derivatized this compound in Fecal Extracts After Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Recovery Range | Reference |
| 3 | 98.99% - 128.84% | [4] |
Note: Quantitative data for the long-term stability of this compound in plasma, serum, and urine is scarce. General metabolomics studies indicate that storage at -80°C is crucial for long-term preservation (up to 5-7 years for most metabolites) , while storage at -20°C is less reliable for extended periods.[2][4]
Experimental Protocols
Accurate assessment of this compound stability requires robust experimental design and validated analytical methods. Below are outlines of key experimental protocols.
Protocol 1: Assessment of Short-Term Storage Stability of this compound in Fecal Samples
This protocol is designed to evaluate the impact of short-term storage at non-ideal temperatures on this compound concentrations in fecal samples.
1. Sample Collection and Homogenization:
- Collect fresh fecal samples.
- Homogenize the entire sample to ensure uniformity.
- Immediately aliquot a portion for baseline analysis (Time 0) and freeze at -80°C.
2. Storage Conditions:
- Divide the remaining homogenized sample into aliquots for each storage condition to be tested (e.g., room temperature, 4°C).
- Store the aliquots for predefined time points (e.g., 2, 8, 24, 48 hours).
3. Sample Analysis:
- At each time point, retrieve the stored aliquots and immediately process them for SCFA extraction and analysis alongside a thawed baseline aliquot.
- Utilize a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for quantification of this compound.
4. Data Analysis:
- Calculate the percentage change in this compound concentration for each storage condition and time point relative to the baseline (Time 0) measurement.
Protocol 2: Evaluation of Freeze-Thaw Cycle Effects on this compound Stability
This protocol assesses the impact of repeated freeze-thaw cycles on this compound concentrations in a given biological matrix (plasma, serum, urine, or fecal extract).
1. Sample Preparation:
- Pool and homogenize a sufficient volume of the desired biological matrix.
- Divide the pooled sample into multiple aliquots. One aliquot will serve as the baseline (0 freeze-thaw cycles).
2. Freeze-Thaw Cycles:
- Freeze all aliquots at -80°C for at least 24 hours.
- For the first cycle, thaw one set of aliquots at room temperature or 4°C until just thawed. Analyze one aliquot and refreeze the rest.
- Repeat the thawing and refreezing process for the desired number of cycles (e.g., 1, 3, 5 cycles), analyzing one aliquot at each cycle.
3. Sample Analysis:
- Analyze the thawed aliquot from each cycle, along with the baseline aliquot (thawed for the first time), using a validated analytical method for this compound quantification.
4. Data Analysis:
- Express the this compound concentration at each freeze-thaw cycle as a percentage of the baseline concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the metabolic context of this compound, the following diagrams are provided.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
troubleshooting propionic acid peak tailing in gas chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the gas chromatography (GC) analysis of propionic acid. Here you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address challenges such as peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound peak tailing in GC?
Peak tailing for an acidic compound like this compound in gas chromatography is primarily caused by secondary interactions with active sites within the GC system. These active sites are often free silanol (B1196071) groups (Si-OH) on the surface of glass inlet liners and the stationary phase of the column.[1][2] The polar carboxylic acid group of this compound can form hydrogen bonds with these silanol groups, leading to a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[3][4] Other contributing factors can include:
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites.[1][5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause flow path disruptions.[1][2]
-
Low Inlet Temperature: Insufficient temperature in the injector can lead to incomplete or slow vaporization of the sample.[6][7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
Q2: What type of GC column is recommended for analyzing this compound?
For the analysis of free fatty acids like this compound, a polar stationary phase is generally recommended.[9] This is because "like dissolves like," and a polar column will have a stronger and more symmetrical interaction with the polar this compound molecules. Recommended column phases include:
-
Wax Phases: Polyethylene glycol (PEG) phases, such as those with the trade names Carbowax, DB-WAX, HP-INNOWAX, and Stabilwax, are commonly used.[9][10] Some modern wax columns are specifically treated to improve inertness and reduce tailing for acidic compounds.
-
Free Fatty Acid Phase (FFAP): These are specifically designed for the analysis of volatile free fatty acids and are often a good choice to minimize peak tailing.[11]
It is also crucial to use a column that is in good condition and has not been degraded by exposure to oxygen at high temperatures.
Q3: Can derivatization help reduce this compound peak tailing?
Yes, derivatization is a highly effective strategy to eliminate peak tailing for this compound.[3][12] The process involves chemically modifying the polar carboxylic acid group to a less polar and more volatile functional group, typically an ester. This reduces the potential for hydrogen bonding with active sites in the GC system.[3][12] Common derivatization techniques include:
-
Esterification: Converting the carboxylic acid to its methyl ester (fatty acid methyl ester or FAME) is a common approach.[3] Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are used for this purpose.[3]
-
Silylation: This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[3][12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[3][12]
Derivatized samples are generally more robust for GC analysis and can lead to significantly improved peak shape and reproducibility.
Q4: What are the initial steps to take when I observe this compound peak tailing?
When you first observe peak tailing, a systematic approach is recommended. Start with the simplest and least invasive checks:
-
Check System Maintenance: Ensure that your inlet liner and septum have been recently replaced, as these are common sources of activity and contamination.[1]
-
Condition the Column: Perform a column bake-out according to the manufacturer's instructions to remove any contaminants that may have accumulated.
-
Verify GC Parameters: Double-check your injector temperature to ensure it is adequate for the rapid vaporization of your sample and solvent.[6] Also, confirm that your oven temperature program and carrier gas flow rate are appropriate.
If these initial steps do not resolve the issue, you can proceed to the more detailed troubleshooting guide below.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Problem Isolation
First, determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
Only this compound (or other polar analytes) is Tailing: This strongly suggests a chemical interaction problem (i.e., active sites in the system).
-
All Peaks are Tailing: This is more indicative of a physical or mechanical issue, such as a flow path disruption.[1]
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound peak tailing in GC.
Experimental Protocols
Protocol 1: Direct Analysis of this compound in Aqueous Solution
This protocol is adapted for the analysis of short-chain fatty acids without derivatization.[13]
Sample Preparation:
-
Acidify the aqueous sample to a pH below 3 using phosphoric acid or hydrochloric acid.[14] This ensures the this compound is in its volatile, non-ionized form.
-
If necessary, perform a liquid-liquid extraction with a suitable solvent like diethyl ether.[15]
-
Inject the prepared sample into the GC.
GC Parameters:
| Parameter | Value |
| Column | HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Carrier Gas | Helium at a constant linear velocity of 34.0 cm/s[13] |
| Inlet Temperature | 240 °C[13] |
| Injection Mode | Split (Split ratio of 5:1 to 10:1)[13] |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 40°C/min to 200°CRamp 2: 25°C/min to 240°C, hold for 2 min[13] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250-280°C[14] |
| Hydrogen Flow | 30-40 mL/min[14] |
| Air Flow | 300-400 mL/min[14] |
Protocol 2: Analysis of this compound via Silylation (Derivatization)
This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ester.[3][16]
Derivatization Procedure:
-
Ensure the sample is free of water, as moisture can interfere with the reaction. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Add an excess of a silylating reagent, such as BSTFA with 1% TMCS catalyst, to the dry sample.[3][16]
-
Cap the vial tightly and heat at 60°C for 30-60 minutes to ensure the reaction goes to completion.[3][4]
-
Cool the sample to room temperature before injection.
GC Parameters for TMS-Propionate:
| Parameter | Value |
| Column | A non-polar or medium-polarity column such as a DB-5ms or equivalent is suitable for the less polar derivative. |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Split or Splitless, depending on concentration. |
| Oven Program | A starting temperature of 50-60°C is appropriate, with a ramp of 10-15°C/min to a final temperature of 250-280°C. |
| Detector | FID or Mass Spectrometer (MS) |
| Detector Temp. | 280-300°C |
Quantitative Data Summary
The table below presents typical peak asymmetry values for this compound on a suitable GC column. A value greater than 1 indicates peak tailing.[17]
| Analyte | Column | Peak Asymmetry (at 10% peak height) |
| This compound | Agilent DB-WAX UI | ~1.1 - 1.3[18] |
Note: Peak asymmetry can vary depending on the age and condition of the column, as well as the overall cleanliness of the GC system.
Visualization of Chemical Interactions
The following diagram illustrates the chemical interaction between this compound and an active silanol site on the stationary phase, which is a primary cause of peak tailing.
Caption: Interaction of this compound with a silanol group.
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Inlet Temperature - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. [Determination of this compound and its salts in food by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uaiasi.ro [uaiasi.ro]
- 12. youtube.com [youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
pH control strategies for maximizing propionic acid fermentation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on maximizing propionic acid fermentation through pH control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximizing this compound fermentation?
The optimal pH for this compound fermentation depends on whether the goal is to maximize cell growth (biomass) or the final this compound yield.
-
For Cell Growth: The optimal pH range for the growth of Propionibacterium species is generally between 6.0 and 7.1.[1][2][3] A pH of 6.5 is often cited as optimal specifically for cell growth.[4]
-
For this compound Production: A lower pH is more favorable for the production of this compound. The specific this compound formation rate is often highest around pH 6.0.[4]
-
For this compound Yield: The yield of this compound (g of this compound per g of substrate) increases significantly as the pH decreases. Studies have shown the yield can increase from approximately 33% at a pH of 6.1-7.1 to as high as 63% at a pH between 4.5 and 5.0.[1] However, if the pH drops below 4.5, both cell growth and acid production can be severely inhibited.[2][5][6]
Q2: My cell growth is high, but my this compound concentration is low. What's wrong?
This is a common issue that often points to a suboptimal pH environment for acid production. High cell density is typically achieved at a pH of 6.5 to 7.0, but this range is less efficient for this compound synthesis.[4] Acetic acid formation is also closely linked with cell growth, so you may be observing a higher concentration of acetic acid as a byproduct.[1][3] To shift the metabolism towards this compound production, consider implementing a pH-shift strategy, as detailed in Q4.
Q3: What happens if I don't control the pH during fermentation?
Allowing the pH to drop naturally due to acid production can have variable outcomes. In some experiments using molasses as a substrate, a fermentation run without pH control resulted in higher final concentrations of both biomass and this compound compared to a run controlled at pH 6.5 with NaOH.[5][7] The researchers suggested that the addition of NaOH itself might have an inhibitory effect on the bacteria.[5] However, in other contexts, particularly with different substrates or strains, uncontrolled pH can lead to a rapid drop to inhibitory levels (below 4.5), prematurely halting the fermentation and resulting in low yields.[2]
Q4: What is a pH-shift control strategy, and why is it effective?
A pH-shift control strategy is a two-stage process designed to optimize both the cell growth and acid production phases of fermentation. This is highly effective because the optimal pH conditions for these two phases are different.[4][8]
A typical strategy involves:
-
Phase 1 (Growth): Maintaining the pH at an optimal level for cell growth, typically around 6.5, for the first 24 to 48 hours.[4][8]
-
Phase 2 (Production): Shifting and maintaining the pH to a lower value, typically 6.0, for the remainder of the fermentation to enhance the specific rate of this compound formation.[4][8]
This approach has been shown to significantly increase the final this compound concentration compared to fermentations run at a single, constant pH.[4][8][9]
Q5: How do different neutralizing agents (bases) for pH control affect fermentation?
The choice of neutralizing agent is critical. While necessary for pH control, some bases can have an inhibitory effect on the culture.
-
Sodium Hydroxide (NaOH): Commonly used, but some studies report it can inhibit bacterial growth, leading to lower biomass production compared to uncontrolled runs.[5]
-
Ammonia water (NH₃·H₂O): Has been used effectively to maintain pH at 7.0 in high-density fed-batch fermentations, leading to high this compound titers.[10]
-
Calcium Carbonate (CaCO₃): Can be used as a buffer, but its low solubility can make precise, real-time control difficult.
Experimentation with different neutralizing agents may be necessary to find the optimal choice for a specific strain and medium composition.
Troubleshooting Guide
Issue: Low this compound Yield
Low this compound yield is a frequent challenge. The following workflow can help diagnose the underlying cause.
Data on pH Control Strategies
The choice of pH control strategy has a significant impact on fermentation outcomes.
Table 1: Effect of pH on this compound Fermentation Parameters
| pH Range | Specific Growth Rate (h⁻¹) | This compound Yield (% w/w) | Acetic Acid Yield (% w/w) | Succinic Acid Yield (%) | Reference |
|---|---|---|---|---|---|
| 6.1 - 7.1 | ~0.23 | ~33 | 9 - 12 | ~17 (at pH 7.0) | [1] |
| 4.5 - 5.0 | Decreased | ~63 | 9 - 12 | ~8 (at pH 5.0) |[1] |
Table 2: Comparison of this compound Production under Different pH Control Strategies
| Fermentation Strategy | Strain | This compound (g/L) | Biomass (g/L) | Reference |
|---|---|---|---|---|
| pH Controlled at 6.5 (with NaOH) | P. freudenreichii | 5.25 | 6.22 | [5][7] |
| No pH Control | P. freudenreichii | 5.67 | 13.76 | [5][7] |
| Constant pH at 6.0 | P. freudenreichii | 14.58 | - | [4][8] |
| Two-Stage pH-Shift (6.5 → 6.0) | P. freudenreichii | 19.21 | - | [4][8] |
| Fed-Batch with pH-Shift | P. freudenreichii | 25.23 | - | [8] |
| Fed-Batch with pH-Shift (Engineered) | P. jensenii | 37.26 | - |[11] |
Experimental Protocols
Protocol 1: Batch Fermentation with a Two-Stage pH-Shift Control Strategy
This protocol is based on methodologies that have successfully increased this compound production.[4][8]
1. Materials and Equipment:
-
Propionibacterium freudenreichii strain (e.g., CCTCC M207015).[8]
-
7.5-L stirred-tank fermentor.[8]
-
Fermentation medium (e.g., glucose 40 g/L, yeast extract 10 g/L, peptone 5 g/L, KH₂PO₄ 1 g/L, K₂HPO₄ 1 g/L, and trace minerals).
-
Sterile neutralizing agent (e.g., 4M NaOH or NH₃·H₂O).
-
HPLC system for organic acid analysis.
2. Inoculum Preparation:
-
Grow the P. freudenreichii strain in a suitable seed medium (e.g., sodium lactate (B86563) broth) anaerobically at 30°C for 24-48 hours.[5]
3. Fermentation Procedure:
-
Prepare the fermentation medium, adjust the initial pH to 6.5, and sterilize it in the fermentor.[5][8]
-
Inoculate the fermentor with a 5% (v/v) seed culture.[12]
-
Set the temperature to 30°C.[5]
-
Phase 1 (0-48 hours): Control the pH at 6.5 using the automated addition of the neutralizing agent.[4][8]
-
Phase 2 (After 48 hours): Change the pH setpoint to 6.0 and maintain it for the remainder of the fermentation (e.g., up to 144 hours).[5][8]
4. Sampling and Analysis:
-
Withdraw samples (e.g., 20 mL) aseptically every 24 hours.[5]
-
Measure optical density at 600 nm (OD₆₀₀) to monitor cell growth.
-
Centrifuge the sample (e.g., 12,000 x g for 10 min at 4°C) to separate cells.[5]
-
Analyze the supernatant for this compound, acetic acid, succinic acid, and residual substrate concentration using a calibrated HPLC system.
Protocol 2: HPLC Analysis of Organic Acids
A standard method for quantifying organic acids in the fermentation broth.
-
Column: Aminex HPX-87H or similar ion-exchange column.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detector: Refractive Index (RI) or UV (at 210 nm).
-
Sample Preparation: Filter the centrifuged supernatant through a 0.22 µm syringe filter before injection.
-
Quantification: Create a standard curve with known concentrations of propionic, acetic, and succinic acids to calculate the concentrations in the samples.[7]
pH Influence on Metabolic Pathways
The pH level directly influences the metabolic activity of Propionibacterium, determining the balance between cell proliferation and acid production.
References
- 1. This compound fermentation of lactose by Propionibacterium acidipropionici: effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acervodigital.ufpr.br [acervodigital.ufpr.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis and pH-shift control strategy for this compound production with Propionibacterium Freudenreichii CCTCC M207015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Improved this compound production from glycerol with metabolically engineered Propionibacterium jensenii by integrating fed-batch culture with a pH-shift control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing matrix effects in propionic acid quantification from serum
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of propionic acid from serum samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound quantification in serum?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In serum, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization process of this compound during analysis, typically by LC-MS.[1][2] This interference can lead to ion suppression (a decrease in signal) or enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][3][4] Phospholipids are a major cause of ion suppression in serum samples.[5]
Q2: this compound is an endogenous compound. How does this affect my analysis?
A2: Analyzing endogenous compounds like this compound presents a significant challenge because it's difficult to obtain a truly blank, analyte-free matrix for preparing calibration standards.[6] According to FDA guidance, the preferred approach is to use the same biological matrix (serum) stripped of the endogenous analyte.[6] If this is not feasible, alternative strategies like using a surrogate matrix (e.g., dialyzed serum, buffer) or a surrogate analyte (a stable isotope-labeled version of this compound) are necessary.[7]
Q3: What is a stable isotope-labeled internal standard and why is it recommended?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., ¹³C₃-propionic acid) where some atoms have been replaced with their heavy isotopes. This makes it chemically identical to the analyte but mass-spectrometrically distinct. SIL internal standards are considered the gold standard for correcting matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing the most accurate normalization.[2][8]
Q4: Should I use GC-MS or LC-MS for this compound analysis in serum?
A4: Both GC-MS and LC-MS can be used effectively.
-
GC-MS: Often requires derivatization to make the volatile this compound suitable for analysis.[9][10][11] Derivatization increases thermal stability and improves chromatographic properties.[12]
-
LC-MS/MS: Also frequently uses derivatization (e.g., with 3-nitrophenylhydrazine, 3-NPH) to improve sensitivity and retention on reverse-phase columns, as this compound itself is highly polar.[13][14][15] LC-MS is highly sensitive and specific, but susceptible to ion suppression from matrix components like phospholipids.[3][16]
The choice depends on available instrumentation, required sensitivity, and laboratory expertise.
Q5: What are the most common sample preparation techniques to reduce matrix effects?
A5: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][17] These methods aim to remove interfering substances, primarily proteins and phospholipids, from the serum before analysis.[16][18]
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient sample preparation (PPT, LLE, or SPE).2. Analyte degradation.3. Incomplete derivatization. | 1. Optimize Extraction: Switch from PPT to a more selective method like LLE or SPE. For LLE, test different organic solvents. For SPE, screen different sorbents.[1][5]2. Ensure Stability: Keep samples on ice, use enzyme inhibitors if necessary, and check pH.[18]3. Optimize Derivatization: Adjust reagent concentration, temperature, and reaction time.[19][20] |
| Poor Reproducibility / High %RSD | 1. Inconsistent matrix effects between samples.2. Inadequate sample cleanup, leading to instrument contamination.3. Variable sample preparation. | 1. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for variable ion suppression.[2][8]2. Improve Sample Cleanup: Implement a more rigorous cleanup method (e.g., SPE or phospholipid removal plates) to reduce matrix load on the LC-MS system.[5]3. Automate Sample Prep: If possible, use automated liquid handlers to improve precision. |
| Signal Suppression (Ion Suppression) | 1. Co-elution of this compound with matrix components, especially phospholipids.[5]2. High concentration of salts or other non-volatile materials in the final extract.[3] | 1. Improve Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones.[21]2. Enhance Sample Preparation: Use LLE, SPE, or specialized phospholipid removal products (e.g., HybridSPE) for cleaner extracts than simple protein precipitation.3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity.[4] |
| High Column Backpressure | 1. Inefficient protein removal during sample preparation.[22]2. Particulates from the sample matrix being injected onto the column. | 1. Optimize Protein Precipitation: Ensure the solvent-to-serum ratio is sufficient (at least 3:1 for acetonitrile).[23] Centrifuge at a higher speed and for a longer duration.2. Filter Extract: Use a syringe filter (e.g., 0.22 µm) before injection. |
Experimental Workflows & Protocols
Sample Preparation Workflow
The following diagram illustrates a general workflow for preparing serum samples for this compound analysis to minimize matrix effects.
Caption: General workflow for serum sample preparation.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. cstti.com [cstti.com]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple isotope dilution assay for this compound and isovaleric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 14. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Untargeted GC–MS investigation of serum metabolomics of coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actapharmsci.com [actapharmsci.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Enhancing Propionic Acid Tolerance in Fermentative Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing propionic acid tolerance in fermentative bacteria.
Troubleshooting Guide
This guide addresses specific issues that may arise during your fermentation experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low final this compound titer due to product inhibition. | High concentrations of this compound are toxic to the cells, inhibiting growth and productivity.[1] | 1. Implement in-situ product removal: Employ techniques like extractive fermentation, electrodialysis, or adsorption to continuously remove this compound from the broth.[2] 2. Optimize pH control: Maintain a pH of around 6.5, which is often suitable for this compound accumulation. Consider a pH-shift strategy, for instance, maintaining the pH at 6.5 for the initial growth phase and then shifting it to 6.0.[2] |
| Formation of undesirable byproducts (e.g., acetic acid, succinic acid). | 1. Metabolic Pathway Competition: Carbon flux is diverted to competing pathways. 2. Sub-optimal Carbon Source: The chosen carbon source may favor byproduct formation. | 1. Metabolic Engineering: Utilize metabolically engineered strains with knocked-out genes for byproduct formation, such as the acetate (B1210297) kinase (ack) gene to reduce acetic acid production.[3] 2. Co-fermentation: Co-ferment with glycerol, which has been shown to reduce the production of acetic and succinic acid.[2] 3. Extractive Fermentation: This can shift the metabolic pathway to favor this compound production.[2] |
| Poor performance or instability of acid-tolerant mutant strains. | 1. Insufficient Adaptation: The strain may not have been adapted long enough to develop stable tolerance. 2. Lack of Robust Acid Resistance Mechanisms: The strain may lack efficient mechanisms to cope with high acid stress. | 1. Extended Adaptation: Ensure proper long-term adaptation of the strain. For example, adapting a mutant in a fibrous bed bioreactor for an extended period (e.g., 3 months) can significantly enhance its acid tolerance and productivity.[3] 2. Overexpress Key Genes: Consider overexpressing genes associated with acid tolerance, such as those encoding for H+-ATPase, arginine deaminase, or glutamate (B1630785) decarboxylase.[3][4] |
| Low cell density in the bioreactor. | Sub-optimal growth conditions or inhibition by metabolic byproducts. | Employ high-cell-density fermentation techniques like cell immobilization in a fibrous-bed bioreactor or cell recycling to increase the biomass concentration.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound inhibits bacterial growth?
A1: this compound, particularly in its undissociated form, can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) and lowering the intracellular pH.[6] This acidification of the cytoplasm can disrupt essential cellular processes. Another proposed mechanism involves the inactivation of key enzymes, such as D-alanine racemase, which is crucial for cell wall biosynthesis.[6]
Q2: What are the key cellular mechanisms that confer tolerance to this compound?
A2: Bacteria have evolved several mechanisms to tolerate acid stress, including:
-
pH Homeostasis: Actively pumping protons out of the cell, often mediated by H+-ATPase.[3][7]
-
Cell Membrane Modification: Altering the fatty acid composition of the cell membrane to decrease fluidity and proton permeability. This can involve increasing the proportion of straight-chain or longer-chain saturated fatty acids.[5][8][9]
-
Metabolic Regulation: Upregulating pathways that consume protons, such as the glutamate decarboxylase (GAD) and arginine deaminase (ADI) systems.[3][4]
-
Efflux Pumps: Actively transporting the acid anion out of the cell.[10][11]
-
Repair of Macromolecules: Upregulating stress response proteins that help to refold damaged proteins and repair other cellular components.[12]
Q3: What is adaptive laboratory evolution (ALE) and how can it be used to enhance this compound tolerance?
A3: Adaptive laboratory evolution is a method used to improve microbial tolerance to specific stresses by serially cultivating the microorganisms in an environment with gradually increasing concentrations of the stressor, in this case, this compound.[8] This process selects for spontaneous mutants with enhanced tolerance. For example, a this compound-tolerant strain of Propionibacterium acidipropionici was developed by repeatedly transferring the strain to broth with increasing amounts of this compound over a year.[8]
Q4: How can metabolic engineering be applied to improve this compound tolerance and production?
A4: Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes. Key strategies for enhancing this compound tolerance and production include:
-
Deleting Competing Pathways: Knocking out genes involved in the production of byproducts like acetic acid (e.g., acetate kinase gene, ack) can redirect carbon flux towards this compound synthesis.[3][7]
-
Overexpressing Tolerance-Related Genes: Increasing the expression of genes that contribute to acid resistance, such as those for H+-ATPase, glutamate decarboxylase (gadB), and arginine deaminase, can improve cell viability and productivity in high this compound concentrations.[3][4]
-
Enhancing this compound Biosynthesis Pathway: Overexpressing key enzymes in the Wood-Werkman cycle, the primary pathway for this compound production in Propionibacterium, can increase the final product titer.[13]
Q5: What is the role of cell immobilization in enhancing this compound fermentation?
A5: Immobilizing cells in a bioreactor, such as a fibrous-bed bioreactor (FBB), can significantly enhance this compound production.[5] This technique offers several advantages:
-
High Cell Density: It allows for the maintenance of a high concentration of viable cells in the reactor.
-
Enhanced Tolerance: Immobilized cells often exhibit increased tolerance to product inhibition. This is partly due to the protective microenvironment within the biofilm and the potential for adaptation and mutation.[5][9]
-
Improved Productivity: The combination of high cell density and enhanced tolerance leads to higher final product concentrations and overall productivity.[7][14]
Quantitative Data Summary
Table 1: Comparison of Fermentation Strategies for this compound Production by Propionibacterium acidipropionici
| Fermentation Strategy | Strain | Max. This compound (g/L) | Key Findings | Reference |
| Free-cell fed-batch | Wild-type | 52.2 | Baseline for comparison. | [5] |
| Immobilized-cell (FBB) fed-batch | Adapted wild-type | 71.8 | Immobilization and adaptation in FBB enhanced tolerance and production. | [5] |
| Immobilized-cell (FBB) fed-batch with metabolically engineered mutant | ack knockout mutant | ~100 | Knockout of acetate kinase combined with FBB adaptation significantly increased the final titer. | [3][7][14] |
| Semicontinuous fermentation with adapted strain | P200910 (adapted) | 47 | Adaptive evolution led to a strain with higher this compound to acetic acid ratio and more efficient sugar utilization. | [8] |
Table 2: Impact of Gene Overexpression on this compound Production in Propionibacterium jensenii
| Engineered Strain | Overexpressed Gene | PA Titer (g/L) | % Increase vs. Wild-type |
| P. jensenii-gadB | gadB (glutamate decarboxylase) | 10.81 | 22.0% |
| P. jensenii-arg | Arginine deaminase system genes | - | - |
| P. jensenii-atp | H+-ATPase genes | - | - |
| Data for arg and atp overexpression was not fully quantified in the provided search results. |
Experimental Protocols
1. Protocol for Adaptive Laboratory Evolution (ALE) for Increased this compound Tolerance
This protocol is based on the methodology used to generate the this compound-tolerant Propionibacterium acidipropionici P200910 strain.[8]
-
Objective: To increase the tolerance of a bacterial strain to this compound through serial transfer in media with increasing this compound concentrations.
-
Materials:
-
Bacterial strain of interest (e.g., Propionibacterium acidipropionici)
-
Appropriate growth medium (e.g., semidefined medium)
-
Sterile culture tubes or flasks
-
This compound stock solution (sterile)
-
Incubator with temperature control
-
Spectrophotometer
-
-
Procedure:
-
Inoculate the parent strain into the growth medium and incubate under optimal conditions until late exponential or early stationary phase.
-
Prepare a series of culture tubes with fresh medium containing increasing concentrations of this compound. The initial concentration should be sub-lethal.
-
Transfer a small aliquot of the culture from step 1 into the tube with the lowest concentration of this compound.
-
Incubate the culture until growth is observed (as measured by optical density).
-
Once growth is established, transfer an aliquot of this culture to a fresh tube containing a slightly higher concentration of this compound.
-
Repeat this serial transfer process for an extended period (e.g., several months to a year). The increments in this compound concentration should be small enough to allow for adaptation.
-
Periodically, isolate single colonies from the adapted culture and test their tolerance to high concentrations of this compound in comparison to the parent strain.
-
Cryopreserve the most tolerant isolates for further characterization and use.
-
2. Protocol for H+-ATPase Activity Assay
This assay is used to measure the activity of the proton pump, which is a key mechanism for maintaining intracellular pH homeostasis and contributing to acid tolerance.[3][7]
-
Objective: To determine the H+-ATPase activity in bacterial cells.
-
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)
-
ATP solution
-
Reagents for inorganic phosphate (B84403) (Pi) detection (e.g., Malachite green-based colorimetric assay)
-
Spectrophotometer
-
-
Procedure:
-
Cell Lysis: Harvest bacterial cells by centrifugation and wash them with a suitable buffer. Resuspend the cell pellet in lysis buffer and incubate to lyse the cells and release the membrane proteins.
-
Membrane Fraction Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Then, centrifuge the supernatant at a high speed to pellet the membrane fraction. Wash the membrane pellet and resuspend it in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the membrane fraction using a standard method (e.g., Bradford assay).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer and the membrane fraction.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate for a specific time period.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric assay.
-
Calculation: Calculate the specific activity of H+-ATPase as the amount of Pi released per unit of protein per unit of time (e.g., µmol Pi/mg protein/min).
-
Visualizations
Caption: Workflow for Adaptive Laboratory Evolution (ALE).
Caption: Key Mechanisms of this compound Tolerance.
References
- 1. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of acid resistance elements to improve acid resistance and this compound production of Propionibacterium jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced this compound fermentation by Propionibacterium acidipropionici mutant obtained by adaptation in a fibrous-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Engineering Propionibacterium acidipropionici for enhanced this compound tolerance and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Production by a this compound-Tolerant Strain of Propionibacterium acidipropionici in Batch and Semicontinuous Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 11. Frontiers | Investigating multidrug efflux pumps associated with fatty acid salt resistance in Escherichia coli [frontiersin.org]
- 12. This compound Fermentation—Study of Substrates, Strains, and Antimicrobial Properties [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
Technical Support Center: Propionate Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of propionate (B1217596) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting propionate from biological samples?
A1: The most common methods for propionate extraction include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and steam distillation. The choice of method depends on the sample matrix, the required purity of the extract, and the subsequent analytical technique. For example, LLE is often used for fermentation broths[1], while SPE is suitable for plasma and fecal samples.[2][3]
Q2: Why is sample pH adjustment important before extraction?
A2: Adjusting the sample's pH is crucial for efficient propionate extraction. Propionic acid is a weak acid with a pKa of approximately 4.87. To ensure it is in its undissociated form, the pH of the sample should be lowered to 2-3 by adding a strong acid like hydrochloric acid (HCl).[4] This protonated form is less polar and more soluble in organic extraction solvents, significantly increasing extraction efficiency.[1]
Q3: Is derivatization necessary for propionate analysis after extraction?
A3: Derivatization is often recommended, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5] Propionate is a volatile and polar molecule, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization converts propionate into a less polar and more volatile derivative, improving its chromatographic behavior and detection.[5][6] Common derivatizing agents include silylating agents (e.g., BSTFA) and 3-nitrophenylhydrazine (B1228671) (3-NPH).[5] However, direct analysis without derivatization is also possible with certain GC columns and LC-MS methods.[7][8]
Q4: How can I prevent the loss of volatile propionate during sample preparation?
A4: Due to its volatility, propionate can be lost during sample preparation steps like evaporation. To minimize this, it is recommended to work with cold samples and reagents, keep vials tightly sealed, and avoid high temperatures during any drying or concentration steps. When using a nitrogen stream to evaporate the solvent, it should be gentle. For GC analysis, direct injection of the extract without a drying step can sometimes be employed if the column is compatible with the solvent.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Propionate Recovery | 1. Incorrect pH of the aqueous sample. 2. Inappropriate choice of organic solvent. 3. Insufficient mixing of aqueous and organic phases. 4. Propionate loss during solvent evaporation. | 1. Ensure the pH of the sample is adjusted to 2-3 before extraction.[4] 2. Select a solvent with a good partition coefficient for propionate. Methyl tert-butyl ether (MTBE) and diethyl ether are effective, though diethyl ether can produce acetic acid as a byproduct.[4] Ethyl acetate (B1210297) is another option.[1] 3. Vortex the sample and solvent mixture vigorously for at least 1-2 minutes to ensure thorough mixing. 4. Use a gentle stream of nitrogen for evaporation at low temperatures. Avoid heating. |
| Persistent Emulsion Formation | 1. Vigorous shaking, especially with protein-rich samples like plasma. 2. High concentration of detergents or lipids in the sample. | 1. Gently invert the extraction tube multiple times instead of vigorous vortexing.[9] 2. Centrifuge the sample at a higher speed and for a longer duration. 3. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9] 4. If the emulsion persists, the mixture can be filtered through a pad of glass wool or Celite.[9] |
| Contaminated Extract | 1. Co-extraction of interfering compounds from the matrix. 2. Contaminants in the extraction solvent. | 1. Perform a back-extraction: after the initial extraction, wash the organic layer with a small volume of acidified water (pH 2-3) to remove polar impurities. 2. Use high-purity, HPLC, or GC-grade solvents for extraction. Running a solvent blank is recommended to check for contaminants. |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Propionate Recovery | 1. Inappropriate SPE sorbent material. 2. Sample breakthrough during loading. 3. Incomplete elution of propionate. 4. Drying of the SPE bed before sample loading (for some phases). | 1. For propionate, a reversed-phase sorbent like C18 or a polymer-based sorbent is often suitable.[10] 2. Ensure the sample loading flow rate is slow and steady. Do not exceed the recommended sample volume for the SPE cartridge. 3. Use a suitable elution solvent and ensure a sufficient volume is used to completely elute the analyte. Multiple small volume elutions can be more effective than a single large volume elution. 4. Follow the manufacturer's protocol regarding sorbent conditioning and equilibration to prevent the bed from drying out. |
| Clogged SPE Cartridge | 1. Particulate matter in the sample. 2. High viscosity of the sample. | 1. Centrifuge and filter the sample through a 0.22 or 0.45 µm filter before loading it onto the SPE cartridge. 2. Dilute viscous samples (e.g., plasma, fermentation broth) with an appropriate buffer before loading. |
| High Background in Final Analysis | 1. Co-elution of matrix interferences. 2. Contaminants from the SPE cartridge or solvents. | 1. Optimize the wash step. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the propionate. A series of washes with increasing solvent strength can be effective. 2. Pre-wash the SPE cartridge with the elution solvent before conditioning to remove any potential contaminants. Use high-purity solvents. |
Data on Propionate Extraction Efficiency
The following tables summarize quantitative data for different extraction methods and matrices.
Table 1: Liquid-Liquid Extraction (LLE) Efficiency for Propionate
| Matrix | Extraction Solvent | pH | Extraction Efficiency/Recovery | Reference |
| Fermentation Broth | Ethyl Acetate | 2.5 | >70% | [1] |
| Aqueous Solution | 1-Octanol | Not Specified | ~7-15% (in microfluidic system) | [11] |
| Human Feces | Diethyl Ether | Acidified | Not specified, but effective | [4] |
| Human Plasma | Methyl Tert-Butyl Ether (MTBE) | Acidified (pH 2-3) | High recovery, selected over diethyl ether due to lower background noise | [4] |
Table 2: Solid-Phase Extraction (SPE) and Other Methods for Propionate
| Matrix | Method | Sorbent/Resin | Recovery/Yield | Reference |
| Fecal & Intestinal Samples | SPE | Bond Elut Plexa | 98.34–137.83% | [3] |
| Fermentation Broth | Ion-Exchange Chromatography | ZGD630 (macroporous weak-base anion exchange resin) | 62.15% (with in-series three-column chromatography) | [12] |
| Human Plasma | Automated SPE | Not specified | Accurate and precise with a lower limit of quantification of 20 pg/ml | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Propionate from Fecal Samples
This protocol is adapted from methods described for short-chain fatty acid (SCFA) analysis.[4]
-
Sample Preparation: Homogenize 50-100 mg of a frozen fecal sample in a known volume of ice-cold, deionized water.
-
Acidification: Acidify the fecal slurry to a pH of 2-3 by adding concentrated hydrochloric acid (HCl). Vortex thoroughly.
-
Extraction: Add an appropriate volume of methyl tert-butyl ether (MTBE) to the acidified slurry. A 1:2 or 1:3 ratio of sample to solvent is common.
-
Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes to ensure intimate mixing of the two phases.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer containing the propionate to a clean vial.
-
Analysis: The extract can be directly analyzed by GC-MS, or after a derivatization step.
Protocol 2: Solid-Phase Extraction of Propionate from Plasma
This is a general protocol based on principles of reversed-phase SPE.[2][10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) through it, followed by deionized water. Do not let the sorbent bed dry.
-
Sample Pre-treatment: Dilute the plasma sample with an acidic buffer (e.g., formic acid in water) to a final pH of 2-3. Centrifuge to pellet any precipitated proteins.
-
Sample Loading: Slowly load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the propionate from the cartridge using a small volume of a stronger organic solvent, such as methanol or acetonitrile.
-
Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen if necessary, and then reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
Visualizations
Caption: General workflow for propionate extraction and analysis.
Caption: Decision tree for selecting a propionate extraction method.
References
- 1. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 2. Determination of the glucocorticoid fluticasone propionate in plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Microbial Short-Chain Fatty Acid (SCFAs) Analysis - CD Genomics [cd-genomics.com]
- 7. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. ijche.com [ijche.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fed-Batch Fermentation for Propionic Acid Production
Welcome to the technical support center for fed-batch fermentation of propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental strategies for increased this compound titer.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a fed-batch strategy over a simple batch culture for this compound production?
A1: Fed-batch fermentation is generally preferred over batch culture for several key reasons:
-
Overcoming Substrate Inhibition: High initial concentrations of substrates like glycerol (B35011) or sugars can be inhibitory to Propionibacterium growth and productivity. Fed-batch allows for the gradual feeding of the carbon source, maintaining it at a non-inhibitory level.[1][2]
-
Mitigating Product Inhibition: this compound itself is a major inhibitor of the fermentation process.[2][3][4] A fed-batch strategy can help to control the rate of production, and when combined with in-situ product removal (ISPR) techniques, it can significantly enhance the final titer.[5][6]
-
Higher Product Titers and Productivity: By avoiding both substrate and product inhibition, fed-batch cultures can achieve higher cell densities and, consequently, higher final this compound concentrations and overall productivity compared to batch systems.[3][7]
-
Control Over Nutrient Levels: Fed-batch operations allow for better control over the nutrient environment, preventing the depletion of essential nutrients during the fermentation process.[1][8]
Q2: Which microorganisms are commonly used for this compound fermentation?
A2: The most commonly used microorganisms for industrial this compound production belong to the genus Propionibacterium, which are Gram-positive, anaerobic to aerotolerant bacteria.[3] Specific species and strains that have been extensively studied include:
-
Propionibacterium jensenii [11]
These bacteria are favored for their natural ability to produce this compound as a major fermentation product.[3]
Q3: What are the most suitable carbon sources for fed-batch fermentation of this compound?
A3: Propionibacterium species can utilize a wide range of carbon sources. The choice of substrate can significantly impact the final this compound titer and yield. Common carbon sources include:
-
Glycerol: A highly effective carbon source, often leading to higher this compound yields and reduced formation of by-products like acetic and succinic acid due to its high degree of reduction.[10][11][12] It is also an attractive option due to its availability as a byproduct of the biodiesel industry.[10]
-
Glucose: A readily metabolizable sugar for most Propionibacterium species.[1][10]
-
Lactose: Often sourced from whey permeate, a dairy industry byproduct, making it a cost-effective substrate.[1][8]
-
Molasses: A complex and inexpensive substrate that can support high biomass production.[1][9]
-
Mixed Carbon Sources: Co-fermentation of glucose and glycerol has been shown to be a particularly effective strategy. Glucose can support initial rapid cell growth, while glycerol can enhance this compound production.[10] A glucose to glycerol ratio of 4:1 has been reported to significantly improve this compound concentration.[10]
Q4: How critical is pH control in fed-batch fermentation for this compound?
A4: pH control is a critical parameter in this compound fermentation. The optimal pH range for the growth of Propionibacterium species is typically between 6.0 and 7.0. However, for this compound production, a slightly lower pH may be favorable.[1] Deviations from the optimal pH can lead to reduced growth rates and lower product yields.[1][3] Some studies have shown that a two-stage pH control strategy, where the pH is shifted during the fermentation, can improve this compound titer. For instance, controlling the pH at 5.9 for the initial phase and then shifting to 6.5 has been shown to be effective. Interestingly, some research suggests that in certain conditions, fermentation without pH control can lead to higher biomass and this compound production.[1][9]
Troubleshooting Guide
Problem 1: Low Final this compound Titer
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | High concentrations of this compound are toxic to the cells and inhibit further production.[3][4] Implement an in-situ product removal (ISPR) strategy such as extractive fermentation or using a hollow-fiber membrane to continuously remove this compound from the broth.[6] |
| Substrate Limitation | The carbon source may be depleted before the desired titer is reached. Implement a fed-batch strategy with a controlled feeding rate to ensure a constant, non-limiting supply of the carbon source.[1][8] The feeding can be initiated when the initial substrate is nearly consumed.[10] |
| pH Stress | The accumulation of this compound will naturally decrease the pH of the medium, which can inhibit cell growth and production.[1][3] Maintain the pH within the optimal range (typically 6.0-7.0) using automated addition of a base like NaOH or NH4OH.[1][10] Consider a pH-shift strategy based on the growth phase. |
| Nutrient Deficiency | Other essential nutrients besides the carbon source may be limiting. Ensure the feeding solution is supplemented with necessary nutrients like yeast extract, corn steep liquor, and essential salts.[10] |
Problem 2: Low this compound Productivity
| Possible Cause | Troubleshooting Steps |
| Slow Cell Growth | Propionibacterium species are known for their relatively slow growth rates. Optimize the inoculum size and the initial batch phase conditions to achieve a healthy and dense starting culture. |
| Sub-optimal Feeding Strategy | A constant feeding rate may not be optimal throughout the fermentation. Consider a dynamic feeding strategy, such as a pH-stat feeding method, where the feed rate is coupled to the metabolic activity of the cells (as indicated by pH changes).[13] |
| Non-ideal Carbon Source | The chosen carbon source may not be optimal for high productivity. Experiment with different carbon sources or a mixture of carbon sources. For example, a combination of glucose and glycerol can enhance productivity.[10] |
| Inadequate Mixing | Poor mixing can lead to gradients in pH, temperature, and nutrient concentrations within the bioreactor. Ensure adequate agitation to maintain a homogenous environment, but avoid excessive shear stress on the cells. A typical impeller speed is around 70 rpm. |
Problem 3: High Levels of By-products (e.g., Acetic Acid, Succinic Acid)
| Possible Cause | Troubleshooting Steps |
| Metabolic Pathway Overflow | At high substrate concentrations, the metabolic pathway can overflow towards the production of by-products. Maintain a low and controlled substrate concentration through an optimized fed-batch feeding strategy.[12] |
| Choice of Carbon Source | The type of carbon source can influence the product spectrum. The use of glycerol as a carbon source has been shown to reduce the formation of acetic and succinic acid.[10][12] |
| Redox Imbalance | The intracellular redox state can affect the distribution of carbon flux. Co-fermenting a more reduced substrate like glycerol with a more oxidized one like glucose can help balance the redox state and favor this compound production.[10][12] |
Quantitative Data Summary
Table 1: Comparison of Fed-Batch Strategies for this compound Production
| Microorganism | Carbon Source(s) | Feeding Strategy | Max. This compound Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| P. jensenii (metabolically engineered) | Glycerol | Constant feed rate (3.33 mL/h) from 60 to 132 h | 34.62 | - | - | [11] |
| P. jensenii (metabolically engineered) | Crude Glycerol | Optimized fed-batch with pH-shift | 37.26 | - | - | [11] |
| A. acidipropionici | Glycerol | Fed-batch with addition at 48h | 24.5 | 0.18 | 0.57 | [12] |
| P. acidipropionici | Glucose & Glycerol (4:1 ratio) | Intermittent feeding when glucose < 10 g/L | 51.75 | 0.39 | 0.52 | [10] |
| P. freudenreichii & L. acidophilus | Molasses & Lactose | Constant feed rate (0.03 L/h) for 8h after 36h | 5.67 (without pH control) | - | - | [1][9] |
| P. acidipropionici | Glucose | 5 feeding periods | 45 | - | - | [6] |
| P. acidipropionici | Lactic acid (from corn steep liquor) | 7 feedings | 35 | - | - | [6] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with a Mixed Feed of Glucose and Glycerol
This protocol is based on a strategy that achieved a high this compound titer using Propionibacterium acidipropionici.[10]
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 35 g glucose, 21 g corn steep liquor, 5 g (NH₄)₂SO₄, and 4 g KH₂PO₄. Adjust the pH to 6.8-7.0.
-
Inoculate with a stock culture of P. acidipropionici and incubate at 30°C until a high cell density is reached.
-
-
Bioreactor Setup:
-
Prepare the initial batch fermentation medium in the bioreactor containing (per liter): 48 g glucose, 12 g glycerol, 41 g corn steep liquor, and 4.6 g KH₂PO₄. Adjust the pH to 6.8-7.0.
-
Sterilize the bioreactor and the medium. Glucose should be autoclaved separately and added aseptically.
-
Calibrate and sterilize pH and temperature probes.
-
-
Initial Batch Phase:
-
Inoculate the bioreactor with 5-10% (v/v) of the seed culture.
-
Maintain the temperature at 30°C and agitation at 50 rpm.
-
Run in batch mode until the glucose concentration approaches 10 g/L.
-
-
Fed-Batch Phase:
-
Prepare a sterile, concentrated feeding solution of 500 g/L glucose.
-
Intermittently feed the glucose solution to the bioreactor to maintain the glucose concentration above 10 g/L.
-
Maintain the pH at 7.0 by the automated addition of NH₃·H₂O.
-
-
Monitoring and Harvesting:
-
Take samples aseptically every 12 hours to measure cell density (OD₆₀₀), and concentrations of glucose, glycerol, this compound, acetic acid, and succinic acid using HPLC.
-
Continue the fermentation for approximately 132 hours or until the this compound production rate significantly decreases.
-
Harvest the fermentation broth for product recovery.
-
Visualizations
Caption: General workflow for a fed-batch fermentation process.
Caption: Troubleshooting logic for low this compound titer.
References
- 1. Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 3. This compound: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fermentation of propionate to methane by hydrogen, acetate, and propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fed-batch fermentation with and without on-line extraction for propionic and acetic acid production by Propionibacterium acidipropionici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Improved this compound production from glycerol with metabolically engineered Propionibacterium jensenii by integrating fed-batch culture with a pH-shift control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Contamination in Propionibacterium Cultures
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, addressing, and preventing contamination in Propionibacterium (also known as Cutibacterium) cultures.
Frequently Asked Questions (FAQs)
Q1: My Propionibacterium culture is cloudy and the media turned yellow overnight. What could be the cause?
A1: Rapid cloudiness and a yellow shift in the pH of the culture medium are classic signs of bacterial contamination.[1] Propionibacterium species are relatively slow-growing, so a sudden change usually indicates the presence of a faster-growing contaminant, such as Staphylococcus.[2] You should immediately examine the culture under a microscope.
Q2: I see small, spherical cells in clusters under the microscope, in addition to the expected rod-shaped Propionibacterium. What are they?
A2: The presence of spherical cells (cocci) in clusters is highly suggestive of Staphylococcus contamination, a common issue as these bacteria are part of the normal skin flora.[2] Propionibacterium species are typically rod-shaped (bacilli). To confirm, you should perform a Gram stain and biochemical tests like the catalase test.
Q3: Can I use antibiotics to eliminate contamination in my Propionibacterium culture?
A3: While antibiotics can be used, it is often challenging and may not be the best approach. Contaminants can develop resistance, and the antibiotics may also inhibit the growth of your Propionibacterium culture.[3][4] It is generally recommended to discard the contaminated culture and start a new one from a frozen stock. If the culture is irreplaceable, you may attempt to use antibiotics, but the choice of antibiotic should be based on the identification of the contaminant and its antibiotic susceptibility profile.
Q4: How can I prevent contamination in my anaerobic cultures?
A4: Strict aseptic technique is crucial for preventing contamination in anaerobic cultures. This includes working in a clean and disinfected anaerobic chamber, using sterile media and reagents, and proper handling of cultures.[5] Regular cleaning of incubators and equipment is also essential. One of the most common sources of contamination is the operator's skin, so proper gloving and personal hygiene are paramount.[2]
Q5: My culture is growing very slowly, and I see some debris. Could this be contamination?
A5: Slow growth and increased cellular debris can be signs of contamination, particularly with organisms like Mycoplasma, which are not visible with a standard light microscope. While less common in bacterial cultures compared to mammalian cell cultures, it is a possibility. However, it is also important to ensure that your culture conditions (media, temperature, anaerobic atmosphere) are optimal for Propionibacterium growth, as suboptimal conditions can also lead to slow growth.
Troubleshooting Guide
The following table summarizes common contamination issues, their likely sources, recommended actions, and relevant data.
| Observed Issue | Potential Contaminant | Likely Source(s) | Recommended Action(s) | Supporting Data/Remarks |
| Rapid turbidity and/or yellowing of media | Fast-growing bacteria (e.g., Staphylococcus, Bacillus) | Operator (skin flora), non-sterile media/reagents, improper aseptic technique | 1. Verify contamination: Gram stain and microscopy.2. Isolate: Separate contaminated flasks.3. Discard: Dispose of contaminated cultures.4. Review: Check aseptic techniques and sterilization procedures. | Staphylococcus epidermidis is a very common contaminant in cultures of skin-associated bacteria.[3] |
| Fungal-like filaments or yeast budding under microscope | Fungi (e.g., Aspergillus, Penicillium), Yeast (e.g., Candida) | Airborne spores, contaminated media or supplements, poor aseptic technique | 1. Verify contamination: Microscopic observation.2. Discard: Immediately discard contaminated cultures to prevent spore dispersal.3. Decontaminate: Thoroughly clean and disinfect the incubator and workspace. | Fungal contamination is often characterized by filamentous hyphae or intertwined fungal clumps.[1] |
| No visible growth, but PCR or sequencing indicates presence of other bacteria | Low-level bacterial contamination | Cross-contamination from other cultures, contaminated reagents | 1. Confirm: Repeat the molecular identification.2. Purify: Streak the culture on a selective agar (B569324) medium to isolate single colonies of Propionibacterium. 3. Re-test: Perform identification on the purified colonies. | 16S rRNA sequencing is a reliable method for identifying bacterial contaminants to the species level.[6] |
| Slow growth, abnormal morphology, but no visible contaminants | Suboptimal growth conditions or cryptic contamination | Incorrect media formulation, improper anaerobic conditions, potential Mycoplasma contamination | 1. Optimize conditions: Verify media composition, pH, and anaerobic gas mixture.2. Test for Mycoplasma: Use a specific PCR-based detection kit.3. Start a new culture: Thaw a fresh vial of stock culture. | Propionibacterium species have specific growth requirements, and deviations can lead to poor culture health. |
Quantitative Data on Contamination
| Parameter | Finding | Context | Reference |
| Cutibacterium acnes Contamination Rate | 14.41% of surgical cases showed growth of C. acnes. | Retrospective review of surgical samples with prolonged incubation. | [1] |
| True Infection vs. Contamination | 44% of C. acnes positive cases were deemed true infections, while 56% were considered contaminants. | Based on microbiological and clinical criteria. | [1] |
| Time to Positivity (TTP) for C. acnes | True Infections: Mean TTP of 5.60 days. Contaminants: Mean TTP of 8.67 days. | Differentiating true infections from contaminants based on growth rate. | [1] |
Experimental Protocols
Protocol 1: Gram Staining for Differentiation of Propionibacterium and Staphylococcus
Objective: To differentiate between Gram-positive rod-shaped Propionibacterium and Gram-positive cocci-shaped Staphylococcus.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Crystal violet
-
Gram's iodine
-
Decolorizer (e.g., 95% ethanol)
-
Safranin
-
Immersion oil
-
Microscope
Procedure:
-
Smear Preparation:
-
Place a small drop of sterile water or saline on a clean microscope slide.
-
Aseptically transfer a small amount of bacterial colony to the drop of water and create a thin, even smear.
-
Allow the smear to air dry completely.
-
-
Heat Fixation:
-
Pass the slide, smear side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide.
-
-
Staining:
-
Place the slide on a staining rack and flood the smear with crystal violet. Let it stand for 1 minute.
-
Gently rinse the slide with water.
-
Flood the smear with Gram's iodine and let it stand for 1 minute.
-
Gently rinse the slide with water.
-
-
Decolorization:
-
Briefly rinse the smear with the decolorizer (e.g., 95% ethanol) until the runoff is clear (usually 5-10 seconds).
-
Immediately rinse with water to stop the decolorization process.
-
-
Counterstaining:
-
Flood the smear with safranin and let it stand for 1 minute.
-
Gently rinse the slide with water and blot dry with bibulous paper.
-
-
Microscopy:
-
Place a drop of immersion oil on the stained smear and examine under the oil immersion lens (100x).
-
Expected Results:
-
Propionibacterium: Gram-positive rods (purple, rod-shaped).
-
Staphylococcus: Gram-positive cocci (purple, spherical, in clusters).
Protocol 2: Biochemical Tests for Identification of Staphylococcus Contaminants
Objective: To perform catalase and coagulase tests to differentiate Staphylococcus species from Propionibacterium.
A. Catalase Test
Principle: This test detects the presence of the enzyme catalase, which breaks down hydrogen peroxide into water and oxygen. Most staphylococci are catalase-positive, while propionibacteria are generally catalase-positive but the reaction can be weak.
Materials:
-
Microscope slide
-
Inoculating loop or sterile wooden applicator stick
-
3% Hydrogen peroxide (H₂O₂)
Procedure:
-
Place a drop of 3% H₂O₂ on a clean microscope slide.
-
Using a sterile loop or applicator stick, pick a well-isolated colony and emulsify it in the drop of H₂O₂.
-
Observe for the immediate formation of gas bubbles.
Interpretation:
-
Positive: Effervescence (bubbling) indicates the presence of catalase (Staphylococcus).
-
Negative: No bubbling (Streptococcus - a possible but less common contaminant). Propionibacterium may show a weak positive reaction.
B. Coagulase Test
Principle: This test identifies the enzyme coagulase, which clots plasma. Staphylococcus aureus, a potential pathogen, is coagulase-positive. Most other staphylococci, including the common contaminant S. epidermidis, are coagulase-negative.
Materials:
-
Test tubes
-
Rabbit plasma (with EDTA)
-
Inoculating loop
-
Incubator at 37°C
Procedure (Tube Test):
-
Label two test tubes: one for the test organism and one for a negative control.
-
Add 0.5 mL of rabbit plasma to each tube.
-
Inoculate the test tube with a suspect colony.
-
Incubate both tubes at 37°C for 4 hours.
-
Check for clot formation by gently tilting the tubes.
Interpretation:
-
Positive: Formation of a clot indicates the presence of coagulase (S. aureus).
-
Negative: The plasma remains liquid (S. epidermidis or other coagulase-negative staphylococci).
Protocol 3: Purification of Propionibacterium Culture by Subculturing
Objective: To isolate Propionibacterium from a mixed culture containing a faster-growing contaminant.
Materials:
-
Selective agar plates for Propionibacterium (e.g., Reinforced Clostridial Agar with 0.1% Tween 80)
-
Sterile dilution tubes with broth (e.g., Peptone water)
-
Inoculating loops and spreaders
-
Anaerobic incubation system
Procedure:
-
Serial Dilution:
-
Prepare a series of 10-fold dilutions of the contaminated broth culture in sterile dilution tubes.
-
-
Plating:
-
Plate 100 µL from the higher dilution tubes (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto the selective agar plates.
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation:
-
Incubate the plates under anaerobic conditions at 37°C. The slow-growing nature of Propionibacterium means that incubation may be required for 3-7 days.
-
-
Colony Selection:
-
Examine the plates for well-isolated colonies with morphology characteristic of Propionibacterium (small, white, opaque).
-
-
Verification:
-
Pick a single, well-isolated colony and perform a Gram stain to confirm it consists of Gram-positive rods.
-
Inoculate a fresh tube of broth with the purified colony to grow a pure culture.
-
Visualizations
Caption: Sources of contamination in Propionibacterium cultures.
Caption: Workflow for troubleshooting contamination in cultures.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Catalase and Coagulase Test (Procedure) : Microbiology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. jcdr.net [jcdr.net]
- 4. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiozindia.com [microbiozindia.com]
- 6. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
optimization of derivatization methods for propionic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of propionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC-MS Derivatization Issues
Problem: Incomplete or No Derivatization
-
Question: My GC-MS analysis shows a small or non-existent peak for my derivatized this compound, but a large peak for the underivatized acid. What could be the cause?
-
Answer: Incomplete derivatization is a common issue. Several factors can contribute to this problem:
-
Presence of Moisture: Silylating reagents, such as BSTFA and MSTFA, are highly sensitive to moisture. Water in your sample or solvent will react with the derivatizing agent, reducing its availability to react with this compound. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] It is also recommended to store silylating reagents under an inert gas and away from moisture.[1]
-
Insufficient Reagent: The derivatizing reagent should be in excess to drive the reaction to completion. A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[2]
-
Suboptimal Reaction Time and Temperature: Derivatization reactions require specific temperatures and durations to proceed to completion. For silylation with BSTFA, heating at 60-70°C for 20-60 minutes is common.[2][3] If derivatization is incomplete, try increasing the reaction time and analyzing aliquots at different time points until the peak area of the derivatized product no longer increases.[1][4]
-
Improper Sample pH: The pH of the reaction mixture can influence the reactivity of the carboxylic acid group. Ensure the pH is optimized for the chosen derivatization method.[1]
-
Problem: Peak Tailing in GC-MS Chromatogram
-
Question: The peak for my derivatized this compound is showing significant tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing for derivatized acids is often due to interactions between the analyte and active sites in the GC system.
-
Active Sites in the Injector or Column: Active sites, such as exposed silanols in the liner or on the column, can interact with the derivatized acid, causing peak tailing.[5] To resolve this, use a deactivated injector liner and a high-quality, inert GC column. If you suspect column degradation, you can try removing the first few centimeters of the column.
-
Incomplete Derivatization: As mentioned previously, any remaining underivatized this compound is highly polar and will interact strongly with the stationary phase, leading to severe peak tailing.[3] Ensure your derivatization reaction goes to completion.
-
Problem: Presence of Extraneous Peaks
-
Question: My chromatogram shows several unexpected peaks after derivatization. What are these and how can I get rid of them?
-
Answer: Extraneous peaks can originate from the derivatizing reagent, side reactions, or contamination.
-
Derivatizing Agent Byproducts: The derivatization reaction itself produces byproducts. For instance, silylation with BSTFA produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are volatile and may appear in the chromatogram.[2] Using a reagent like MSTFA can be beneficial as its byproducts are even more volatile.[6]
-
Side Reactions: With certain reagents and conditions, side reactions can occur. For example, using high concentrations of boron trifluoride in methanol (B129727) (BF3-methanol) for esterification can sometimes lead to the formation of methoxy (B1213986) artifacts from unsaturated fatty acids.[7]
-
Contamination: Contamination from solvents, glassware, or the sample itself can introduce extraneous peaks.[8][9] Always use high-purity solvents and thoroughly clean all glassware. Running a reagent blank (all components except the sample) can help identify sources of contamination.[10]
-
HPLC Derivatization Issues
Problem: Low UV or Fluorescence Signal
-
Question: I've derivatized my this compound for HPLC analysis, but the detector response is very low. How can I improve my signal?
-
Answer: A low signal in HPLC after derivatization often points to issues with the derivatization reaction or the choice of reagent.
-
Incomplete Reaction: Similar to GC derivatization, an incomplete reaction will result in a lower concentration of the derivatized product. Optimize reaction conditions such as time, temperature, and reagent concentration.
-
Reagent Choice: The choice of derivatizing agent is crucial for HPLC. The agent should introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[4][11][12] For UV detection, reagents that introduce an aromatic ring, such as p-bromophenacyl bromide (BPB), can be effective.[13]
-
Suboptimal Detection Wavelength: Ensure you are monitoring the optimal wavelength for the absorbance of your derivatized product. This may require scanning the UV spectrum of the derivatized standard.
-
Problem: Poor Chromatographic Resolution
-
Question: My derivatized this compound peak is co-eluting with other components in my sample. How can I improve the separation?
-
Answer: Poor resolution can be addressed by modifying the chromatographic conditions.
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer in your mobile phase can significantly impact retention and resolution.
-
Column Chemistry: Consider using a different stationary phase. For example, a C18 column is commonly used for reversed-phase chromatography of derivatized acids.[14]
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help resolve closely eluting peaks.
-
Frequently Asked Questions (FAQs)
-
Question 1: Why is derivatization necessary for the GC analysis of this compound?
-
Answer: this compound in its free form is a polar and highly volatile compound.[10] This polarity leads to strong interactions with the GC stationary phase, resulting in poor peak shape (tailing) and potential adsorption issues.[3] Derivatization converts the polar carboxylic acid group into a less polar and more thermally stable ester or silyl (B83357) ester, which improves its chromatographic behavior and allows for more accurate and reproducible analysis.[15]
-
Question 2: What are the most common derivatization methods for this compound for GC analysis?
-
Answer: The two most common methods are silylation and esterification.
-
Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). A common reagent for this is boron trifluoride in methanol (BF3-methanol).[3][10]
-
-
Question 3: Do I need to derivatize this compound for HPLC analysis?
-
Answer: Not always. This compound can be analyzed directly by HPLC, often using an ion-exclusion column.[16] However, derivatization is often employed to enhance the sensitivity of detection, especially for UV or fluorescence detectors, as this compound itself has a weak chromophore.[4][11][12]
-
Question 4: How do I choose between silylation and esterification for GC-MS analysis?
-
Answer: The choice depends on your specific needs. Silylation is a very versatile and rapid method that reacts with a wide range of polar compounds.[2] Esterification, particularly with BF3-methanol, is a well-established and robust method for fatty acid analysis.[10] If your sample contains other compounds with hydroxyl or amine groups that you also want to derivatize, silylation might be a better choice as it can react with multiple functional groups.[3]
-
Question 5: What are the key safety precautions when working with derivatizing agents?
-
Answer: Many derivatizing agents are hazardous. For example, BF3-methanol is toxic and corrosive, and silylating agents are moisture-sensitive and can be irritants.[1] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and handle moisture-sensitive reagents under dry conditions.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for this compound (GC-MS)
| Parameter | Silylation (BSTFA/MSTFA) | Esterification (BF3-Methanol) |
| Principle | Replaces active hydrogen with a trimethylsilyl (TMS) group. | Converts carboxylic acid to a methyl ester. |
| Common Reagents | BSTFA, MSTFA, TMCS (catalyst) | 10-14% Boron trifluoride in methanol |
| Typical Reaction Temp. | 60 - 70°C[2][3] | 60 - 100°C[1][10][17] |
| Typical Reaction Time | 20 - 60 minutes[2][3] | 5 - 15 minutes[1][10] |
| Advantages | Versatile (derivatizes other functional groups), rapid reaction, volatile byproducts.[2][3] | Well-established, clean reaction, derivatives are easily isolated.[10] |
| Disadvantages | Moisture sensitive, derivatives can be less stable.[2] | Can cause byproducts with unsaturated compounds.[7] |
Table 2: Performance Characteristics of Analytical Methods for this compound Derivatives
| Parameter | GC-MS with Derivatization | HPLC with Derivatization (UV/Fluorescence) |
| Specificity | Excellent (mass spectrometric detection provides high specificity) | High (dependent on chromatographic separation) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[18] |
| Limit of Quantitation (LOQ) | ~0.05 - 7.75 µg/g[19] | Dependent on derivative; can be in the ng/L range with sensitive fluorophores. |
| Precision (%RSD) | < 15% | < 5.0%[18] |
| Primary Advantage | High sensitivity and structural confirmation from mass spectra. | Can be simpler if direct analysis is possible; derivatization enhances sensitivity. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)[20]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is aqueous, evaporate it to dryness under a stream of nitrogen. Dissolve the dried sample in a suitable anhydrous solvent.
-
Reagent Addition: In a reaction vial, combine 100 µL of the sample solution with 50 µL of BSTFA (+1% TMCS). For hindered compounds, 25 µL of anhydrous pyridine can also be added.[20] This provides a significant molar excess of the reagent.
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds.[3]
-
Heating: Place the vial in a heating block or oven set to 60°C for 60 minutes.[3] The exact time and temperature may need optimization.
-
Cooling and Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Protocol 2: Esterification of this compound using BF3-Methanol for GC-MS Analysis
Materials:
-
Sample containing this compound
-
10-14% Boron trifluoride-methanol reagent
-
Methanol (anhydrous)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction flasks with condensers
-
Heating mantle or water bath
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into a reaction flask.[10] If the sample is in an aqueous solution, evaporate to dryness first.
-
Reagent Addition: Add 2 mL of the BF3-methanol reagent to the flask.[10]
-
Reaction: Attach a condenser and heat the mixture at 60°C for 5-10 minutes.[10]
-
Extraction: Cool the flask, then add 1 mL of water and 1 mL of hexane. Shake the flask vigorously to extract the methyl esters into the hexane layer.[10]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for this compound derivatization for GC-MS analysis.
Caption: Troubleshooting logic for common GC-MS derivatization issues.
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 8. aelabgroup.com [aelabgroup.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. journalajacr.com [journalajacr.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. shimadzu.com [shimadzu.com]
- 17. Agilent 7890 MSD with HP5MS column to see this compound - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. web.gps.caltech.edu [web.gps.caltech.edu]
selecting appropriate internal standards for propionate quantification
Technical Support Center: Propionate (B1217596) Quantification
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and using internal standards for the accurate quantification of propionate.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for propionate quantification?
An internal standard (IS) is a compound with a chemical structure very similar to the analyte (propionate) that is added in a known, constant amount to every sample, calibrator, and quality control sample in an analytical run.[1] Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] Mass spectrometry is highly sensitive, and any small fluctuations in the process, such as sample loss during extraction or variations in instrument response, can significantly impact the results.[2] By measuring the ratio of the propionate signal to the internal standard signal, these variations can be normalized, leading to significantly improved accuracy and precision in quantification.[1][3]
Q2: What are the key characteristics of an ideal internal standard for propionate analysis?
The ideal internal standard should mimic the behavior of propionate throughout the entire analytical process. Key criteria for selection include:[1][4]
-
Structural Similarity: The best internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., ¹³C or ²H-labeled propionate).[5][6] These compounds have nearly identical chemical and physical properties.
-
Chemical Stability: The IS must not degrade during sample storage or preparation.[1]
-
Distinguishable Mass Signal: It must have a different mass-to-charge ratio (m/z) from propionate that is easily resolved by the mass spectrometer.[1][4]
-
Purity: The IS should be free of unlabeled propionate.
-
Absence in Matrix: The IS must not be naturally present in the biological samples being analyzed.[1]
Q3: What are the most commonly used internal standards for propionate quantification?
For mass spectrometry-based methods (both GC-MS and LC-MS/MS), stable isotope-labeled propionate is the gold standard.[7][8] Structural analogs can be used if a SIL standard is unavailable, but they are less ideal as their chemical and physical properties may differ from propionate.[5][6]
Data Summary: Comparison of Potential Internal Standards
The table below summarizes suitable internal standards for propionate quantification. The ideal choice is a stable isotope-labeled version of propionate.
| Internal Standard (IS) | Abbreviation | Type | Mass Difference (vs. Propionate) | Typical Method |
| Propionic-1-¹³C acid | ¹³C-Propionate | Stable Isotope-Labeled | +1 Da | LC-MS/MS, GC-MS |
| Propionic-1,2-¹³C₂ acid | ¹³C₂-Propionate | Stable Isotope-Labeled | +2 Da | LC-MS/MS, GC-MS |
| Propionic-d₅ acid | D₅-Propionate | Stable Isotope-Labeled | +5 Da | LC-MS/MS, GC-MS |
| Butyric-d₇ acid | D₇-Butyrate | Structural Analog | +21 Da (Analyte Dependent) | LC-MS/MS, GC-MS |
| 2-Ethylbutyric acid | 2-EBA | Structural Analog | +42 Da | LC-MS/MS, GC-MS |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability / Poor Precision (%RSD > 15%) | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard in the sample or autosampler.[9] | 1. Ensure the internal standard is added as early as possible in the sample preparation workflow using a calibrated pipette.[4] 2. Perform a stability test by incubating the IS in the sample matrix and mobile phase over time to check for degradation.[9] |
| Non-Linear Calibration Curve | 1. For deuterium-labeled standards, a slight difference in retention time compared to the analyte can cause non-linearity.[4][5] 2. The concentration of the internal standard is too high or too low. | 1. Adjust chromatographic conditions (e.g., use a shallower gradient) to ensure the analyte and IS peaks co-elute as closely as possible.[9] 2. Optimize the IS concentration to be within the linear range of the assay, ideally near the middle of the calibration curve. |
| Inaccurate Results (Bias) | 1. The internal standard contains unlabeled propionate as an impurity. 2. Isotopic exchange (H/D exchange) is occurring with deuterium-labeled standards.[9] 3. Matrix effects are disproportionately affecting the analyte and the IS. | 1. Analyze a high-concentration solution of the internal standard alone to check for the presence of unlabeled analyte.[9] 2. Test for H/D exchange by monitoring for an increase in the unlabeled analyte signal over time when only the IS is present.[9] 3. A stable isotope-labeled IS is the best way to compensate for matrix effects. If using an analog, ensure it co-elutes and experiences similar ionization suppression/enhancement. |
Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common issues encountered during propionate quantification.
Experimental Protocols
Protocol: Propionate Quantification in Human Plasma by LC-MS/MS
This protocol provides a general workflow. It should be fully validated for your specific application.
1. Materials and Reagents:
-
Propionate standard
-
Propionic-1,2-¹³C₂ acid (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (blank)
2. Preparation of Standards and Internal Standard:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of propionate and the internal standard (¹³C₂-Propionate) in water.
-
Calibration Standards: Serially dilute the propionate stock solution with blank plasma to create calibration standards ranging from approximately 0.1 to 50 µg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of ¹³C₂-Propionate at 10 µg/mL in acetonitrile.
3. Sample Preparation:
-
Label microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of each sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the internal standard spiking solution (10 µg/mL in acetonitrile) to every tube. This step performs both protein precipitation and IS addition.[4]
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase (e.g., 98% A) and ramping up the organic phase (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both propionate and ¹³C₂-Propionate.
5. Data Analysis:
-
Integrate the peak areas for both the propionate and internal standard MRM transitions.
-
Calculate the peak area ratio (Propionate Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of propionate in the unknown samples by interpolating their peak area ratios from the calibration curve.[1][3]
Workflow for Selecting an Appropriate Internal Standard
The diagram below outlines the logical steps for selecting the best internal standard for your propionate quantification assay.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of propionic acid and butyric acid effects on colon cells
A comprehensive guide for researchers and drug development professionals on the differential effects of two key short-chain fatty acids on colonic cell physiology and pathology.
Propionic acid and butyric acid, two of the most abundant short-chain fatty acids (SCFAs) produced by microbial fermentation of dietary fiber in the colon, play pivotal roles in maintaining intestinal homeostasis. While both are crucial for colonocyte health, they exhibit distinct effects on cellular processes, particularly in the context of colorectal cancer. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Summary: this compound vs. Butyric Acid
The following tables summarize the quantitative data from various studies comparing the effects of this compound and butyric acid on colon cells. Butyrate (B1204436) consistently demonstrates a more potent effect on inhibiting cell proliferation and inducing apoptosis in colon cancer cells compared to propionate (B1217596). This is often attributed to its stronger inhibition of histone deacetylase (HDAC) activity.
| Parameter | This compound | Butyric Acid | Cell Line(s) | Key Findings |
| IC50 for Cell Proliferation Inhibition (mM) | 9.2 (24h), 3.6 (48h)[1] | 2.5 (24h), 1.3 (48h)[1] | HCT116 | Butyrate is a more potent inhibitor of cell proliferation.[1] |
| Weaker antiproliferative effect[2] | Most potent inhibitor among natural SCFAs[2] | HT-29, Colo-320, SW-948 | Butyrate shows superior antiproliferative activity.[2] | |
| Apoptosis Induction | Weaker effect[2] | More potent pro-apoptotic agent[2] | HT-29, Colo-320, SW-948 | Butyrate is a stronger inducer of apoptosis in colon cancer cells.[2] |
| Did not significantly increase apoptosis[3] | Significantly increased apoptosis[3] | HT-29, HCT-116 | Butyrate is a more effective apoptosis inducer.[3] | |
| HDAC Inhibition | ~10-fold less potent than butyrate in whole-cell assays[4] | Most potent HDAC inhibitor among SCFAs (IC50 = 0.09 mM in nuclear extracts)[4] | HT-29, HeLa | Butyrate is a significantly more potent HDAC inhibitor.[4] |
| About twofold less potent than butyrate in nuclear extracts[4] | HT-29 | |||
| Cell Differentiation | Weaker stimulation[5] | Strong stimulation of alkaline phosphatase (AP) and dipeptidyl aminopeptidase (B13392206) IV (DPP IV) activities[5] | Caco-2, HT-29 | Butyrate is a more potent inducer of differentiation markers.[5] |
| Anti-inflammatory Effects | Inhibits NF-κB pathway[6][7][8] | Potent inhibitor of NF-κB activation[9] | Various | Both SCFAs exhibit anti-inflammatory properties through NF-κB inhibition.[6][7][8][9] |
| Reduces LPS-induced TNFα release[10] | Reduces LPS-induced TNFα release[10] | Human neutrophils | Both show comparable effects on reducing TNFα.[10] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the effects of propionic and butyric acid on colon cells.
Cell Culture
Human colorectal adenocarcinoma cell lines such as HT-29, HCT116, Caco-2, and DLD-1 are typically used.[11] Cells are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]
Cell Viability and Proliferation Assays
The anti-proliferative effects of SCFAs are commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the WST-8 assay.[11] Cells are seeded in 96-well plates and treated with various concentrations of this compound or butyric acid for specific time points (e.g., 24, 48 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The half-maximal inhibitory concentration (IC50) is then calculated to compare the potency of the two acids.[1][11]
Apoptosis Assays
Apoptosis, or programmed cell death, is often assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the quantification of early and late apoptotic cell populations.
Histone Deacetylase (HDAC) Activity Assays
HDAC inhibitory activity can be measured in nuclear extracts or in whole cells. A common method involves incubating nuclear extracts from treated cells with a fluorogenic HDAC substrate. The inhibition of HDAC activity results in a decrease in the fluorescent signal, which can be quantified to determine the inhibitory potential of the compounds.[4]
Gene Expression Analysis
Quantitative real-time PCR (RT-qPCR) and PCR arrays are used to analyze the expression of genes involved in cell cycle regulation (e.g., p21, c-Myc), apoptosis (e.g., Bax, Bcl-2), and inflammation (e.g., TNF-α, IL-6).[1] Total RNA is isolated from treated cells, reverse-transcribed into cDNA, and then subjected to PCR analysis using specific primers for the genes of interest.
Signaling Pathways and Mechanisms of Action
Propionic and butyric acid exert their effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by these SCFAs.
General Experimental Workflow
Caption: A generalized workflow for studying SCFA effects on colon cells.
Butyrate's Primary Mechanism: HDAC Inhibition
Butyrate is a potent inhibitor of histone deacetylases (HDACs).[12] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Butyrate's inhibition of HDACs leads to apoptosis.
Anti-inflammatory Signaling via NF-κB
Both propionate and butyrate can suppress the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] By inhibiting NF-κB, these SCFAs can reduce the expression of inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of structural analogues of propionate and butyrate on colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of short-chain fatty acids on human colon cancer cell phenotype are associated with histone hyperacetylation. | Semantic Scholar [semanticscholar.org]
- 4. gsartor.org [gsartor.org]
- 5. Comparison of the effect of different short chain fatty acids on the growth and differentiation of human colonic carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Targets the TLR4/NF- κ B Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Effects of Short-chain Fatty Acids on Human Colorectal Cancer Cells via Gene Expression Inhibition | Anticancer Research [ar.iiarjournals.org]
- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionic Acid vs. Sorbic Acid: A Comparative Guide to Mold Inhibition in Baked Goods
For Researchers, Scientists, and Drug Development Professionals
The prevention of mold growth is a critical factor in extending the shelf life and ensuring the safety of baked goods. Among the various preservatives used, propionic acid and sorbic acid are two of the most common and effective organic acids employed as mold inhibitors. This guide provides an objective, data-driven comparison of their performance, mechanisms of action, and application considerations in the baking industry.
At a Glance: Key Differences
| Feature | This compound & its Salts (e.g., Calcium Propionate) | Sorbic Acid & its Salts (e.g., Potassium Sorbate) |
| Primary Target | Primarily effective against molds.[1][2] | Effective against a broader spectrum of microorganisms, including molds and yeasts.[3][4] |
| Impact on Yeast | Minimal impact on yeast activity, making it suitable for yeast-leavened products. | Can inhibit yeast fermentation, often requiring encapsulation for use in yeast-leavened goods. |
| Efficacy & pH | Effective in a pH range typically found in baked goods (around 5.5 or below).[5] | More effective at lower pH values (below 6.5), with its efficacy decreasing as pH increases.[6] |
| Flavor Profile | Generally considered to have a minimal impact on the flavor of the final product.[5] | Can impart a slightly sour taste at higher concentrations. |
Quantitative Performance Data
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and sorbic acid as mold inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) Against Common Spoilage Molds
| Mold Species | Preservative | Concentration (mM) | pH | Reference |
| Aspergillus niger | This compound | 8 - 20 | 3.8 | [7] |
| Aspergillus niger | Sorbic Acid | 4.5 | 4.0 | [8] |
| Penicillium roqueforti | This compound | >2901 mg/kg (in bread) | - | [9] |
| Penicillium roqueforti | Sorbic Acid | - | - | |
| Penicillium brevicompactum | This compound | >2901 mg/kg (in bread) | - | [9] |
| Various Molds | This compound | 100 - 1500 ppm (in animal products) | - | [10] |
| Various Molds | Sorbic Acid | 100 - >1200 ppm (in animal products) | - | [10] |
Note: MIC values can vary significantly based on the specific strain of mold, the composition of the growth medium (e.g., presence of fats and proteins), water activity, and temperature. Direct comparison of MIC values across different studies should be done with caution.
Table 2: Mold-Free Shelf Life of Bread
| Preservative | Concentration | Mold-Free Shelf Life (Days) | Notes | Reference |
| Calcium Propionate (B1217596) | 0.3% | 19 | Compared to control (3-5 days). | [11] |
| Sorbic Acid | - | Lower microbial load compared to calcium propionate and control over 10 days. | Specific concentration not provided in the abstract. | [12] |
| Encapsulated Sorbic Acid | - | Can keep bread mold-free for up to 30 days. | Encapsulation protects yeast during fermentation. | |
| This compound-based solution | - | Can extend shelf life by up to 14 days. | Proprietary solution from Ecolab. | [5] |
| Sourdough with Propionate | - | Up to 9 days. | Combination of sourdough and propionate. | [7] |
Mechanisms of Antifungal Action
This compound and sorbic acid inhibit mold growth through different, yet sometimes overlapping, cellular mechanisms.
This compound's Mechanism of Action
This compound's primary antifungal activity is attributed to its ability to disrupt the internal cellular environment of mold spores. In its undissociated form, it penetrates the cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification inhibits essential enzymatic reactions necessary for growth.[5]
Recent studies have also elucidated a more complex mechanism involving the induction of apoptosis (programmed cell death) through mitochondrial dysfunction.[13][14] this compound exposure leads to an accumulation of reactive oxygen species (ROS), metacaspase activation, mitochondrial membrane depolarization, and the release of cytochrome c, all of which are hallmarks of apoptosis.[13][14][15][16][17]
Caption: Mechanism of Action of this compound.
Sorbic Acid's Mechanism of Action
Similar to this compound, the efficacy of sorbic acid is dependent on its undissociated form, which can permeate the fungal cell membrane.[6] Inside the cell, it dissociates and causes intracellular acidification.[8] Sorbic acid is known to inhibit various enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle.[3] This disruption of key metabolic pathways is a primary mode of its antifungal action. Some evidence also suggests that sorbic acid can interfere with the electrochemical potential across mitochondrial membranes.[6]
Caption: Mechanism of Action of Sorbic Acid.
Experimental Protocols
A standardized methodology is crucial for the accurate evaluation and comparison of mold inhibitors in baked goods. The following is a generalized protocol for such a study.
General Experimental Workflow for Mold Inhibitor Efficacy Testing
Caption: Experimental Workflow for Efficacy Testing.
Detailed Methodologies
1. Preparation of Mold Inoculum:
- Pure cultures of relevant spoilage molds (e.g., Aspergillus niger, Penicillium roqueforti) are grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
- Spores are harvested from mature cultures by washing the agar surface with a sterile surfactant solution (e.g., 0.05% Tween 80).
- The spore suspension is filtered to remove mycelial fragments and the spore concentration is determined using a hemocytometer. The suspension is then diluted to a standardized concentration (e.g., 10^6 spores/mL).
2. Dough Preparation and Baking:
- A standard bread recipe is used. The test inhibitors (this compound or sorbic acid) are added to the dough at various concentrations during the mixing stage. A control batch without any inhibitor is also prepared.
- The dough is processed (kneaded, proofed) and baked under standardized conditions.
3. Inoculation and Incubation:
- After baking and cooling in a sterile environment (e.g., a laminar flow hood) to prevent contamination, the bread slices are inoculated with the prepared mold spore suspension. This can be done by spraying a fine mist of the suspension onto the surface of the slices.
- The inoculated slices are then packaged in sterile bags to maintain a high-humidity environment.
- The packaged samples are incubated at a controlled temperature (e.g., 25-30°C) and humidity.
4. Evaluation of Mold Growth:
- The bread slices are visually examined daily for the first signs of mold growth.
- The mold-free shelf life is recorded as the number of days until visible mold appears.
- Quantitative assessment can also be performed by measuring the area of mold growth over time.
5. Data Analysis:
- The mold-free shelf life data for the different inhibitor concentrations are statistically analyzed to determine significant differences.
- The Minimum Inhibitory Concentration (MIC) in the baked product can be determined as the lowest concentration that prevents mold growth for a specified period.
Conclusion
Both this compound and sorbic acid are effective mold inhibitors in baked goods, each with its own set of advantages and disadvantages. This compound and its salts are particularly well-suited for yeast-leavened products due to their minimal impact on fermentation. Sorbic acid, while having a broader spectrum of activity, can inhibit yeast and is therefore often used in chemically leavened products or in an encapsulated form in yeast-raised goods.
The choice between this compound and sorbic acid will depend on the specific type of baked good, its pH, the desired shelf life, and labeling considerations (e.g., "clean label" initiatives). For researchers and product development professionals, a thorough understanding of their respective mechanisms of action and a careful evaluation of their performance under specific product conditions are essential for effective mold inhibition and ensuring product quality and safety.
References
- 1. High sorbic acid resistance of Penicillium roqueforti is mediated by the SORBUS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Bio-Preservation of Bread: An Approach to Adopt Wholesome Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. gssrr.org [gssrr.org]
- 5. lesaffrebaking.com [lesaffrebaking.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling of the antifungal activity of propionic and sorbic acid against spoilage moulds and validation in bread and cake [thesis.unipd.it]
- 10. Minimum Inhibitory Concentration (MIC) of this compound, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. arcjournals.org [arcjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel fungal killing mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of Propionate and Acetate in the Liver
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two key short-chain fatty acids (SCFAs), propionate (B1217596) and acetate (B1210297), within the liver. Derived from gut microbial fermentation of dietary fibers, these molecules play significant roles in hepatic metabolism, influencing pathways such as lipogenesis, gluconeogenesis, and cholesterol synthesis. Understanding their distinct metabolic routes and impacts is crucial for research into metabolic diseases and the development of novel therapeutic strategies.
Quantitative Comparison of Hepatic Metabolism: Propionate vs. Acetate
The following table summarizes key quantitative data from experimental studies, offering a direct comparison of the metabolic effects of propionate and acetate in the liver.
| Parameter | Propionate | Acetate | Species/Model | Key Findings & References |
| Effect on Fatty Acid Synthesis | Inhibitory | Substrate/Promotive | Rat Hepatocytes | Propionate (0.6 mmol/L) effectively inhibits fatty acid synthesis from ³H₂O. It also inhibits the incorporation of ¹⁴C from labeled acetate into fatty acids.[1][2][3] |
| Effect on Cholesterol Synthesis | Weakly Inhibitory | Substrate/Promotive | Rat & Human Hepatocytes | Propionate shows a lesser inhibitory effect on cholesterol synthesis compared to fatty acid synthesis.[1][2] In rat hepatocytes, 0.1 mmol/L propionate caused 50% inhibition of cholesterol synthesis from [¹⁴C]acetate, whereas 10-20 mmol/L was required for a similar effect in human hepatocytes.[4] |
| Effect on Hepatic Gluconeogenesis | Suppressive | No significant direct effect on fasting hepatic glucose production | Human HepG2 cells & Humans | Propionate suppresses palmitate-enhanced glucose production by down-regulating G6Pase and PEPCK via AMPK activation.[5] Gastric infusions of acetate (12 mmol/h) did not change hepatic glucose production in healthy volunteers.[6] |
| Hepatic Clearance | High | High | Humans | The liver efficiently clears both propionate and acetate from the portal vein. However, in patients with liver cirrhosis, the oral clearance of propionate is significantly more reduced than that of acetate, indicating a greater reliance on a healthy liver for its first-pass metabolism.[7] |
| Net Acetate Utilization | Impairs | - | Rat Hepatocytes | Propionate impairs the net utilization of acetate by rat hepatocytes.[1][2] |
Key Metabolic Pathways and Regulatory Mechanisms
The distinct metabolic fates of propionate and acetate are governed by their entry into different cellular pathways and their influence on key regulatory enzymes.
Propionate Metabolism and Signaling
Propionate, a three-carbon fatty acid, primarily serves as a gluconeogenic precursor in the liver. It is converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. Beyond its role as a substrate, propionate also acts as a signaling molecule, notably influencing the AMP-activated protein kinase (AMPK) pathway to regulate glucose metabolism.
References
- 1. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Effects of propionate on lipid biosynthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in propionate-induced inhibition of cholesterol and triacylglycerol synthesis between human and rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acetate and propionate on fasting hepatic glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic availability of propionate and acetate in liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Propionate in Cheese: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of propionate (B1217596) in cheese, selecting the appropriate analytical methodology is paramount. Propionic acid is a key component in many cheese varieties, contributing to the characteristic flavor and aroma, particularly in Swiss-type cheeses where it is a product of bacterial fermentation.[1] Its accurate measurement is crucial for quality control, process optimization, and research into cheese microbiology and biochemistry.
This guide provides an objective comparison of two widely used analytical techniques for propionate quantification in cheese: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the experimental protocols for each method and present a comparative analysis of their performance based on published validation data.
Method Performance: A Side-by-Side Comparison
The choice between HPLC and GC-FID for propionate analysis often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters for each method based on data from various studies.
Table 1: Performance Comparison of HPLC and GC-FID for Propionate Quantification in Cheese
| Parameter | HPLC Method | GC-FID Method |
| Principle | Separation of non-volatile organic acids in a liquid mobile phase based on their affinity for a stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. |
| Sample Preparation | Typically involves extraction with an acidic solution (e.g., dilute sulfuric acid) followed by centrifugation and filtration. | Can involve steam distillation followed by solvent extraction, or a more direct acidic acetone (B3395972) extraction. |
| Typical Run Time | 15 - 30 minutes | 15 - 30 minutes |
| Detection | UV or Refractive Index (RI) | Flame Ionization Detector (FID) |
Table 2: Validation Parameters for HPLC and GC-FID Methods
| Validation Parameter | HPLC | GC-FID with Acidified Acetone Extraction[2] | GC-FID with Steam Distillation[3] |
| Linearity (r²) | > 0.99[4][5] | 0.999[2] | Not explicitly stated, but method is described as accurate. |
| Limit of Detection (LOD) | 0.14 - 0.60 µg/mL (in solution)[1][4] | 12 µg/g (in cheese)[2] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.44 - 2.00 µg/mL (in solution)[1][4] | 120 µg/g (in cheese)[2] | Not explicitly stated. |
| Accuracy (Recovery) | 90.2% - 106.6%[6] | 101.4% - 101.7%[2] | 92.3% - 99.5%[3] |
| Precision (%RSD) | < 4.5%[6] | 1.5% - 3.9% (Intra-day and Inter-day)[2] | Not explicitly stated. |
Experimental Protocols
Below are detailed methodologies for the validated HPLC method and the alternative GC-FID method for propionate quantification in cheese.
Validated HPLC Method for Propionate Quantification
This method is suitable for the simultaneous analysis of multiple organic acids in cheese.
1. Sample Preparation (Acidic Extraction)
-
Weigh 5 g of a homogenized cheese sample into a 50 mL centrifuge tube.
-
Add 25 mL of 0.01 N sulfuric acid.
-
Homogenize the mixture using a high-speed blender for 1-2 minutes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.
-
Mobile Phase: 0.005 N Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: UV at 210 nm or Refractive Index (RI).
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 10, 50, 100, 250, 500 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
4. Quantification
Inject the prepared cheese extract. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
Alternative Method: GC-FID for Propionate Quantification
This method offers high sensitivity and is a robust alternative for propionate analysis.
1. Sample Preparation (Acidified Acetone Extraction)[2]
-
Weigh 5 g of a homogenized cheese sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone containing 0.1% (v/v) acetic acid and an internal standard (e.g., crotonic acid).
-
Stir the mixture for 60 minutes.[2]
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
2. GC-FID Conditions[2]
-
Column: FFAP capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp to 150°C at 10°C/min, hold for 5 minutes.
-
Ramp to 230°C at 10°C/min, hold for 5 minutes.
-
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
3. Calibration
Prepare a series of standard solutions of this compound in acidified acetone containing the internal standard at a fixed concentration. Inject each standard and construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
4. Quantification
Inject the prepared cheese extract. Identify the this compound peak based on its retention time. Quantify the concentration using the calibration curve.
Method Validation Workflow
The validation of an analytical method is crucial to ensure the reliability of the results. The following diagram illustrates a typical workflow for the validation of the HPLC method for propionate quantification.
Conclusion
Both HPLC and GC-FID are suitable and validated methods for the quantification of propionate in cheese. The HPLC method, particularly with an ion-exclusion column, is advantageous for the simultaneous analysis of multiple organic acids. The GC-FID method, especially with a direct acidified acetone extraction, offers a simpler sample preparation protocol and has demonstrated excellent recovery and precision.[2]
The choice of method will ultimately depend on the specific analytical needs, laboratory resources, and the desired level of sensitivity and throughput. For routine quality control where propionate is the primary analyte of interest, the GC-FID method with direct extraction presents a rapid and robust option. For more comprehensive research studies requiring the quantification of a broader range of organic acids, the HPLC method is a powerful tool.
References
- 1. Quantification of this compound from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound in emmental cheese products by direct solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS and NMR for Short-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is crucial for advancing our understanding of gut microbiome signaling, metabolic diseases, and therapeutic interventions. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between these methods depends on the specific research question, sample matrix, and desired analytical performance. This guide provides an objective comparison of GC-MS and NMR for SCFA analysis, supported by experimental data and detailed methodologies.
At a Glance: GC-MS vs. NMR for SCFA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (LOD < 0.01 μg/mL) | Moderate (LOD ~2 μg/mL) |
| Sample Preparation | More complex, requires derivatization | Simpler, often minimal preparation required |
| Reproducibility | Good | Excellent |
| Matrix Effects | Can be significant | Minimal |
| Throughput | Moderate | High |
| Quantification | Requires calibration curves and internal standards | Can be quantitative without specific internal standards |
| Information Provided | Targeted quantification of specific SCFAs | Broader metabolic profile in addition to SCFA quantification |
| Best Suited For | Trace-level detection of SCFAs in biological fluids like plasma and urine. | High-throughput analysis of samples with higher SCFA concentrations, such as fecal and cecal contents. |
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for GC-MS and NMR in the analysis of major SCFAs (acetic acid, propionic acid, and butyric acid). The data is compiled from studies directly comparing the two techniques.[1][2][3][4][5]
Table 1: Linearity of SCFA Quantification
| Analyte | Method | Linearity (R²) |
| Acetic Acid | GC-MS (propyl esterification) | > 0.99 |
| NMR | > 0.99 | |
| This compound | GC-MS (propyl esterification) | > 0.99 |
| NMR | > 0.99 | |
| Butyric Acid | GC-MS (propyl esterification) | > 0.99 |
| NMR | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Method | LOD (μg/mL) | LOQ (μg/mL) |
| Acetic Acid | GC-MS (propyl esterification) | < 0.01 | < 0.1 |
| NMR | ~2 | ~4 | |
| This compound | GC-MS (propyl esterification) | < 0.01 | < 0.1 |
| NMR | ~2 | ~4 | |
| Butyric Acid | GC-MS (propyl esterification) | < 0.01 | < 0.1 |
| NMR | ~2 | ~4 |
Table 3: Recovery Rates
| Analyte | Method | Spiked Concentration (μg/mL) | Recovery Rate (%) |
| Acetic Acid | GC-MS (propyl esterification) | 100 | 99.4 - 108.3 |
| 250 | 97.8 - 101.8 | ||
| This compound | GC-MS (propyl esterification) | 100 | 99.4 - 108.3 |
| 250 | 97.8 - 101.8 | ||
| Butyric Acid | GC-MS (propyl esterification) | 100 | 99.4 - 108.3 |
| 250 | 97.8 - 101.8 |
Table 4: Repeatability (Relative Standard Deviation - RSD)
| Method | Intraday RSD (%) | Interday RSD (%) |
| GC-MS (propyl esterification) | Generally higher than NMR | Generally higher than NMR |
| NMR | 0.3 - 6.7 | 0.3 - 6.7 |
Experimental Workflows
The analytical workflows for both GC-MS and NMR involve several key steps, from sample preparation to data analysis. A significant difference lies in the necessity of a derivatization step for GC-MS to increase the volatility of the SCFAs.[6][7][8]
Detailed Experimental Protocols
GC-MS Protocol for SCFA Analysis (Propyl Esterification Method)
This protocol is adapted from a widely used method for the derivatization and analysis of SCFAs in biological samples.[1]
1. Sample Preparation and Extraction:
-
Weigh approximately 50 mg of the biological sample (e.g., fecal material) into a microcentrifuge tube.
-
Add 1 mL of a 0.005 M NaOH solution containing an internal standard (e.g., 10 µg/mL caproic acid-d11).
-
Homogenize the sample using a bead beater or vortex mixer.
-
Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add propanol (B110389) and pyridine.
-
Add propyl chloroformate and vortex immediately for 1 minute.
-
Incubate the mixture at 60°C for 1 hour to facilitate the derivatization reaction.
-
After incubation, perform a two-step hexane (B92381) extraction to isolate the derivatized SCFAs.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Conditions (example):
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 290°C
-
Scan Range: m/z 50-600
-
NMR Protocol for SCFA Analysis
This protocol outlines a general procedure for the analysis of SCFAs in fecal samples using ¹H-NMR spectroscopy.[1][9]
1. Sample Preparation and Extraction:
-
Weigh approximately 20-50 mg of the fecal sample into a microcentrifuge tube.
-
Add a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.4) containing D₂O for the NMR lock and an internal reference standard (e.g., TSP or DSS).
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate to pellet solid debris.
2. NMR Analysis:
-
Transfer the supernatant to a 5 mm NMR tube.
-
Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with water suppression if necessary.
3. Data Processing and Quantification:
-
Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic resonance signals for each SCFA.
-
Quantify the SCFAs by integrating the area of their specific peaks relative to the known concentration of the internal reference standard.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and NMR are powerful techniques for the quantification of SCFAs, each with its own set of advantages and limitations.
GC-MS, particularly with derivatization, offers unparalleled sensitivity, making it the method of choice for detecting trace levels of SCFAs in biological fluids such as plasma and urine. [1] However, the more complex sample preparation and potential for matrix effects require careful optimization and validation.
NMR spectroscopy provides a highly reproducible and high-throughput method with minimal sample preparation. [1][10] Its lower sensitivity is less of a concern for samples with high SCFA concentrations, such as fecal matter. Furthermore, NMR provides a broader snapshot of the metabolic profile, which can be advantageous for exploratory studies.[1][10]
Ultimately, the combination of both GC-MS and NMR can provide a comprehensive and complementary view of SCFA status and the overall metabolic profile in complex biological systems.[1] The choice of method should be guided by the specific requirements of the research study, including the sample type, the expected concentration range of the SCFAs, and the desired level of analytical detail.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Orthogonal Comparison of GCâMS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 9. Efficient Extraction from Mice Feces for NMR Metabolomics Measurements with Special Emphasis on SCFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Propionate's Dual Role: A Comparative Guide to its Differential Effects on GPR41 and GPR43 Receptors
For Researchers, Scientists, and Drug Development Professionals
Propionate (B1217596), a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, has emerged as a key signaling molecule in host physiology. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs): GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (or FFAR2). While both receptors are activated by propionate, they exhibit distinct signaling mechanisms and functional outcomes, making them attractive targets for therapeutic intervention in a range of diseases. This guide provides a comprehensive comparison of the differential effects of propionate on GPR41 and GPR43, supported by experimental data and detailed methodologies.
Quantitative Comparison of Propionate's Potency
The potency of propionate at GPR41 and GPR43 has been characterized in various studies. While propionate is a potent agonist for both receptors, its relative efficacy can differ, along with the rank order of potency for other SCFAs.[1][2]
| Receptor | Ligand | EC50 (µM) | Species | Assay Type | Reference |
| GPR41 | Propionate | ~10 - 300 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] |
| Butyrate | ~10 - 500 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] | |
| Acetate | >1000 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] | |
| GPR43 | Propionate | ~50 - 500 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] |
| Acetate | ~100 - 1000 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] | |
| Butyrate | ~500 - 5000 | Human | [35S]GTPγS binding / Intracellular Ca2+ | [3][4] |
Note: EC50 values can vary depending on the cell line, expression levels of the receptor, and the specific assay conditions used. The data presented represents a general range reported in the literature.
Differential Signaling Pathways
The primary distinction between GPR41 and GPR43 lies in their G protein coupling and subsequent downstream signaling cascades. GPR41 exclusively couples to the Gi/o family of G proteins, while GPR43 exhibits promiscuous coupling to both Gi/o and Gq/11 proteins.[2][4] This divergence in G protein activation leads to distinct intracellular responses upon propionate binding.
GPR41 Signaling Pathway
Activation of GPR41 by propionate leads to the dissociation of the Gi/o heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of the ERK1/2 pathway.
GPR43 Signaling Pathway
Propionate-mediated activation of GPR43 triggers a dual signaling cascade. The Gαi/o pathway is similar to that of GPR41, leading to cAMP inhibition. Simultaneously, the Gαq/11 pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Comparative Functional Outcomes
The distinct signaling pathways activated by propionate through GPR41 and GPR43 translate into a diverse and sometimes contrasting array of physiological functions.
| Functional Area | GPR41-mediated Effects of Propionate | GPR43-mediated Effects of Propionate | Key References |
| Metabolism | - Promotes leptin secretion from adipocytes- Increases energy expenditure via sympathetic nervous system activation | - Suppresses hepatic gluconeogenesis- Regulates adipogenesis and lipolysis in adipocytes | [4][5] |
| Immune Response | - Protects against allergic airway inflammation | - Modulates inflammatory responses in immune cells- Can have both pro- and anti-inflammatory effects depending on the context | [6][7] |
| Gastrointestinal Function | - Regulates gut motility | - Stimulates the secretion of gut hormones like PYY and GLP-1 | [5] |
Experimental Protocols
The characterization of propionate's effects on GPR41 and GPR43 relies on a variety of in vitro assays. Below are overviews of the key experimental protocols.
Experimental Workflow Overview
Calcium Mobilization Assay
This assay is primarily used to measure the activation of Gq-coupled receptors, making it particularly relevant for GPR43.[8]
Principle: Upon activation of the Gq pathway, intracellular calcium levels rise. This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is pre-loaded into the cells. The increase in fluorescence intensity is proportional to the degree of receptor activation.[9]
Detailed Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293) stably or transiently expressing the receptor of interest (GPR43) in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[10]
-
Compound Addition: Prepare serial dilutions of propionate in an appropriate assay buffer.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading, then inject the propionate solutions and continue to measure the fluorescence intensity over time to capture the transient calcium flux.[8]
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the propionate concentration to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins and is applicable to both GPR41 (Gi/o) and GPR43 (Gi/o and Gq).[11]
Principle: In the inactive state, G proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound radioactivity is a direct measure of G protein activation.[12]
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of propionate. For non-specific binding control, add a high concentration of unlabeled GTPγS.
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to all wells. Incubate the plate at room temperature for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with the bound [³⁵S]GTPγS. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the propionate concentration to determine EC50 and Emax values.
cAMP Assay
This assay is used to measure the inhibition of adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation, making it suitable for both GPR41 and GPR43.
Principle: Activation of Gi/o-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. To measure this decrease, cells are typically stimulated with an agent that increases basal cAMP levels (e.g., forskolin), and the ability of the agonist to reduce this stimulated cAMP level is quantified.[13]
Detailed Protocol:
-
Cell Preparation: Seed cells expressing the receptor of interest in a suitable multi-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of propionate.
-
cAMP Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. Incubate for a defined period.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[14]
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor. Plot the cAMP levels against the logarithm of the propionate concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Conclusion
Propionate exerts a wide range of biological effects through its differential actions on GPR41 and GPR43. The exclusive coupling of GPR41 to Gi/o and the dual coupling of GPR43 to both Gi/o and Gq/11 pathways provide a clear basis for their distinct functional roles. A thorough understanding of these differences, supported by robust experimental data, is crucial for the development of targeted therapeutic strategies that can selectively modulate the activity of these receptors for the treatment of metabolic, inflammatory, and other diseases.
References
- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The propionate-GPR41 axis in infancy protects from subsequent bronchial asthma onset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Propionic Acid Production: A Comparative Analysis Across Gut Microbiome Enterotypes
For Researchers, Scientists, and Drug Development Professionals
The composition of the human gut microbiome, often categorized into distinct enterotypes, plays a crucial role in metabolic health. One key function of the gut microbiota is the production of short-chain fatty acids (SCFAs), such as propionic acid, through the fermentation of dietary fibers. This compound is a significant signaling molecule that influences host physiology, including immune function and energy homeostasis. This guide provides a comparative analysis of this compound production across the three main gut microbiome enterotypes: Bacteroides, Prevotella, and Ruminococcus.
Quantitative Comparison of this compound Production
The production of this compound varies among the different enterotypes, with current research pointing towards a generally higher production capacity in individuals with a Prevotella-dominant gut microbiome. However, it is important to note that findings can be variable, and some studies report no significant differences in fecal SCFA concentrations between enterotypes.
| Enterotype | Key Bacterial Genera | Typical Dietary Association | Fecal this compound Levels | Acetate:Propionate Ratio | Reference |
| Bacteroides | Bacteroides | High in animal protein and saturated fat | Lower to moderate | Higher | [1] |
| Prevotella | Prevotella | High in carbohydrates and fiber | Higher (2-3 times that of Bacteroides enterotype) | Lower (approx. 40% lower than Bacteroides enterotype) | [1][2] |
| Ruminococcus | Ruminococcus | Variable, often associated with resistant starch consumption | Data not consistently available for direct comparison | Data not available | [3] |
Note: The quantitative data presented are based on available studies and may vary depending on diet, host genetics, and other factors. One study found no significant difference in the total concentration of SCFAs in original fecal samples between Bacteroides and Prevotella enterotypes[4]. Further research is needed to establish definitive quantitative differences, particularly for the Ruminococcus enterotype.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in fecal samples is essential for studying the metabolic output of the gut microbiome. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for separating and quantifying volatile compounds like SCFAs.
1. Sample Preparation:
-
Fecal Sample Homogenization: Homogenize 50-100 mg of frozen fecal sample in a known volume of sterile, ice-cold PBS or water.
-
Acidification: Acidify the homogenate with a strong acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs, making them more volatile.
-
Extraction: Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of n-butanol and chloroform (B151607) to isolate the SCFAs.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and detection, derivatize the SCFAs. A common method is esterification using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.
2. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable capillary column (e.g., a wax-type or a column specifically designed for fatty acid analysis) to separate the different SCFAs based on their boiling points and interactions with the stationary phase.
-
Detection: The separated compounds are then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is used for identification and quantification against a standard curve of known this compound concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for SCFA analysis and is particularly useful for complex biological matrices.
1. Sample Preparation:
-
Fecal Sample Homogenization and Extraction: Similar to the GC-MS protocol, homogenize the fecal sample and extract the SCFAs.
-
Derivatization: Derivatization is crucial for LC-MS/MS analysis of SCFAs to enhance their chromatographic retention and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group of the SCFAs.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the derivatized SCFAs using a reverse-phase HPLC or UHPLC column.
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the this compound derivative.
Signaling Pathways of this compound
This compound exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
This compound Signaling via G-Protein Coupled Receptors
This compound signaling through G-protein coupled receptors.
This compound Signaling via HDAC Inhibition and Other Pathways
Intracellular signaling pathways of this compound.
Concluding Remarks
The production of this compound is intricately linked to the composition of the gut microbiome, with the Prevotella enterotype generally associated with higher levels compared to the Bacteroides enterotype. However, the existing literature presents some conflicting findings, and more research is required to fully elucidate the quantitative differences, especially concerning the Ruminococcus enterotype. Standardized and detailed experimental protocols, such as those outlined here for GC-MS and LC-MS/MS, are crucial for generating comparable data across studies. A deeper understanding of how different enterotypes contribute to the production of this key metabolite will be instrumental in developing targeted nutritional and therapeutic strategies to modulate the gut microbiome for improved health outcomes.
References
- 1. The this compound and butyric acid in serum but not in feces are increased in patients with diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elevated Gut Microbiome-Derived Propionate Levels Are Associated With Reduced Sterile Lung Inflammation and Bacterial Immunity in Mice [frontiersin.org]
- 3. The abundance of Ruminococcus bromii is associated with faecal butyrate levels and atopic dermatitis in infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Ruminococcaceae levels at baseline correlate with risk of antibiotic-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propionic Acid-Induced Behavioral Changes in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral, neurological, and biochemical changes observed in animal models induced by propionic acid (PPA), a short-chain fatty acid implicated as a potential environmental trigger for Autism Spectrum Disorder (ASD). The data presented here is compiled from multiple studies to offer a comprehensive overview for researchers validating this model and comparing it with other neurodevelopmental disorder models.
Comparative Analysis of Behavioral and Neurological Outcomes
The administration of PPA to rodents has been shown to elicit a range of behavioral and neurological alterations that mimic core symptoms of ASD.[1][2] These changes are dose-dependent and can vary based on the route and duration of administration.[3][4] Below is a summary of key findings from various studies, comparing the effects of PPA with control groups.
Table 1: Summary of PPA-Induced Behavioral Changes in Rodent Models
| Behavioral Domain | Observed Phenotype in PPA-treated Animals | Key Findings and Citations |
| Social Interaction | Decreased sociability and preference for social novelty.[5] | PPA-treated rats spent significantly less time interacting with a novel rat compared to controls.[5] Altered social behavior was observed following a single intraperitoneal injection of PPA.[6][7] |
| Repetitive Behaviors | Increased stereotypic and repetitive movements.[3][4] | PPA-infused rats displayed significantly more stereotypic behavior and repetitive nose-pokes in a dose-dependent manner.[3][4] |
| Locomotor Activity | Hyperactivity.[3][4] | PPA-treated animals traveled further, made more horizontal movements, and spent more time traveling horizontally than control animals.[8] |
| Anxiety-like Behaviors | Increased anxiety. | The PPA model has been shown to produce increased anxiety-related behaviors in open field and elevated plus maze tests.[5] |
| Aggressive Behavior | Enhanced aggressive behavior.[9][10] | Increased aggressive behavior during adjacent interactions was observed 14 days after PPA administration.[9][10] |
| Exploratory Activity | Reduced exploratory activity.[9][10] | Exploratory activity was significantly reduced in PPA-treated rats.[9][10] |
Table 2: Neuropathological and Biochemical Changes in PPA Models
| Neurological/Biochemical Marker | Observed Change in PPA-treated Animals | Key Findings and Citations |
| Neuroinflammation | Increased reactive astrogliosis and activated microglia.[11] | Histological examinations revealed increased GFAP immunoreactivity (astrogliosis) and CD68 immunoreactivity (activated microglia) in the hippocampus.[11] |
| Oxidative Stress | Increased markers of oxidative stress (lipid peroxidation, protein carbonylation).[11] | Biochemical analyses of brain homogenates showed an increase in oxidative stress markers and a decrease in glutathione (B108866) and glutathione peroxidase activity.[11] |
| Dendritic Spine Density | Decreased dendritic spine density in hippocampal neurons.[12][13] | PPA was found to induce dendritic spine loss, which is essential for synapse formation.[12][13] |
| Gene Expression | Altered gene expression in the hippocampus.[9][10] | Glial fibrillary acidic protein (GFAP) expression was augmented, while octamer-binding transcription factor 4 (Oct4) expression was significantly decreased.[9][10] |
| Mitochondrial Function | Potential for mitochondrial dysfunction.[11] | PPA may uncouple mitochondrial function by directly inhibiting oxidative phosphorylation.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature on PPA-induced behavioral changes.
This compound Administration
-
Intracerebroventricular (ICV) Infusion: Adult male Long-Evans rats received twice-daily ICV infusions (4 hours apart) for 7 consecutive days. Buffered PPA (low dose: 0.052 M or high dose: 0.26 M, pH 7.5, 4 μL/infusion) or phosphate-buffered saline (PBS, 0.1 M) was administered.[4]
-
Intraperitoneal (IP) Injection: Adolescent male Wistar rats received a single IP injection of PPA (175 mg/kg) dissolved in 0.1 M PBS.[7] Another study involved daily IP injections for five days at a dose of 2.5 mg PPA/ml PBS solution (2 mL per kg of rat).[5]
-
Subcutaneous (SC) Injection: Male Sprague-Dawley rats were administered a daily subcutaneous injection of PPA at a dose of 500 mg/kg for 5 consecutive days.[9][10]
Behavioral Assays
-
Hole-Board Test: This test is used to evaluate exploratory and repetitive behaviors. Locomotor activity and hole-poke behavior were recorded daily in an automated open-field apparatus equipped with 16 open wells for 30 minutes immediately after the second PPA infusion.[3][4]
-
Three-Chamber Social Test: This apparatus is used to assess social interaction. The test consists of three chambers, and the time the subject animal spends in the chamber with a novel animal versus an empty chamber or a chamber with a familiar animal is measured.[14]
-
Morris Water Maze: This test is used to assess spatial learning and memory. The maze is a circular tank filled with water, and the animal must find a hidden platform. The time taken to find the platform (latency) is measured across several trials.[7]
-
Open Field Test: This test is used to assess locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.[5]
Visualizing Workflows and Signaling Pathways
To further elucidate the experimental processes and molecular mechanisms involved in the PPA model, the following diagrams are provided.
Caption: Experimental workflow for PPA-induced behavioral studies.
Caption: PPA-activated MAPK/ERK signaling pathway.
Comparison with Other Neurodevelopmental Models
While the PPA model shows significant promise in replicating certain aspects of ASD, it is important to consider it in the context of other established models.
-
Valproic Acid (VPA) Model: VPA, an anticonvulsant and mood stabilizer, is a known teratogen that increases the risk of ASD in children exposed in utero. The VPA animal model is widely used and shares structural similarities with the PPA model.[10] Both models demonstrate social deficits and repetitive behaviors. However, VPA has known side effects, including hepatotoxicity, which are less of a concern with PPA.[10]
-
Genetic Models: Numerous genetic models of ASD exist, targeting specific genes implicated in the disorder (e.g., Fmr1, Shank3, Nlgn3). These models offer high face validity for specific genetic etiologies of ASD but may not capture the broader heterogeneity of the disorder or the influence of environmental factors. The PPA model, in contrast, represents an environmental trigger model that can be used to study gene-environment interactions.
Conclusion
The this compound-induced animal model is a valuable tool for investigating the role of gut-brain axis and environmental factors in the pathophysiology of ASD.[1] It reliably produces a range of behavioral and neuropathological features consistent with the human condition, including social deficits, repetitive behaviors, and neuroinflammation.[6][7][11] The model's strength lies in its representation of a potential environmental trigger, offering a complementary approach to genetic models. Further research directly comparing the PPA model with other models, such as the VPA and various genetic models, will be crucial for a more comprehensive understanding of their respective strengths and limitations in recapitulating the complex and heterogeneous nature of ASD.
References
- 1. research.monash.edu [research.monash.edu]
- 2. mkscienceset.com [mkscienceset.com]
- 3. kpearg.com [kpearg.com]
- 4. This compound induced behavioural effects of relevance to autism spectrum disorder evaluated in the hole board test with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 6. Behavioural and brain ultrastructural changes following the systemic administration of this compound in adolescent male rats. Further development of a rodent model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kpearg.com [kpearg.com]
- 8. The enteric bacterial metabolite this compound alters brain and plasma phospholipid molecular species: further development of a rodent model of autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiological and neurobehavioral characteristics of a this compound-mediated autism-like rat model | PLOS One [journals.plos.org]
- 10. Pathophysiological and neurobehavioral characteristics of a this compound-mediated autism-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kpearg.com [kpearg.com]
- 12. This compound induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. emiratesscholar.com [emiratesscholar.com]
Propionate vs. Acetate: A Comparative Transcriptomic Analysis of Cellular Responses
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of propionate (B1217596) and acetate (B1210297) on cellular gene expression.
This guide provides a comprehensive comparison of the transcriptomic landscapes of cells treated with two key short-chain fatty acids (SCFAs), propionate and acetate. Understanding the distinct cellular responses to these metabolites is crucial for research in areas such as gut microbiome influence on host physiology, metabolic diseases, and cancer biology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the differentially expressed genes (DEGs) from a comparative transcriptomic study in the yeast Yarrowia lipolytica, a model organism for studying carboxylic acid metabolism.
Table 1: Differentially Expressed Genes (DEGs) in Y. lipolytica Treated with Propionate vs. Acetate [1]
| Comparison | Total Genes Analyzed | Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
| Propionate vs. Acetate | 6041 | 1081 (18%) | 757 (13%) | 324 (5%) |
Table 2: Top Upregulated Gene Ontology (GO) Terms in Propionate vs. Acetate Treatment
| GO Term | Description | p-value |
| GO:0006084 | Acetyl-CoA metabolic process | < 0.01 |
| GO:0006739 | Coenzyme metabolic process | < 0.01 |
| GO:0046394 | Carboxylic acid catabolic process | < 0.01 |
| GO:0009063 | Cellular amino acid catabolic process | < 0.01 |
| GO:0006635 | Fatty acid beta-oxidation | < 0.01 |
Table 3: Top Downregulated Gene Ontology (GO) Terms in Propionate vs. Acetate Treatment
| GO Term | Description | p-value |
| GO:0006412 | Translation | < 0.01 |
| GO:0000028 | Ribosomal small subunit assembly | < 0.01 |
| GO:0042255 | Ribosome assembly | < 0.01 |
| GO:0022613 | Ribonucleoprotein complex biogenesis | < 0.01 |
| GO:0006399 | tRNA metabolic process | < 0.01 |
Experimental Protocols
The following is a representative experimental protocol for comparative transcriptomic analysis of propionate and acetate treatment in a yeast model system, based on methodologies described in the literature[1].
1. Cell Culture and Treatment:
-
Organism: Yarrowia lipolytica strain EXF-17398.
-
Media: Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate, supplemented with appropriate carbon sources.
-
Carbon Sources:
-
Control: 20 g/L Glucose
-
Acetate: Acetic acid, pH adjusted to 6.0
-
Propionate: Propionic acid, pH adjusted to 6.0
-
-
Culture Conditions: Cells were cultivated in nitrogen-limiting conditions (C/N ratio of 200:1).
-
Treatment Duration: Cells were harvested during the exponential growth phase for RNA extraction.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA was extracted from harvested cells using a standard RNA isolation kit.
-
RNA Quality Control: RNA integrity and concentration were assessed using a bioanalyzer.
-
Library Preparation: mRNA was enriched using oligo(dT) beads, followed by fragmentation and reverse transcription to synthesize cDNA. Sequencing adapters were then ligated to the cDNA fragments.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
3. Data Analysis:
-
Read Mapping: Raw sequencing reads were aligned to the Y. lipolytica reference genome.
-
Differential Gene Expression Analysis: Gene expression levels were quantified, and differentially expressed genes between propionate and acetate-treated samples were identified using statistical methods such as the Benjamini and Hochberg algorithm for p-value adjustment (p < 0.05).
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological processes and pathways affected by the treatments.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Propionate and acetate exert their effects through distinct and overlapping signaling pathways. Acetate primarily acts through the formation of acetyl-CoA, influencing histone acetylation and gene expression, and can also signal through G-protein coupled receptors (GPCRs) like FFAR2[2]. Propionate can also be converted to propionyl-CoA, which can modify histones, and similarly acts on GPCRs[3][4][5].
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative transcriptomics experiment.
References
- 1. Transcriptomics-based analysis of acetate and propionate transport and metabolism in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxicity of Propionic Acid and Other Common Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of propionic acid against other widely used food preservatives, including sodium benzoate (B1203000), potassium sorbate (B1223678), and sulfites. The information is compiled from various in vitro and in vivo studies to support risk assessment and safety evaluation in drug development and food science.
Comparative Genotoxicity Data
The following table summarizes the findings from multiple genotoxicity assays for each preservative.
| Preservative | Genotoxicity Assay | Test System | Concentration Range | Results | Reference(s) |
| This compound | Ames Test | Salmonella typhimurium (strains TA97, 98, 100, 102, 104, 1535, 1537, 1538) | Up to 10,000 µL/plate | Negative (with and without metabolic activation) | [1] |
| SOS Chromotest | Escherichia coli PQ37 | 0.3 - 33.3 mM | Negative (with and without metabolic activation) | [1][2] | |
| Sister Chromatid Exchange (SCE) | In vitro (mammalian cells) | Not specified | Negative | [2] | |
| Micronucleus Test | In vivo (mice) | Not specified | Negative | [2] | |
| Comet Assay | In vivo (Drosophila melanogaster hemocytes) | 0.1 - 10 mM | Positive (dose-dependent increase in DNA damage at 5 and 10 mM) | [3][4] | |
| Sodium Benzoate | Chromosomal Aberration (CA) & SCE | In vitro (human peripheral blood lymphocytes) | 0.5 - 1.5 mg/mL | Positive (significant increase in CA and SCE) | |
| Micronucleus Test | In vitro (human lymphocytes) | As low as 1.0 mg/mL | Positive | [5] | |
| Comet Assay | In vitro (human lymphocytes) | As low as 6.25 µg/mL | Positive (significant DNA damage) | [5] | |
| Various Assays | In vitro and in vivo | High concentrations | Mixed results, with some studies indicating DNA damage at high concentrations.[6][7] Considered safe within regulatory limits.[6] | [6][7] | |
| Potassium Sorbate | CA, SCE, Micronucleus (MN), Comet Assay | In vitro (human peripheral blood lymphocytes) | 125 - 1000 µg/mL | Positive (significant increase in CAs and SCEs; significant DNA strand breaks in Comet assay).[8] No significant effect in MN assay.[8] | [8][9] |
| Sister Chromatid Exchange (SCE) & MN | In vivo (mice bone marrow) | Up to 5000 mg/kg (oral) | Negative | [10] | |
| Alkaline Elution Assay | In vivo (rat liver cells) | 400 - 1200 mg/kg (intraperitoneal) | Negative | [10] | |
| Sulfites | Various Assays | In vivo (laboratory animals) | Not specified | Negative (not found to be teratogenic, mutagenic, or carcinogenic) | [11] |
| Cell Viability Assay | In vitro (human hepatocytes L02) | Concentration-dependent | Positive (inhibited cell proliferation and induced apoptosis) | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are generalized protocols for key genotoxicity assays cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by utilizing bacteria.[13]
-
Test Organism: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).[14] These strains carry mutations in the genes required to synthesize histidine, meaning they cannot grow on a histidine-free medium unless a back mutation (reversion) occurs.[13]
-
Methodology:
-
The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver homogenate).[14] The S9 fraction is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
The bacterial culture and test compound mixture are plated on a minimal agar (B569324) medium that lacks histidine.[15]
-
Plates are incubated for 48-72 hours.[15]
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[13]
In Vitro Micronucleus (MN) Assay
This assay detects chromosomal damage in cells by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm.[16]
-
Test System: Mammalian cell lines (e.g., human peripheral blood lymphocytes, L5178Y, CHO, V79) or primary cells.
-
Methodology:
-
Cultured cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
-
A cytokinesis blocker (e.g., cytochalasin B) is added to the culture to allow for nuclear division without cell division, resulting in binucleated cells. This makes it easier to identify micronuclei.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.[16]
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance induces chromosomal damage (clastogenicity or aneugenicity).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Test System: Can be performed on virtually any eukaryotic cell population, including primary cells from in vivo studies (e.g., Drosophila hemocytes) or cultured cells.
-
Methodology:
-
Cells are exposed to the test substance.
-
The cells are then embedded in a thin layer of agarose (B213101) on a microscope slide.
-
The cells are lysed with detergent and high salt to remove membranes and proteins, leaving behind the DNA as a "nucleoid."
-
The slides undergo electrophoresis under alkaline conditions. Damaged DNA (containing fragments and strand breaks) migrates away from the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
-
Interpretation: The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Image analysis software is used to quantify parameters like % DNA in the tail.
Visualizations: Workflows and Signaling Pathways
Genotoxicity Testing Workflow
The following diagram illustrates a standard workflow for in vitro genotoxicity assessment, beginning with cell preparation and exposure, and concluding with data analysis and interpretation.
Caption: A typical workflow for in vitro genotoxicity testing.
Oxidative Stress-Induced DNA Damage Pathway
Several preservatives, at high concentrations, are thought to induce genotoxicity through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent DNA damage.[7][17][18]
Caption: Oxidative stress as a mechanism for genotoxicity.
Summary and Conclusion
The compiled data indicates that this compound is largely non-genotoxic across a standard battery of tests, including the Ames, SOS, and in vivo micronucleus assays.[1][2] However, at high concentrations (5-10 mM), it has demonstrated the potential to induce DNA damage in an in vivo Drosophila model, likely through mechanisms involving oxidative stress.[3][4][19]
In comparison:
-
Sodium Benzoate shows mixed results. While considered safe at regulated dietary levels, multiple in vitro studies using human lymphocytes have demonstrated its potential to induce chromosomal aberrations, sister chromatid exchanges, and DNA damage, particularly at higher concentrations.[5][6]
-
Potassium Sorbate also presents a complex profile. It has shown clear genotoxic effects in vitro on human lymphocytes in some studies, increasing chromosomal aberrations and DNA strand breaks.[8] Conversely, in vivo studies have returned negative results.[10]
-
Sulfites are generally not considered mutagenic or carcinogenic in animal studies.[11] However, they can induce cellular toxicity and apoptosis in vitro.[12]
For researchers and drug development professionals, this guide underscores the importance of context in genotoxicity assessment. This compound appears to have a favorable safety profile compared to sodium benzoate and potassium sorbate, which show more consistent positive findings in sensitive in vitro assays. However, the dose-dependent effects observed for this compound in the Drosophila model highlight that no compound is entirely without a hazard threshold. The potential for oxidative stress to be a common mechanistic pathway for these preservatives at high concentrations warrants further investigation.[7][17] These findings should be considered in the broader context of exposure levels, metabolic pathways, and the specific application of the compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Screening of the food additive this compound for genotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity mechanism of food preservative this compound in the in vivo Drosophila model: gut damage, oxidative stress, cellular immune response and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. A Review of the Evaluation and Potential Genotoxicity of Sodium Benzoate and Potassium Benzoate as Food Preservatives in Health and Various Applications [ijisr.issr-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Does potassium sorbate induce genotoxic or mutagenic effects in lymphocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the genotoxic potential of sorbic acid and potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]
- 12. Mechanism analysis of toxicity of sodium sulfite to human hepatocytes L02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative DNA Damage and its Role in Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. tandfonline.com [tandfonline.com]
Inter-Laboratory Validation of Propionic Acid Quantification Assays: A Comparative Guide
Introduction
Propionic acid, a short-chain fatty acid, is a significant biomarker and industrial compound, making its accurate quantification crucial in research and quality control. This guide provides an objective comparison of common analytical methods for this compound quantification—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by inter-laboratory validation data. The information is intended for researchers, scientists, and drug development professionals seeking to select and validate an appropriate assay.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas chromatography, often with flame ionization detection (GC-FID), is a robust and widely used technique for volatile compounds like this compound.[1] High-performance liquid chromatography (HPLC) is suitable for non-volatile or thermally unstable compounds and can be coupled with various detectors.[1] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity, particularly for complex matrices.[2]
Below is a summary of performance characteristics for each method based on published validation data.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| **Linearity (R²) ** | ≥0.999[3] | ≥0.9997[4][5] | 0.999997[6] |
| Limit of Detection (LOD) | <1 ppm[3] | 0.60 µg/mL[6] | 1 to 7 ng/mL[7] |
| Limit of Quantification (LOQ) | Not consistently reported | 2.00 µg/mL[6] | 3 to 19 ng/mL[7] |
| Accuracy (Recovery) | 92.3 to 99.5%[8] | 95.4% to 100.2%[6] | 91% to 102%[9] |
| Precision (RSD) | Repeatability: 3.4-3.9%, Reproducibility: 5.0-8.0%[10] | Intra-day: 1.0-2.4%, Inter-day: 1.4-2.5%[6] | Intra-assay CV: <8.8%, Inter-assay CV: <10.5%[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical experimental protocols for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS.
Protocol 1: Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol is based on the method for determining this compound in rye bread.[10]
-
Sample Preparation:
-
Homogenize the sample.
-
Extract the test portion with a diethyl ether-phosphoric acid solution.
-
Use valeric acid as an internal standard for this compound.[10]
-
-
GC-FID Conditions:
-
Quantification:
-
Construct a calibration curve by injecting aqueous standards of known this compound concentrations with a constant concentration of the internal standard.[3]
-
Calculate the relative peak area of this compound to the internal standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
This protocol is a general method for the analysis of organic acids.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 150x4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][5][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol involves derivatization for enhanced sensitivity.[7]
-
Sample Preparation and Derivatization:
-
For esters, hydrolyze the sample to this compound using a base (e.g., NaOH).[2]
-
Derivatize the this compound with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve chromatographic retention and ionization efficiency.[2][7]
-
Use an isotopically labeled internal standard, such as 13C-propionic acid.[13]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Column: A reversed-phase column (e.g., C18).[2]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[2]
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
-
Quantification:
-
Optimize the mass spectrometer parameters for the specific precursor-to-product ion transitions for the derivatized this compound.
-
Prepare a calibration curve by analyzing a series of standards with the internal standard.
-
Quantify the this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Figure 1. Workflow for an inter-laboratory validation study.
Relationship of Validation Parameters
The following diagram shows the logical relationship between key analytical method validation parameters.
Figure 2. Interrelationship of analytical method validation parameters.
References
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantification of this compound from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Propionic and Formic Acids
For Researchers, Scientists, and Drug Development Professionals
Propionic acid and formic acid are short-chain fatty acids (SCFAs) with well-documented antimicrobial properties. Their broad-spectrum activity against various bacteria and fungi has led to their widespread use as preservatives in the food and feed industries. For researchers and professionals in drug development, understanding the nuances of their antimicrobial profiles is crucial for harnessing their therapeutic potential. This guide provides a detailed comparison of the antimicrobial spectra of propionic and formic acids, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Shared Strategy of Cellular Disruption
The antimicrobial activity of both propionic and formic acid is primarily attributed to their ability, in their undissociated form, to penetrate the cell membrane of microorganisms. Once inside the cytoplasm, which has a higher pH, the acids dissociate, releasing protons (H+) and their corresponding anions. This leads to a rapid decrease in the intracellular pH, disrupting essential metabolic functions, inhibiting enzyme activity, and ultimately leading to cell death.
dot
Caption: General mechanism of antimicrobial action for short-chain fatty acids.
Comparative Antimicrobial Spectrum: Quantitative Data
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and formic acid against a range of common bacteria and fungi, compiled from various studies. Lower MIC values indicate greater antimicrobial activity.
| Microorganism | This compound MIC | Formic Acid MIC | References |
| Gram-Negative Bacteria | |||
| Escherichia coli | 7.0 ± 0.2 mM | Stronger than this compound | [1] |
| Salmonella spp. | Not specified | 600 ppm | [2] |
| Klebsiella pneumoniae | 6.1 ± 0.1 mM | Similar to this compound | [1] |
| Pseudomonas aeruginosa | 5.7 ± 0.4 mM | Similar to this compound | [1] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 10.2 ± 0.9 mM | Similar to this compound | [1] |
| Bacillus subtilis | 3.6 ± 0.3 mM | Weaker than this compound | [1] |
| Fungi | |||
| Botrytis cinerea | Inhibited at 0.7% | Inhibited at 0.9% | [3] |
| Sclerotinia sclerotiorum | Inhibited at 0.7% | Inhibited at 0.9% | [3] |
| Fusarium oxysporum | Inhibited at 0.7% | Inhibited at 0.9% | [3] |
| Rhizoctonia solani | Inhibited at 0.7% | Inhibited at 0.9% | [3] |
| Macrophomina phaseolina | Inhibited at 0.7% | Inhibited at 0.9% | [3] |
| Penicillium glabrum | Inhibited at 20 ml/l | Inhibited at 50 ml/l | [4][5] |
| Aspergillus niger | Inhibited at 20 ml/l | Inhibited at 50 ml/l | [4][5] |
| Aspergillus fumigatus | Inhibited at 20 ml/l | Inhibited at 50 ml/l | [4][5] |
Note: The provided MIC values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.
From the data, it is evident that both acids exhibit a broad antimicrobial spectrum. Formic acid appears to be more effective against certain Gram-negative bacteria like E. coli and Salmonella spp.[2][6]. Conversely, this compound demonstrates superior activity against several fungal species and some Gram-positive bacteria like Bacillus subtilis.[3][4][6] The antimicrobial efficacy of organic acids is also influenced by the pH of the environment, with their undissociated form being more potent.
Experimental Protocols: Determining Antimicrobial Spectrum
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antimicrobial spectrum of a compound. The broth microdilution method is a commonly employed technique.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Reagents and Microorganisms:
-
Prepare a stock solution of the test acid (propionic or formic acid) in a suitable solvent.
-
Culture the target microorganism in an appropriate liquid broth medium to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the stock acid solution in the growth medium. This creates a gradient of acid concentrations across the wells.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control well (microorganism and broth, no acid) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate under optimal conditions (temperature, time) for the growth of the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).
-
The MIC is the lowest concentration of the acid at which no visible growth is observed.
-
dot
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Both this compound and formic acid are potent antimicrobial agents with broad-spectrum activity. While their fundamental mechanism of action is similar, there are notable differences in their efficacy against specific microorganisms. Formic acid generally exhibits stronger activity against Gram-negative bacteria, whereas this compound is often more effective against fungi and certain Gram-positive bacteria. The choice between these two acids for a particular application will depend on the target microorganisms and the specific conditions of use. The provided data and protocols offer a foundational guide for researchers and professionals in the field to conduct further investigations and make informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. [Inhibition of growth of microscopic fungi with organic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Formic Acid as an Antimicrobial for Poultry Production: A Review [frontiersin.org]
- 6. This compound Fermentation—Study of Substrates, Strains, and Antimicrobial Properties [mdpi.com]
differential impact of propionate and butyrate on histone deacetylase inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential impacts of two prominent short-chain fatty acids (SCFAs), propionate (B1217596) and butyrate (B1204436), on histone deacetylase (HDAC) inhibition. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced roles of these molecules in epigenetic regulation and to inform the design of future studies and therapeutic strategies.
Quantitative Comparison of Inhibitory Activity
Propionate and butyrate are well-established inhibitors of histone deacetylases, enzymes that play a crucial role in chromatin remodeling and gene expression. However, their inhibitory potency and specificity differ significantly. Butyrate is consistently reported as a more potent HDAC inhibitor than propionate.[1] This difference is observed in both cell-free and whole-cell assay systems, suggesting that variations in cellular uptake and metabolism also contribute to their distinct biological activities.[1]
| Compound | Assay Type | Cell Line/System | IC50 / EC50 Value | Reference |
| Butyrate | HDAC Inhibition (cell-free) | HT-29 Nuclear Extract | 0.09 mM | [1] |
| Propionate | HDAC Inhibition (cell-free) | HT-29 Nuclear Extract | ~4-fold less potent than butyrate | [1] |
| Butyrate | HDAC Inhibition (whole-cell) | HeLa Mad 38 | More potent than propionate | [1] |
| Propionate | HDAC Inhibition (whole-cell) | HeLa Mad 38 | ~10-fold less potent than butyrate | [1] |
| Butyrate | Cell Viability | HT-29 | EC50 between 5 and 22 mM | [1] |
| Propionate | Cell Viability | HT-29 | Low cytotoxicity, EC50 not determined | [1] |
| Butyrate | Cell Proliferation Inhibition | MCF-7 | IC50 of 1.26 mM | [2] |
| Propionate | Cell Proliferation Inhibition | MCF-7 | IC50 of 4.5 mM | [2] |
Differential Inhibition of HDAC Isoforms
Recent studies have revealed that propionate and butyrate exhibit distinct specificities towards different classes of HDACs, particularly within the Class I family. This differential inhibition likely underlies their unique effects on gene expression and cellular processes.
Butyrate has been shown to inhibit HDACs 2, 3, and 8, while propionate primarily targets HDACs 2 and 8.[2][3][4] This suggests that butyrate has a broader inhibitory profile among the Class I HDACs. The differential targeting of HDAC3 by butyrate may be a key factor in its more potent biological effects.
Impact on Histone Acetylation
The inhibition of HDACs by propionate and butyrate leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and transcriptional activation. Consistent with their differential HDAC isoform specificity, these SCFAs induce distinct patterns of histone H3 hyperacetylation.
Butyrate treatment has been observed to increase acetylation at H3K9/14, H3K18, and H3K27.[2][3][4] In contrast, propionate primarily increases acetylation at H3K9/14 and H3K18.[2][3][4] These differential acetylation profiles can lead to the regulation of distinct sets of genes.
Signaling Pathways and Downstream Effects
The epigenetic modifications induced by propionate and butyrate have significant downstream consequences on various signaling pathways and cellular functions. Both SCFAs are known to influence inflammation, cell proliferation, and apoptosis.[5][6]
HDAC inhibition by butyrate and, to a lesser extent, propionate can modulate the expression of pro-inflammatory genes.[3] Furthermore, these SCFAs have been shown to impact cancer cell viability, with butyrate generally exhibiting stronger anti-proliferative effects.[5][6] The regulatory effects of these SCFAs can be mediated through various pathways, including those involved in immune regulation and cell cycle control. For instance, both butyrate and propionate can promote the differentiation of regulatory T-cells (Tregs) through HDAC inhibition.[7]
References
- 1. gsartor.org [gsartor.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acids propionate and butyrate control growth and differentiation linked to cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain fatty acid metabolites propionate and butyrate are unique epigenetic regulatory elements linking diet, metabolism and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction Between CTLA-4, FOXO-3, and PTPN-22 Variants and Environmental Factors in Type 1 Diabetes—Observational Association Study [mdpi.com]
Safety Operating Guide
Proper Disposal of Propionic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of propionic acid is critical for maintaining a secure laboratory environment and protecting personnel from potential hazards. This guide provides detailed procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
This compound is a corrosive and flammable liquid that requires careful management to mitigate risks of skin and eye burns, respiratory irritation, and fire.[1][2][3] Adherence to established safety protocols and waste management regulations is paramount.
Key Safety and Handling Data
For quick reference, the following table summarizes essential quantitative information for the safe handling and disposal of this compound.
| Parameter | Value | Source |
| pH Requiring Hazardous Waste Disposal | ≤ 6 | [4] |
| ACGIH Threshold Limit Value (TLV-TWA) | 10 ppm | [5] |
| Reportable Quantity (RQ) for Spills | 5000 lbs | [6] |
| Flammability | Flammable Liquid and Vapor | [1][6] |
| UN Number | 3463 | [1][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe management and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Nitrile or butyl gloves are recommended. Always inspect gloves for integrity before use.[1][4]
-
Eye Protection: Tightly fitting chemical splash goggles are essential. A face shield (minimum 8 inches) should also be worn where splashing is possible.[1]
-
Lab Coat: A fully-buttoned lab coat or a complete suit protecting against chemicals should be worn.[1][4]
-
Respiratory Protection: Work with this compound should be confined to a properly functioning certified laboratory chemical fume hood.[4] If a respirator is necessary, personnel must be enrolled in a respiratory protection program.[4]
Waste Collection and Segregation
Proper segregation and collection of this compound waste are crucial to prevent dangerous chemical reactions.
-
Container Selection: Collect waste in a designated, compatible container, such as a polyethylene (B3416737) or high-density polyethylene (HDPE) container.[4][7] Ensure the container is in good condition and has a secure, tightly closing lid.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, alkalis, strong bases, reducing agents, and amines.[4]
Spill Management
In the event of a spill, follow these procedures based on the spill size.
-
Small Spills (Can be cleaned up in under 10 minutes):
-
Ensure you are appropriately trained for spill cleanup.[4]
-
Wearing the minimum PPE (nitrile or butyl gloves, chemical splash goggles, and a lab coat), absorb the spill with an inert, dry material like sand, diatomaceous earth, or vermiculite.[2][4][7] Do not use combustible materials like sawdust.[5]
-
Place the absorbed material into an appropriate, sealable waste disposal container.[4]
-
Label the container as hazardous waste and dispose of it according to the procedures outlined below.[4]
-
-
Large Spills:
Waste Storage
Store this compound waste containers safely pending disposal.
-
Location: Store containers in a designated, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[2][4]
-
Containment: It is recommended to use secondary containment, such as a polypropylene (B1209903) tub.[4]
-
Positioning: Always store containers upright and below eye level.[4]
Final Disposal
The final disposal of this compound waste must be handled by qualified personnel.
-
Hazardous Waste Determination: this compound waste with a pH of 6 or lower must be managed as Dangerous Waste.[4]
-
Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][8]
-
Prohibited Disposal: Do not attempt to neutralize the waste for disposal unless you are trained and it is part of a permitted treatment process.[4] Do not pour this compound waste down the drain.[6][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. hillbrothers.com [hillbrothers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com:443 [carlroth.com:443]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
